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ChaC2

Cat. No.: B1577521
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Description

ChaC2 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Cancer cells

sequence

GIPCAESCVWIPPCTITALMGCSCKNNVCYNN

Origin of Product

United States

Foundational & Exploratory

The Role of ChaC2 in Glutathione Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis. The intracellular concentration of GSH is tightly regulated through a balance of synthesis, recycling, and degradation. While the pathways of GSH synthesis and recycling are well-characterized, the enzymatic machinery governing its degradation is an area of expanding research. A key family of enzymes implicated in the cytosolic degradation of GSH is the ChaC family of γ-glutamylcyclotransferases. This technical guide focuses on ChaC2, a constitutively expressed member of this family, and its fundamental role in the basal turnover of glutathione, with implications for cell signaling, proliferation, and disease.

This compound: A γ-Glutamylcyclotransferase with a Housekeeping Function

This compound, along with its inducible paralog ChaC1, belongs to the ChaC family of enzymes that catalyze the degradation of glutathione into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[1][2][3][4][5][6][7] Unlike ChaC1, which is upregulated in response to cellular stress, such as endoplasmic reticulum (ER) stress, this compound is constitutively expressed and is thought to be responsible for the continuous, basal turnover of cytosolic glutathione.[8][9][10][11] This "housekeeping" function is crucial for maintaining glutathione homeostasis under normal physiological conditions.[9][12][13]

Enzymatic Activity and Kinetics

This compound exhibits γ-glutamylcyclotransferase activity, specifically targeting reduced glutathione (GSH).[8][9][10] It shows no activity towards oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[8][9][10] Structural and biochemical analyses have identified key acidic residues, Glu74 and Glu83, as crucial for its catalytic activity and for maintaining the conformational dynamics of the enzyme.[1][2] While both ChaC1 and this compound act on the same substrate, their catalytic efficiencies differ significantly. Human this compound displays a 10- to 20-fold lower catalytic efficiency compared to human ChaC1, primarily due to a lower turnover rate (kcat).[8][9][10]

EnzymeSpeciesKm (mM) for GSHkcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)
This compound Human3.7 ± 0.4[8][9]15.9 ± 1.0[8][9]4.3
ChaC1 Human2.2 ± 0.4[8][9]225.2 ± 15[8][9]102.4

Table 1: Comparison of Kinetic Parameters of Human this compound and ChaC1. This table summarizes the Michaelis-Menten constants (Km) and catalytic rates (kcat) of purified human this compound and ChaC1 for their substrate, glutathione. The data highlights the significantly lower catalytic efficiency of this compound compared to ChaC1.

Structural Insights

The crystal structure of the yeast homolog of this compound, GCG1, was the first structure to be determined for the ChaC family of proteins, revealing a unique γ-glutamylcyclotransferase fold.[8][9][10] More recently, the crystal structures of human this compound have been resolved in different conformations, providing insights into its substrate specificity and catalytic mechanism.[1][2] A distinctive feature of this compound is a flexible loop that acts as a gate, regulating access to the active site and contributing to its specificity for GSH.[1][2] This structural feature is believed to be responsible for the enzyme's constant but slow rate of GSH degradation.[1]

Cellular Functions and Signaling Pathways

The constitutive degradation of GSH by this compound has profound implications for various cellular processes, including cell proliferation, apoptosis, and redox signaling. By modulating the intracellular GSH pool, this compound can influence the cellular redox environment and downstream signaling pathways.

Role in Cancer

The role of this compound in cancer is context-dependent. In some cancers, such as gastric and colorectal cancer, this compound expression is downregulated, and it is suggested to function as a tumor suppressor by inducing apoptosis and autophagy.[11][14] Conversely, in breast cancer and lung adenocarcinoma, this compound expression is often elevated and associated with a poor prognosis.[15][16][17][18] In these contexts, overexpression of this compound promotes cancer cell proliferation.[1][16][17] Mechanistically, the pro-proliferative effect of this compound in certain cancers is linked to its GSH-degrading activity, which leads to an increase in reactive oxygen species (ROS).[16][17] This elevation in ROS can then activate pro-survival signaling pathways, such as the MAPK pathway.[11][16][17]

ChaC2_Cancer_Signaling cluster_cell Cancer Cell This compound This compound (Overexpressed) GSH Glutathione (GSH) This compound->GSH Degrades ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces MAPK_pathway MAPK Pathway ROS->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes

This compound-mediated signaling in cancer cell proliferation.
Role in Stem Cell Homeostasis

This compound plays a critical role in the self-renewal and maintenance of human embryonic stem cells (hESCs).[12][13] It is highly enriched in undifferentiated hESCs, and its downregulation leads to a decrease in GSH levels and a loss of self-renewal capacity.[12][13] Interestingly, the negative effects of this compound downregulation on hESC self-renewal can be rescued by supplementing the cells with GSH.[12] It has been proposed that this compound maintains GSH homeostasis in hESCs by competing with the more potent GSH-degrading enzyme, ChaC1.[12] This suggests a delicate balance between ChaC1 and this compound activities is crucial for stem cell fate.

Experimental Protocols

Recombinant this compound Expression and Purification

A detailed protocol for obtaining purified this compound is essential for in vitro characterization. The following is a generalized workflow based on published methods.[8][9]

Protein_Purification_Workflow start Start: this compound cDNA cloning Cloning into Expression Vector (e.g., pET vector with His-tag) start->cloning transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) cloning->transformation expression Induction of Protein Expression (e.g., with IPTG) transformation->expression lysis Cell Lysis (e.g., Sonication) expression->lysis purification Affinity Chromatography (e.g., Ni-NTA resin) lysis->purification dialysis Dialysis and Concentration purification->dialysis end End: Purified this compound Protein dialysis->end

Workflow for recombinant this compound protein purification.

Detailed Methodology:

  • Cloning: The full-length cDNA of human this compound is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged this compound is loaded onto a Ni-NTA agarose column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The this compound protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage: The eluted fractions containing pure this compound are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole. The purified protein concentration is determined, and the protein is stored at -80°C.

In Vitro this compound Enzyme Activity Assay

The γ-glutamylcyclotransferase activity of this compound can be measured using a coupled enzyme assay.[9] This assay indirectly measures the production of Cys-Gly, one of the products of GSH degradation by this compound.

Principle: The Cys-Gly dipeptide produced by this compound is further cleaved by a dipeptidase (Dug1p in yeast) to release free cysteine. The free cysteine is then quantified using a colorimetric reagent such as Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Reagents:

  • Purified this compound enzyme

  • Purified dipeptidase (e.g., yeast Dug1p)

  • Glutathione (GSH) solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

Procedure:

  • Set up the reaction mixture in a microplate well containing reaction buffer, a fixed concentration of dipeptidase, and varying concentrations of the substrate, GSH.

  • Initiate the reaction by adding a known amount of purified this compound enzyme.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching agent or by proceeding immediately to the detection step).

  • Add Ellman's reagent to the reaction mixture and incubate for a short period to allow for color development.

  • Measure the absorbance at 412 nm using a microplate reader.

  • A standard curve using known concentrations of cysteine is used to determine the amount of cysteine produced in the enzymatic reaction.

  • The initial reaction velocity is calculated and used to determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

Cellular Glutathione Quantification

To assess the impact of this compound on intracellular GSH levels, a common method is the use of a commercially available glutathione assay kit, which is often based on the DTNB-GSSG reductase recycling assay.[1]

Procedure:

  • Cell Lysis: Harvest cells (e.g., by trypsinization) and wash with PBS. Lyse the cells using a suitable lysis buffer provided in the kit or a buffer containing metaphosphoric acid to precipitate proteins and stabilize GSH.

  • Deproteinization: Centrifuge the cell lysate to pellet the precipitated proteins.

  • Assay: The supernatant containing GSH is transferred to a new plate. The assay mixture, containing DTNB and glutathione reductase, is added to the samples and standards.

  • Measurement: The reaction is initiated by adding NADPH. The rate of color change (formation of 2-nitro-5-thiobenzoic acid) is measured kinetically at 412 nm.

  • Quantification: The concentration of GSH in the samples is determined by comparing the rate of color change to a standard curve generated with known concentrations of GSH.

Conclusion and Future Directions

This compound is a key enzyme in the maintenance of cytosolic glutathione homeostasis, performing a crucial housekeeping role through the slow and continuous degradation of GSH. Its constitutive expression and distinct kinetic properties differentiate it from its stress-inducible paralog, ChaC1. The emerging roles of this compound in cancer and stem cell biology highlight the importance of tightly regulated glutathione turnover in determining cell fate. The context-dependent function of this compound in promoting or suppressing tumor growth underscores the complexity of redox signaling in cancer.

Future research should focus on elucidating the upstream regulatory mechanisms that control this compound expression and activity. The identification of specific inhibitors or activators of this compound could provide novel therapeutic strategies for diseases characterized by dysregulated glutathione metabolism, including certain types of cancer. A deeper understanding of the interplay between ChaC1 and this compound in response to various cellular stimuli will be critical to fully unravel the intricate network that governs glutathione homeostasis. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the multifaceted functions of this compound.

References

An In-depth Technical Guide to the Catalytic Mechanism and Active Site of ChaC2

Author: BenchChem Technical Support Team. Date: November 2025

A Core Component of Cytosolic Glutathione Metabolism for Researchers, Scientists, and Drug Development Professionals

Introduction

ChaC2 is a cytosolic enzyme belonging to the ChaC family of γ-glutamylcyclotransferases. It plays a crucial role in cellular homeostasis by catalyzing the degradation of glutathione (GSH), a key antioxidant, into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[1][2] Unlike its inducible isoform, ChaC1, this compound is constitutively expressed and is involved in the basal, or "housekeeping," turnover of cytosolic GSH.[3] Dysregulation of this compound activity has been implicated in various pathological conditions, including cancer, making it an important subject of investigation for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the catalytic mechanism and active site of human this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Analysis of this compound Catalytic Activity

The catalytic efficiency of this compound has been characterized and compared to its isoform, ChaC1. Site-directed mutagenesis studies have further elucidated the roles of key active site residues.

EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
Human this compound (Wild-Type)Glutathione3.7 ± 0.415.9 ± 1.071.6[4]
Human ChaC1 (Wild-Type)Glutathione2.2 ± 0.4225.2 ± 15.01706.1[4]
Human this compound (E74Q Mutant)Glutathione-Reduced Activity-
Human this compound (E83Q Mutant)Glutathione-Reduced Activity-

Note: The activity of E74Q and E83Q mutants was confirmed to be significantly lower than wild-type this compound through in vitro and in vivo glutathione degradation assays, though specific kinetic parameters were not provided in the reviewed literature.

The this compound Active Site and Catalytic Mechanism

The catalytic activity of this compound is centered within a well-defined active site, featuring key amino acid residues that orchestrate the degradation of glutathione.

Key Active Site Residues

Structural and functional analyses have identified two glutamic acid residues as critical for the catalytic function of this compound:

  • Glu74 and Glu83: These residues are located in the active site and play crucial roles in the enzyme's conformation and catalytic activity.[1] Site-directed mutagenesis studies, where these residues were replaced with glutamine (E74Q and E83Q), resulted in a significant reduction in GSH degradation, confirming their importance in catalysis.[1]

Role of the Flexible Loop

A unique feature of this compound is a flexible loop that acts as a gate to the active site.[1] This loop is believed to be involved in substrate specificity and the regulation of the GSH degradation rate.[1] The conformation of this loop is influenced by the catalytic residues Glu74 and Glu83.[1]

Proposed Catalytic Mechanism

Based on structural data and docking studies, a multi-step catalytic mechanism for this compound has been proposed. This mechanism involves the binding of glutathione, the formation of a tetrahedral intermediate, and the subsequent release of the products, 5-oxoproline and Cys-Gly.

ChaC2_Catalytic_Mechanism cluster_binding Substrate Binding cluster_catalysis Catalysis cluster_release Product Release GSH Glutathione (GSH) ActiveSite This compound Active Site (Glu74, Glu83) GSH->ActiveSite Enters Active Site Intermediate Tetrahedral Intermediate (γ-glutamyl-enzyme) ActiveSite->Intermediate Nucleophilic Attack by Glu74/Glu83 Products 5-Oxoproline & Cysteinyl-Glycine (Cys-Gly) Intermediate->Products Cyclization & Release Enzyme_Regen Regenerated this compound Products->Enzyme_Regen Products Diffuse Away

Figure 1: Proposed catalytic mechanism of this compound.

Signaling Pathway Involving this compound

This compound-mediated degradation of glutathione can impact cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS). This, in turn, can activate downstream signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cell proliferation and survival.

ChaC2_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Degrades GSH, leading to increased GSH Glutathione (GSH) MAPK MAPK Pathway ROS->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transform Transform E. coli (e.g., BL21(DE3)) with this compound expression vector Culture Culture transformed E. coli in LB medium with antibiotic Transform->Culture Induce Induce protein expression with IPTG Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) in lysis buffer Clarify Clarify lysate by centrifugation Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarify->Affinity Dialyze Dialyze purified protein against storage buffer Affinity->Dialyze

References

The Dichotomous Role of ChaC2 in Cellular Redox Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cation transport regulator homolog 2 (ChaC2) is a cytosolic enzyme with γ-glutamylcyclotransferase activity, catalyzing the degradation of glutathione (GSH), a cornerstone of cellular antioxidant defense. While its homolog, ChaC1, is a stress-inducible protein with high catalytic efficiency, this compound is constitutively expressed and exhibits a slower turnover of GSH. This basal activity positions this compound as a critical regulator of cellular redox homeostasis. Emerging evidence reveals a complex and often contradictory role for this compound in various cellular processes, particularly in the context of cancer. In some malignancies, such as gastric and colorectal cancer, this compound acts as a tumor suppressor by inducing apoptosis and autophagy through the unfolded protein response (UPR). Conversely, in breast and lung adenocarcinoma, this compound appears to promote tumor progression by increasing reactive oxygen species (ROS) and activating pro-survival signaling pathways like the MAPK cascade. This technical guide provides an in-depth exploration of the core functions of this compound in cellular redox signaling, its dual role in cancer, and detailed methodologies for its study.

Core Function: Glutathione Degradation

This compound is a member of the ChaC family of proteins that specifically catalyze the breakdown of reduced glutathione (GSH) into 5-oxoproline and cysteinylglycine.[1] This enzymatic activity directly impacts the intracellular pool of GSH, a critical tripeptide for neutralizing ROS, detoxifying xenobiotics, and maintaining a reducing cellular environment.

Enzyme Kinetics

This compound displays significantly lower catalytic efficiency compared to its homolog, ChaC1. This suggests a role in the basal, "housekeeping" turnover of cytosolic GSH, in contrast to the rapid GSH depletion induced by ChaC1 under stress conditions.[2][3]

EnzymeSpeciesKm (mM) for GSHkcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)
This compound Human3.7 ± 0.415.9 ± 1.04.3
ChaC1 Human2.2 ± 0.4225.2 ± 15102.4
This compound Mouse3.0 ± 0.47.6 ± 0.52.5
ChaC1 Mouse3.13 ± 0.4391 ± 3.1125.0

Table 1: Comparison of the kinetic parameters of this compound and ChaC1 for glutathione.[2][3]

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound influences cellular signaling is through its modulation of the intracellular redox state. By degrading GSH, this compound can lead to an increase in ROS levels, which in turn can activate various signaling cascades.

The Unfolded Protein Response (UPR) Pathway

In certain cellular contexts, particularly in gastric and colorectal cancer cells, the depletion of GSH by this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR.[4] The UPR is a multifaceted signaling network that aims to restore ER homeostasis but can trigger apoptosis and autophagy if the stress is prolonged or severe.

ChaC2_UPR_Pathway This compound This compound GSH_depletion GSH Depletion This compound->GSH_depletion ROS_increase Increased ROS GSH_depletion->ROS_increase ER_Stress ER Stress ROS_increase->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Autophagy Autophagy CHOP->Autophagy XBP1s->Autophagy ATF6n->Autophagy

This compound-induced UPR signaling pathway.
The MAPK Signaling Pathway

In lung adenocarcinoma and breast cancer, increased ROS levels resulting from this compound activity have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is a key regulator of cell proliferation, survival, and differentiation.

ChaC2_MAPK_Pathway This compound This compound GSH_depletion GSH Depletion This compound->GSH_depletion ROS_increase Increased ROS GSH_depletion->ROS_increase MAP3K MAP3K (e.g., ASK1) ROS_increase->MAP3K activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38_JNK p38/JNK MAP2K->p38_JNK ERK ERK MAP2K->ERK Proliferation Cell Proliferation p38_JNK->Proliferation Survival Cell Survival p38_JNK->Survival ERK->Proliferation ERK->Survival

This compound-mediated activation of the MAPK pathway.

The Dual Role of this compound in Cancer

The cellular context and the specific type of cancer appear to dictate whether this compound acts as a tumor suppressor or a promoter. This duality is a critical consideration for therapeutic development.

  • Tumor Suppressor: In gastric and colorectal cancers, this compound expression is often downregulated.[4] Its tumor-suppressive functions are linked to the induction of apoptosis and autophagy via the UPR pathway, thereby inhibiting cell growth, proliferation, and migration.[4]

  • Tumor Promoter: In contrast, this compound is highly expressed in lung adenocarcinoma and some breast cancers, where it promotes cell proliferation and survival.[5] This pro-tumorigenic role is attributed to the activation of the MAPK signaling pathway through increased ROS levels.[5]

Experimental Protocols

A comprehensive understanding of this compound's function requires robust experimental methodologies. The following are detailed protocols for key assays used to study this compound.

Glutathione Degradation Assay

This assay quantitatively measures the degradation of GSH by purified this compound protein.

Materials:

  • Purified recombinant this compound protein

  • Glutathione (GSH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing purified this compound protein (e.g., 1-5 µg) and a known concentration of GSH (e.g., 1-5 mM) in the assay buffer.

  • Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding a protein precipitating agent (e.g., 5% metaphosphoric acid) and centrifuge to remove the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add DTNB solution to each well. DTNB reacts with the remaining GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the amount of GSH degraded by comparing the absorbance of the this compound-treated samples to a standard curve of known GSH concentrations.

Western Blot Analysis for this compound Detection

This protocol outlines the detection of this compound protein levels in cell lysates.

Materials:

  • Cell lysate

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound (e.g., Rabbit polyclonal to this compound)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ChaC2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound expression on cell viability and proliferation.

Materials:

  • Cells with modulated this compound expression (e.g., overexpression or knockdown)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells as required (e.g., with a drug or stimulus).

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.

Experimental Workflow and Logical Relationships

Studying the multifaceted role of this compound requires a logical and systematic experimental approach.

ChaC2_Experimental_Workflow start Hypothesis: This compound modulates redox signaling and cell fate modulate_this compound Modulate this compound Expression (Overexpression/Knockdown) start->modulate_this compound biochemical_assays Biochemical Assays modulate_this compound->biochemical_assays cellular_assays Cellular Assays modulate_this compound->cellular_assays gsh_assay GSH Degradation Assay biochemical_assays->gsh_assay ros_assay ROS Measurement biochemical_assays->ros_assay signaling_analysis Signaling Pathway Analysis biochemical_assays->signaling_analysis viability_assay Cell Viability (MTT) cellular_assays->viability_assay apoptosis_assay Apoptosis Assay (FACS) cellular_assays->apoptosis_assay autophagy_assay Autophagy Assay (LC3) cellular_assays->autophagy_assay cellular_assays->signaling_analysis western_blot Western Blot (UPR & MAPK markers) signaling_analysis->western_blot conclusion Conclusion: Elucidate the context-dependent role of this compound signaling_analysis->conclusion

A logical workflow for investigating this compound function.

Conclusion and Future Directions

This compound is a key player in maintaining cellular redox balance through its constitutive degradation of glutathione. Its role in cellular signaling is complex, with the ability to either suppress or promote cancer growth depending on the cellular context. This dual functionality underscores the importance of further research to delineate the precise molecular mechanisms that govern its context-dependent activities. A deeper understanding of the upstream regulators of this compound expression and the downstream effectors of its activity will be crucial for the development of targeted therapeutic strategies. For drug development professionals, this compound presents a potential therapeutic target, but its dichotomous nature necessitates a careful and context-specific approach to either inhibit or enhance its activity for therapeutic benefit. Future research should focus on identifying the factors that switch this compound from a tumor suppressor to a promoter and on developing modulators of its activity for therapeutic intervention.

References

ChaC2 Gene Expression and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ChaC glutathione specific gamma-glutamylcyclotransferase 2 (ChaC2) is a protein-coding gene located on human chromosome 2[1][2]. As a member of the ChaC family, its primary function is the catalytic degradation of glutathione (GSH), a critical cellular antioxidant, into 5-oxoproline and cysteinylglycine[3][4][5]. Unlike its stress-inducible paralog, CHAC1, this compound is constitutively expressed and exhibits lower catalytic efficiency, suggesting a role in homeostatic, "housekeeping" GSH metabolism[6][7][8].

Emerging research has illuminated the multifaceted and often contradictory roles of this compound in cellular pathophysiology. Its expression is dysregulated in various cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context[7][9]. In some cancers, such as gastric and colorectal, it promotes apoptosis and autophagy, while in others, like lung and breast cancer, it enhances proliferation by modulating cellular redox states and activating key signaling pathways[1][9][10]. This guide provides an in-depth overview of this compound's molecular function, expression profile, regulatory mechanisms, and its involvement in critical signaling cascades, alongside detailed experimental protocols for its study.

Molecular Function and Quantitative Data

This compound functions as a γ-glutamylcyclotransferase, specifically targeting reduced glutathione. It does not act on oxidized glutathione or other gamma-glutamyl peptides[8]. Its catalytic efficiency is markedly lower than that of CHAC1, reinforcing its proposed role in maintaining basal GSH turnover rather than responding to acute stress[6][8].

Table 1: Kinetic Parameters of Human ChaC Family Enzymes

Enzyme Substrate K_m_ (mM) k_cat_ (min⁻¹) Relative Catalytic Efficiency Reference
This compound Glutathione 3.7 ± 0.4 15.9 ± 1.0 ~10-20 fold lower than CHAC1 [8]

| CHAC1 | Glutathione | 2.2 ± 0.4 | 225.2 ± 15 | - |[8] |

Gene Expression Profile

This compound is expressed cytosolically under normal physiological conditions[8][11]. Analysis of transcriptomic and proteomic data from various databases reveals a distinct expression pattern in normal human tissues and significant dysregulation in pathological states, particularly cancer.

Table 2: Summary of this compound Expression in Normal and Cancerous Tissues

Tissue/Cancer Type Expression Status Effect on Prognosis Associated Pathways References
Normal Tissues High expression in Testis, Retina, Fetal Liver, Tonsil N/A Housekeeping GSH Metabolism [3]
Lung Adenocarcinoma Upregulated Detrimental ROS-mediated MAPK Activation [10]
Breast Cancer Upregulated Unfavorable / Low Overall Survival DNA Replication/Repair, Cell Cycle [1][6]
Gastric Cancer Downregulated Favorable (when restored) Unfolded Protein Response (UPR), Apoptosis, Autophagy [9]

| Colorectal Cancer | Downregulated | Favorable (when restored) | Ubiquitination-mediated degradation |[12] |

Regulation of this compound Expression

The expression and activity of this compound are controlled at multiple levels, including transcriptional and post-translational mechanisms. Unlike CHAC1, it is not significantly induced by endoplasmic reticulum (ER) stress[8].

Transcriptional Regulation

The regulation of this compound transcription is complex and appears to be context-dependent. In breast cancer, high this compound expression is significantly correlated with the presence of p53 mutations[1]. Furthermore, analysis of the this compound promoter region has identified binding sites for several key transcription factors. Hypomethylation of the this compound promoter has also been observed in tumor samples, suggesting an epigenetic layer of control[1].

G cluster_0 Transcriptional Inputs cluster_1 This compound Gene TF1 Mutant p53 Gene This compound Gene Transcription TF1->Gene TF2 FOXO3 TF2->Gene TF3 C/EBPalpha TF3->Gene Methyl Promoter Hypomethylation Methyl->Gene

Figure 1: Transcriptional regulation of the this compound gene.
Post-Translational Regulation

This compound protein levels are controlled by the ubiquitin-proteasome system. The E3 ubiquitin ligase RNF148 has been identified as a key regulator that targets this compound for ubiquitination and subsequent degradation. In colorectal cancer, RNF148 acts as an oncogene by promoting the degradation of the tumor-suppressive this compound protein[12].

G cluster_0 Protein Regulation This compound This compound Protein Ub_this compound Ubiquitinated this compound RNF148 RNF148 (E3 Ligase) RNF148->this compound Binds Ub Ubiquitin Ub->this compound Conjugation Proteasome Proteasome Ub_this compound->Proteasome Degradation Degradation Proteasome->Degradation

Figure 2: Post-translational degradation of this compound via the ubiquitin-proteasome pathway.

Role in Signaling Pathways

This compound's ability to modulate intracellular GSH levels positions it as a key regulator of redox-sensitive signaling pathways.

ROS-Mediated MAPK Pathway Activation

In lung adenocarcinoma, elevated this compound expression leads to a decrease in GSH levels. This impairs the cell's antioxidant capacity, resulting in the accumulation of reactive oxygen species (ROS). Elevated ROS, in turn, activates the MAPK signaling pathway, a key cascade that promotes cell proliferation and survival, thereby driving tumor progression[10].

G This compound High this compound Expression GSH Glutathione (GSH) Depletion This compound->GSH ROS Increased ROS GSH->ROS MAPK MAPK Pathway Activation ROS->MAPK Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation

Figure 3: this compound-mediated activation of the MAPK pathway in lung adenocarcinoma.
Unfolded Protein Response (UPR) and Cell Death

In contrast to its pro-tumorigenic role, this compound can also induce cell death. In gastric cancer models, the re-expression of this compound was shown to trigger mitochondrial apoptosis and autophagy. This effect is mediated through the unfolded protein response (UPR), a cellular stress pathway that responds to disturbances in the endoplasmic reticulum[9][12]. This dual functionality highlights the context-specific nature of this compound's role in cancer.

Experimental Protocols & Workflows

Studying this compound requires a combination of molecular biology, biochemistry, and cell-based assays. The following are summarized methodologies based on published literature.

Quantification of this compound mRNA by RT-qPCR
  • RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for this compound (and a housekeeping gene like GAPDH for normalization), and a SYBR Green qPCR master mix.

  • Thermocycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative expression of this compound mRNA using the 2^(-ΔΔCt) method.

Analysis of this compound Protein by Western Blot
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate and separate by size on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against this compound overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

General Experimental Workflow for Functional Analysis

A typical workflow to investigate the function of this compound involves its overexpression or knockdown in a relevant cell line, followed by a series of assays to measure the impact on cellular phenotype and downstream signaling.

G cluster_assays Functional Assays Start Select Cell Line (e.g., PC9 Lung Cancer) Vector Clone this compound into Expression Vector (pEGFP-C3) Start->Vector Transfection Transfect Cells with Vector (or Empty Vector Control) Vector->Transfection Verification Verify Overexpression (RT-qPCR / Western Blot) Transfection->Verification Assay1 Proliferation Assay (Colony Formation, CCK-8) Verification->Assay1 Assay2 Cell Cycle / Apoptosis (Flow Cytometry) Verification->Assay2 Assay3 Measure Intracellular GSH and ROS Levels Verification->Assay3 Downstream Downstream Analysis (e.g., RNA-Seq, Western Blot for MAPK pathway proteins) Assay1->Downstream Assay2->Downstream Assay3->Downstream

Figure 4: A general experimental workflow for studying this compound function.

Conclusion

This compound is a constitutively expressed glutathione-degrading enzyme that plays a critical, context-dependent role in cell physiology and disease. While its basal function is tied to the homeostatic turnover of GSH, its dysregulation in cancer can either promote or suppress tumorigenesis by altering the cellular redox environment and modulating key signaling pathways like MAPK and the UPR. The dual nature of this compound—acting as an oncogene in lung and breast cancer while serving as a tumor suppressor in gastrointestinal cancers—makes it a complex but compelling target for further research and potential therapeutic intervention. A deeper understanding of the tissue-specific factors that dictate its functional switch will be crucial for the development of effective this compound-targeted therapies.

References

The Enzymatic Landscape of ChaC2: A Technical Guide to its Substrates, Products, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChaC2, a constitutively expressed cytosolic enzyme, plays a crucial role in maintaining basal glutathione homeostasis. As a member of the ChaC family of γ-glutamylcyclotransferases, it catalyzes the degradation of reduced glutathione (GSH). This guide provides an in-depth analysis of this compound's enzymatic activity, including its specific substrates and products, detailed kinetic parameters, and the experimental methodologies used for its characterization. Furthermore, we will explore the known signaling pathways involving this compound and present a logical workflow for investigating its enzymatic properties. This document is intended to serve as a comprehensive resource for researchers in cellular metabolism, oncology, and drug development who are focused on the glutathione degradation pathway.

Introduction to this compound

This compound is a γ-glutamylcyclotransferase that specifically acts on reduced glutathione.[1][2][3][4] Unlike its inducible homolog, ChaC1, which is associated with acute stress responses, this compound is involved in the continuous, low-level turnover of the cytosolic glutathione pool.[1][5] This "housekeeping" function is vital for maintaining cellular redox balance.[2][5] Structurally, this compound possesses a unique flexible loop that is believed to act as a gate, contributing to its substrate specificity and regulating its degradation rate.[6][7] Dysregulation of this compound activity has been linked to altered glutathione metabolism in cancer cells, particularly in breast cancer, highlighting its potential as a therapeutic target.[6][8]

Enzymatic Reaction and Specificity

The core enzymatic function of this compound is the cleavage of the γ-glutamyl bond in glutathione. This reaction yields two products: 5-L-oxoproline and the dipeptide cysteinylglycine (Cys-Gly).[3][4][6][9]

Reaction: Glutathione → 5-L-oxoproline + L-cysteinylglycine

Crucially, this compound exhibits high substrate specificity. It exclusively acts on reduced glutathione (GSH) .[1][2] It shows no catalytic activity towards oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[1][2][5] This specificity underscores its precise role in managing the pool of active, reduced glutathione within the cytosol.

Quantitative Enzymatic Data

The enzymatic efficiency of this compound has been characterized, revealing a significantly lower catalytic rate compared to ChaC1.[1][2][5] This is consistent with its proposed role in basal, rather than stress-induced, glutathione turnover. The key kinetic parameters for human and mouse this compound are summarized below.

EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)
Human this compound Glutathione3.7 ± 0.415.9 ± 1.04.3
Mouse this compound Glutathione3.0 ± 0.47.6 ± 0.52.5
Human ChaC1 Glutathione2.2 ± 0.4225.2 ± 15102.4
Mouse ChaC1 Glutathione3.13 ± 0.4391 ± 3.1125.0

Table 1: Michaelis-Menten kinetic parameters of this compound and ChaC1 for glutathione.[1][2][5]

Signaling and Functional Pathways

This compound's role in glutathione metabolism places it within broader cellular signaling networks, particularly those related to cellular stress and proliferation. While it is constitutively expressed, its activity can have significant downstream effects.

ChaC2_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Regulation GSH Glutathione (GSH) This compound This compound GSH->this compound Substrate Products 5-oxoproline + Cys-Gly This compound->Products Catalyzes Proliferation Cell Proliferation (e.g., Breast Cancer) This compound->Proliferation Impacts Homeostasis Redox Homeostasis Products->Homeostasis Maintains Constitutive Constitutive Expression Constitutive->this compound Leads to

Caption: Overview of this compound's role in cytosolic glutathione metabolism.

Experimental Protocols

Purification of Recombinant this compound

A common method for obtaining pure this compound for in vitro assays involves its expression in E. coli and subsequent purification.

Methodology:

  • Expression: Human or mouse this compound cDNA is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with IPTG.

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the soluble protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Further Purification: For higher purity, a second step of size-exclusion chromatography (gel filtration) can be performed to isolate monomeric this compound.

  • Verification: The purity and size of the protein are confirmed by SDS-PAGE analysis.

In Vitro Enzyme Kinetics Assay (Dug1p-Coupled Assay)

The catalytic activity of this compound is often measured using a coupled enzyme assay. The release of cysteinylglycine is coupled to the activity of a yeast dipeptidase (Dug1p), which releases free cysteine. The cysteine is then quantified.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), varying concentrations of the substrate (glutathione, typically ranging from 0.5 mM to 15 mM), and a fixed amount of purified Dug1p enzyme.

  • Initiation: The reaction is initiated by adding a known concentration of purified this compound protein.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Quantification of Cysteine: The amount of cysteine produced is determined. A common method is the use of ninhydrin, which reacts with the primary amine of cysteine to produce a colored product that can be measured spectrophotometrically at 570 nm.

  • Data Analysis: The initial reaction velocities (V0) are calculated for each substrate concentration. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis (e.g., with GraphPad Prism) to determine the Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.

Experimental_Workflow cluster_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Expression Recombinant this compound Expression in E. coli Purification Affinity & Size-Exclusion Chromatography Expression->Purification Assay Dug1p-Coupled Assay with Varying [GSH] Purification->Assay Quantification Ninhydrin Reaction & Spectrophotometry (A570) Assay->Quantification Plotting Plot Initial Velocity vs. [GSH] Quantification->Plotting Fitting Non-linear Regression (Michaelis-Menten) Plotting->Fitting Kinetics Determine Km & kcat Fitting->Kinetics

Caption: Workflow for determining this compound enzyme kinetics.

Conclusion and Future Directions

This compound is a key enzyme in the basal degradation of cytosolic glutathione, with a distinct kinetic profile compared to its stress-induced counterpart, ChaC1. Its specific activity on reduced glutathione and its constitutive expression highlight its importance in maintaining cellular redox homeostasis. The methodologies outlined in this guide provide a robust framework for the further investigation of this compound's function. Future research may focus on the development of specific inhibitors for this compound as a potential therapeutic strategy in cancers that exhibit altered glutathione metabolism. Understanding the precise regulatory mechanisms of this compound expression and activity will also be crucial in elucidating its role in both normal physiology and disease states.

References

ChaC2 and the Unfolded Protein Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ChaC family member, ChaC2, is a cytosolic enzyme with γ-glutamylcyclotransferase activity that plays a crucial role in cellular stress responses, particularly the Unfolded Protein Response (UPR).[1] Unlike its homolog ChaC1, which is induced by endoplasmic reticulum (ER) stress, this compound is constitutively expressed and contributes to the basal turnover of glutathione (GSH).[2] By catalyzing the degradation of GSH, this compound can modulate the cellular redox state, leading to the accumulation of reactive oxygen species (ROS) and subsequent activation of the UPR.[1][3] This guide provides an in-depth technical overview of the involvement of this compound in the UPR, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from key research findings.

Molecular Mechanism of this compound-Mediated UPR Induction

This compound is a γ-glutamylcyclotransferase that specifically degrades reduced glutathione (GSH) into 5-oxoproline and cysteinylglycine.[1][2] This enzymatic activity is central to its role in inducing the UPR. The depletion of the cellular GSH pool disrupts the redox homeostasis, leading to an increase in intracellular reactive oxygen species (ROS).[3][4] This state of oxidative stress is a known trigger for ER stress and the subsequent activation of the UPR.

The UPR is a tripartite signaling network initiated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6. Evidence suggests that this compound-mediated GSH depletion leads to the activation of all three branches of the UPR.[1]

  • PERK Pathway: Upon activation, PERK (PKR-like ER kinase) autophosphorylates and then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This leads to a general attenuation of protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4, in turn, upregulates the expression of pro-apoptotic factor CHOP (C/EBP homologous protein).[5]

  • IRE1 Pathway: IRE1 (Inositol-requiring enzyme 1) activation leads to its endoribonuclease activity, which unconventionally splices the mRNA of X-box binding protein 1 (XBP1).[6] The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[6]

  • ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of UPR target genes.[6]

Overexpression of this compound has been shown to upregulate PERK, IRE1, ATF6, ATF4, CHOP, and spliced XBP-1, indicating a broad activation of the UPR.[1]

Data Presentation

Enzymatic Activity of this compound
EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km)
Human this compoundGlutathione3.7 ± 0.415.9 ± 1.04.3
Mouse this compoundGlutathione3.0 ± 0.47.6 ± 0.52.5
Human ChaC1Glutathione2.2 ± 0.4225.2 ± 15102.4

Table 1: Kinetic parameters of ChaC family enzymes for glutathione degradation.[2][4]

Correlation of this compound Expression with UPR Markers in Cancer
Cancer TypeUPR MarkerCorrelation Coefficient (r)p-value
Gastric CancerXBP-1s0.3050.002
Gastric CancerActive Caspase-30.607<0.001
Gastric CancerBeclin 10.591<0.001
Colorectal CancerXBP-1s0.526<0.001
Colorectal CancerActive Caspase-30.319<0.001
Colorectal CancerBeclin 10.433<0.001

Table 2: Correlation between this compound expression and markers of UPR, apoptosis, and autophagy in clinical cancer samples.[1]

Signaling Pathway and Experimental Workflow Diagrams

ChaC2_UPR_Induction cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound GSH GSH This compound->GSH Degrades ROS ROS GSH->ROS Depletion leads to increased ROS PERK PERK ROS->PERK Activates IRE1 IRE1 ROS->IRE1 Activates ATF6 ATF6 ROS->ATF6 Activates UPR_Activation UPR Activation PERK->UPR_Activation IRE1->UPR_Activation ATF6->UPR_Activation UPR_Signaling_Downstream_of_this compound cluster_UPR_Sensors UPR Sensors cluster_Downstream_Effectors Downstream Effectors This compound This compound (Increased Expression) PERK PERK This compound->PERK Activates IRE1 IRE1 This compound->IRE1 Activates ATF6 ATF6 This compound->ATF6 Activates ATF4 ATF4 PERK->ATF4 XBP1s spliced XBP1 IRE1->XBP1s ATF6n cleaved ATF6 ATF6->ATF6n CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis Experimental_Workflow Start Cell Culture (e.g., Cancer Cell Lines) Transfection Transfect with this compound expression vector or siRNA Start->Transfection GSH_Assay Glutathione Depletion Assay Transfection->GSH_Assay UPR_Induction Induce ER Stress (optional, e.g., Tunicamycin) Transfection->UPR_Induction RNA_Isolation RNA Isolation UPR_Induction->RNA_Isolation Protein_Lysis Protein Lysis UPR_Induction->Protein_Lysis qPCR RT-qPCR for UPR genes (ATF4, CHOP, XBP1s) RNA_Isolation->qPCR Western_Blot Western Blot for UPR proteins (p-PERK, p-IRE1, ATF6, ATF4, CHOP) Protein_Lysis->Western_Blot IP Immunoprecipitation (to study interactions) Protein_Lysis->IP

References

ChaC2-Mediated Autophagy Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChaC family member 2 (ChaC2) is a cytosolic enzyme with γ-glutamylcyclotransferase activity that catalyzes the degradation of glutathione (GSH), a key intracellular antioxidant. Emerging evidence indicates that this compound-mediated GSH depletion acts as a significant cellular stressor, initiating a cascade of events that culminate in the activation of autophagy. This process is intrinsically linked to the unfolded protein response (UPR), a major signaling network that governs cellular homeostasis under endoplasmic reticulum (ER) stress. This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated autophagy, presenting key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research in this area. The elucidation of these pathways holds considerable promise for the development of novel therapeutic strategies targeting diseases with aberrant autophagy, including cancer.

Core Signaling Pathways of this compound-Mediated Autophagy

This compound's role in autophagy induction is primarily initiated by its enzymatic activity, which leads to the depletion of intracellular GSH. This disruption of redox homeostasis triggers ER stress and subsequently activates the UPR. The PERK-ATF4 branch of the UPR is a central axis in this compound-mediated autophagy.

The Unfolded Protein Response (UPR) as the Initiating Hub
  • GSH Depletion and ROS Accumulation: this compound catalyzes the breakdown of GSH into 5-oxo-L-proline and a Cys-Gly dipeptide[1][2]. The resulting decrease in the GSH pool impairs the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress[3].

  • ER Stress Induction: The accumulation of ROS and the altered redox state disrupt protein folding within the ER, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress[1].

  • Activation of UPR Sensors: This ER stress activates the three canonical UPR sensors: PERK, IRE1α, and ATF6[1]. In the context of this compound-mediated autophagy, the PERK pathway is of particular importance.

The PERK-ATF4 Axis: A Direct Link to Autophagy Gene Expression
  • PERK Activation and eIF2α Phosphorylation: Upon ER stress, PERK (protein kinase RNA-like endoplasmic reticulum kinase) dimerizes and autophosphorylates, leading to its activation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).

  • ATF4 Translation: Phosphorylation of eIF2α results in a global attenuation of protein synthesis, which reduces the load of new proteins entering the ER. However, it paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA[4].

  • ATF4-Mediated Transcription of Autophagy Genes: ATF4 is a key transcription factor that translocates to the nucleus and induces the expression of a battery of stress-responsive genes, including those involved in autophagy[4][5]. Studies have shown that ATF4 is essential for the transcriptional upregulation of autophagy-related genes during ER stress[4]. While direct transcriptional targets of ATF4 in the this compound-specific context are still under full investigation, it is known to regulate a suite of genes involved in autophagosome formation and function[4].

Crosstalk with Apoptosis: The Role of CHOP
  • ATF4-CHOP Pathway: ATF4 also induces the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein)[5].

  • A Molecular Switch: The interplay between ATF4 and CHOP appears to function as a molecular switch between pro-survival autophagy and pro-death apoptosis. Early or moderate ER stress with ATF4 expression in the absence of significant CHOP induction tends to promote autophagy[5][6]. However, prolonged or severe ER stress leads to high levels of CHOP, which can tip the balance towards apoptosis[5][6].

Involvement of the Core Autophagy Machinery
  • Beclin-1: Studies have shown a positive correlation between the expression of this compound and Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex that is essential for the initiation of autophagy[1]. This suggests that this compound may directly or indirectly regulate the expression or activity of Beclin-1, potentially through the ATF4 pathway.

  • LC3 Lipidation: The conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This compound expression has been shown to increase the levels of LC3-II, indicating an increase in autophagosome formation[7].

  • p62/SQSTM1 Degradation: p62 (sequestosome 1) is an autophagy receptor that recognizes and targets ubiquitinated proteins for degradation by autophagy. As such, p62 itself is degraded during the autophagic process. A decrease in p62 levels is therefore indicative of a functional autophagic flux. This compound-induced autophagy is associated with the degradation of p62[8].

Visualization of this compound-Mediated Autophagy Pathways

To visually represent the intricate signaling networks and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

ChaC2_Autophagy_Signaling_Pathway This compound This compound GSH GSH (Glutathione) This compound->GSH Degradation ROS ROS (Reactive Oxygen Species) GSH->ROS Inhibition ER_Stress ER Stress ROS->ER_Stress UPR UPR (Unfolded Protein Response) ER_Stress->UPR PERK PERK UPR->PERK Activation ATF4 ATF4 PERK->ATF4 Translation Autophagy_Genes Autophagy-Related Genes (e.g., Beclin-1, ATGs) ATF4->Autophagy_Genes Transcription CHOP CHOP ATF4->CHOP Transcription Autophagy Autophagy Autophagy_Genes->Autophagy Apoptosis Apoptosis CHOP->Apoptosis Experimental_Workflow_ChaC2_Autophagy start Start: Cell Culture transduction Lentiviral Transduction (this compound overexpression or shRNA knockdown) start->transduction selection Selection of Stable Cell Lines (e.g., Puromycin) transduction->selection treatment Experimental Treatment (Optional: e.g., Bafilomycin A1 for flux assay) selection->treatment western_blot Western Blot Analysis (LC3-II/I, p62, Beclin-1) treatment->western_blot if_staining Immunofluorescence (LC3 Puncta Staining) treatment->if_staining viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay end Data Analysis & Interpretation western_blot->end if_staining->end viability_assay->end

References

The Role of ChaC2 in Maintaining Self-Renewal of Human Embryonic Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of ChaC cation transport regulator 2 (ChaC2) in the self-renewal of human embryonic stem cells (hESCs). We will delve into the molecular mechanisms, associated signaling pathways, and key experimental findings that underscore the critical role of this compound in preserving the pluripotency of hESCs. This document will synthesize quantitative data into clear tabular formats, provide detailed experimental protocols for key assays, and visualize complex biological processes through diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Function of this compound in hESC Self-Renewal

Human embryonic stem cells are characterized by their dual ability to self-renew indefinitely and differentiate into all cell types of the body. The maintenance of this pluripotent state is a tightly regulated process. Recent research has identified this compound as a crucial factor in upholding hESC self-renewal by maintaining glutathione (GSH) homeostasis.[1][2]

Glutathione, a major cellular antioxidant, is highly abundant in undifferentiated hESCs and is essential for neutralizing reactive oxygen species (ROS) and maintaining the cellular redox balance necessary for self-renewal.[1][2] this compound, a γ-glutamylcyclotransferase, is highly expressed in undifferentiated hESCs.[1] Its primary role in this context is not to degrade GSH, but rather to protect it from degradation by its homolog, ChaC1.[1]

Downregulation of this compound in hESCs leads to a cascade of detrimental effects, including:

  • A significant decrease in intracellular GSH levels.[1]

  • Loss of self-renewal capacity.[1]

  • Increased differentiation, particularly towards the mesoderm lineage.[1]

  • Impaired ability to form teratomas, a hallmark of pluripotency.[1]

Crucially, the detrimental effects of this compound downregulation on self-renewal can be rescued by supplementing the cells with GSH, highlighting the central role of GSH maintenance in this compound's function.[1] Furthermore, the knockdown of ChaC1 can restore the self-renewal ability of this compound-deficient hESCs, confirming the antagonistic relationship between these two family members in the context of pluripotency.[1]

Data Presentation: Quantitative Analysis of this compound Function

The following tables summarize the key quantitative findings from studies investigating the role of this compound in hESCs.

Experiment Cell Line Condition Parameter Measured Result Reference
Gene Expression AnalysishESCsUndifferentiated vs. DifferentiatedThis compound mRNA levelsHighly enriched in undifferentiated hESCs[1]
This compound KnockdownhESCsshRNA against this compound (sh-CHAC2)Intracellular GSH LevelEfficiently decreased[1]
This compound KnockdownhESCssh-CHAC2Self-renewal CapacityBlocked[1]
Rescue Experimentsh-CHAC2 hESCsGSH SupplementationSelf-renewal CapacityRescued[1]
Rescue Experimentsh-CHAC2 hESCsshRNA against ChaC1 (sh-CHAC1)Self-renewal CapacityRestored[1]
Differentiation Analysissh-CHAC2 hESCsSpontaneous DifferentiationMesoderm MarkersPromoted[1]
In Vivo Pluripotencysh-CHAC2 hESCsTeratoma Formation AssayTumor FormationHampered[1]
Gene Expression Analysissh-CHAC2 hESCs-Nrf2 and GCL ExpressionHampered[1]

Signaling Pathways Involving this compound

This compound's influence on hESC self-renewal is mediated through its impact on key signaling pathways that regulate pluripotency and cellular stress.

The this compound-GSH-Nrf2 Axis

This compound maintains high levels of intracellular GSH.[1] Glutathione is a critical cofactor for various antioxidant enzymes and plays a direct role in scavenging ROS. By preserving the GSH pool, this compound helps to maintain a low ROS environment, which is conducive to hESC self-renewal.

Furthermore, this compound expression is linked to the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response. Downregulation of this compound hampers the expression of Nrf2 and its downstream target, glutamate-cysteine ligase (GCL), a key enzyme in GSH synthesis.[1] This suggests a positive feedback loop where this compound helps maintain the machinery for GSH production.

ChaC2_GSH_Nrf2_Axis This compound This compound GSH Glutathione (GSH) This compound->GSH maintains Nrf2 Nrf2 This compound->Nrf2 promotes expression SelfRenewal hESC Self-Renewal GSH->SelfRenewal MesodermDiff Mesoderm Differentiation GSH->MesodermDiff inhibits GCL GCL Nrf2->GCL activates GCL->GSH synthesizes

This compound-GSH-Nrf2 Signaling Pathway in hESCs.
Competitive Interaction between ChaC1 and this compound

While both ChaC1 and this compound possess the enzymatic activity to degrade GSH, their roles in hESCs are opposing.[1] ChaC1 expression is associated with GSH degradation and the promotion of differentiation. In contrast, this compound, despite its catalytic potential, acts to prevent ChaC1-mediated GSH degradation.[1] This suggests a competitive interaction at the substrate level or a regulatory mechanism where this compound inhibits ChaC1 activity, thereby preserving the GSH pool essential for pluripotency.

ChaC1_ChaC2_Competition cluster_GSH Glutathione (GSH) Pool GSH GSH SelfRenewal hESC Self-Renewal GSH->SelfRenewal ChaC1 ChaC1 Degradation GSH Degradation ChaC1->Degradation promotes This compound This compound This compound->Degradation inhibits (competes with ChaC1) Degradation->SelfRenewal

Competitive Interaction of ChaC1 and this compound on GSH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the function of this compound in hESCs.

Lentiviral shRNA Knockdown of this compound in hESCs

This protocol outlines the steps for the stable downregulation of this compound expression in hESCs using a lentiviral-based short hairpin RNA (shRNA) approach.

shRNA_Knockdown_Workflow cluster_plasmid Plasmid Preparation cluster_lentivirus Lentivirus Production cluster_transduction hESC Transduction cluster_validation Validation of Knockdown shRNA_construct shRNA construct targeting this compound in lentiviral vector Transfection Transfect with shRNA vector and packaging plasmids shRNA_construct->Transfection HEK293T HEK293T cells HEK293T->Transfection Harvest Harvest viral supernatant Transfection->Harvest Infection Infect hESCs with lentivirus Harvest->Infection hESCs hESCs hESCs->Infection Selection Select transduced cells (e.g., with puromycin) Infection->Selection qPCR Quantitative RT-PCR (mRNA levels) Selection->qPCR WesternBlot Western Blot (protein levels) Selection->WesternBlot

Workflow for this compound Knockdown in hESCs.

Materials:

  • Lentiviral shRNA vector targeting human this compound (and a non-targeting control).

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells.

  • Transfection reagent.

  • Human embryonic stem cells.

  • hESC culture medium.

  • Puromycin (or other selection antibiotic).

  • Reagents for RNA extraction, cDNA synthesis, and qPCR.

  • Reagents for protein lysis and Western blotting.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-ChaC2 (or control) vector and the packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • (Optional) Concentrate the virus and determine the viral titer.

  • hESC Transduction:

    • Plate hESCs and allow them to attach.

    • Add the lentiviral supernatant to the hESC culture medium, supplemented with polybrene (e.g., 8 µg/mL).

    • Incubate for 24 hours.

    • Replace with fresh hESC medium.

  • Selection of Transduced Cells:

    • After 48 hours post-transduction, add the appropriate concentration of puromycin to the culture medium to select for successfully transduced cells.

    • Maintain selection until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • Harvest RNA from the stable cell line and perform quantitative real-time PCR (qRT-PCR) to assess this compound mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Prepare protein lysates and perform Western blotting to confirm the reduction of this compound protein levels.

Glutathione (GSH) Level Measurement

This protocol describes a colorimetric assay to quantify intracellular GSH levels.

Materials:

  • GSH assay kit (commercially available).

  • Deproteinizing agent (e.g., 5-Sulfosalicylic acid).

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Harvest hESCs (control and sh-CHAC2) and count the cells.

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Deproteinize the cell lysates by adding a deproteinizing agent, followed by centrifugation to pellet the precipitated proteins.

  • GSH Assay:

    • Prepare a standard curve using the provided GSH standards.

    • Add the deproteinized sample supernatants and standards to a 96-well plate.

    • Add the assay reagents as per the kit's protocol. This typically involves a reaction where GSH reacts with a chromogen to produce a colored product.

    • Incubate for the recommended time.

  • Data Analysis:

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve.

    • Normalize the GSH levels to the cell number or protein concentration.

Teratoma Formation Assay

This in vivo assay is the gold standard for assessing the pluripotency of stem cells.

Materials:

  • Control and sh-CHAC2 hESCs.

  • Immunocompromised mice (e.g., NOD/SCID).

  • Matrigel.

  • Surgical tools.

  • Histology reagents (formalin, paraffin, hematoxylin, and eosin).

Procedure:

  • Cell Preparation:

    • Harvest hESCs and resuspend a defined number of cells (e.g., 1 x 10^6) in a mixture of hESC culture medium and Matrigel.

  • Injection:

    • Anesthetize the immunocompromised mice.

    • Inject the cell suspension subcutaneously or into the testis capsule.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation at the injection site for 8-12 weeks.

  • Histological Analysis:

    • Once tumors reach a sufficient size (e.g., 1 cm in diameter), euthanize the mice and excise the teratomas.

    • Fix the tumors in formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining on the sections.

    • Examine the stained sections under a microscope for the presence of tissues derived from all three germ layers (endoderm, mesoderm, and ectoderm).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of pluripotency markers and differentiation markers.

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for target genes (e.g., OCT4, SOX2, NANOG for pluripotency; Brachyury for mesoderm) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from hESCs using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers, and qPCR master mix.

    • Run the reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the experimental group to the control group.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of this compound and downstream targets like Nrf2 and GCL.

Materials:

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies (e.g., anti-ChaC2, anti-Nrf2, anti-GCL, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification:

    • Lyse hESCs in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound is an indispensable regulator of human embryonic stem cell self-renewal. Its primary function is to maintain high intracellular levels of glutathione, thereby protecting the cells from oxidative stress and preserving the pluripotent state. The competitive interplay between this compound and ChaC1 in regulating GSH homeostasis is a novel and critical aspect of hESC biology.

For drug development professionals, the this compound-GSH axis presents a potential target for modulating stem cell fate. Small molecules that can enhance this compound activity or mimic its protective effect on GSH could be valuable for improving the efficiency of hESC culture and maintenance for therapeutic applications. Conversely, inhibitors of ChaC1 might also serve to promote the self-renewal of hESCs.

Future research should focus on further elucidating the precise molecular mechanism of the ChaC1 and this compound interaction. Investigating the upstream regulators of this compound expression in hESCs will also provide a more complete picture of the pluripotency network. Understanding these intricate details will be paramount for harnessing the full therapeutic potential of human embryonic stem cells.

References

Constitutive Expression of ChaC2 vs. Inducible Expression of ChaC1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed comparison of the expression, regulation, and function of two key enzymes in glutathione metabolism, ChaC1 and ChaC2. It highlights the inducible nature of ChaC1 as a critical component of cellular stress responses, contrasted with the constitutive, "housekeeping" role of this compound.

Introduction: The ChaC Family of Glutathione-Degrading Enzymes

The ChaC family of proteins, comprising ChaC1 and this compound in mammals, are cytosolic γ-glutamyl cyclotransferases.[1][2] Their primary biochemical function is to catalyze the degradation of glutathione (GSH), the most abundant intracellular antioxidant, into 5-oxo-L-proline and cysteinylglycine.[1] This action directly impacts the cell's redox balance and can be a critical step in initiating programmed cell death pathways.[3][4][5] While both enzymes act on the same substrate, their genetic regulation, expression patterns, and physiological roles are distinct. ChaC1 is a tightly regulated, stress-inducible enzyme that acts as a potent pro-apoptotic and pro-ferroptotic factor.[1][4][6] In stark contrast, this compound is constitutively expressed and contributes to the basal, homeostatic turnover of GSH.[2][7] Understanding these differences is crucial for research in oxidative stress, cell death, and therapeutic development in diseases ranging from cancer to neurodegeneration.

ChaC1: A Tightly Regulated Effector of the Cellular Stress Response

ChaC1 is a pro-apoptotic component of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[8][9] Its induction is a critical event that links ER stress to the depletion of cellular GSH, heightened oxidative stress, and ultimately, cell death.[4][10][11]

Regulation of ChaC1 Expression

ChaC1 expression is normally low but is robustly induced by a variety of cellular stressors.[8] The primary regulatory hub for this induction is the Integrated Stress Response (ISR) , which converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[1][4]

Key Signaling Pathways Leading to ChaC1 Induction:

  • The Unfolded Protein Response (UPR): ER stress, induced by agents like tunicamycin or thapsigargin, activates the PERK kinase, which phosphorylates eIF2α.[4][9] This triggers the downstream ATF4-ATF3-CHOP signaling cascade, which directly activates ChaC1 transcription.[8][9][12] ATF4 and ATF3 bind to a bipartite ATF/CRE regulatory element in the ChaC1 promoter to drive its expression.[4][10]

  • Amino Acid Starvation: Deprivation of essential amino acids, such as serine or cystine, activates the GCN2 kinase.[9][13] GCN2 also phosphorylates eIF2α, leading to ATF4 activation and subsequent induction of ChaC1 and other target genes involved in the stress response.[9][13][14]

  • Oxidative and Other Stresses: Conditions like viral infection and general oxidative stress can also trigger the PERK/eIF2α/ATF4 pathway, leading to ChaC1 upregulation.[9]

The induction of ChaC1 is a key mechanism for promoting cell death under conditions of unresolved stress. By degrading GSH, ChaC1 exacerbates oxidative damage and facilitates both apoptosis and ferroptosis, an iron-dependent form of regulated cell death.[4][5][13][15]

This compound: A Constitutive Enzyme for Glutathione Homeostasis

Unlike the tightly regulated ChaC1, this compound is constitutively expressed in cells under normal physiological conditions.[2][16][7] It functions as a "housekeeping" enzyme responsible for the slow, basal turnover of cytosolic glutathione.[2][16]

Expression and Function of this compound
  • Constitutive Expression: this compound mRNA and protein are present at relatively stable levels in various tissues and cell lines without the need for stress induction.[1][2][17] This consistent expression supports its role in maintaining baseline GSH levels.

  • Lower Catalytic Efficiency: A critical distinction is that this compound has a 10- to 20-fold lower catalytic efficiency (kcat) for GSH degradation compared to ChaC1, even though their binding affinities (Km) are comparable.[2][16][18] This lower activity is well-suited for a role in gradual GSH turnover rather than the rapid, stress-induced depletion characteristic of ChaC1.

  • Physiological Roles: this compound is essential for normal development and cellular function. For instance, it is critical for maintaining the self-renewal and pluripotency of human embryonic stem cells (hESCs) by preserving their GSH pools.[1][19] While its expression is generally stable, dysregulation of this compound has been observed in some cancers, where it can either promote or suppress tumor progression depending on the context.[1][18][20][21]

Data Presentation: Quantitative Comparison

The fundamental differences between ChaC1 and this compound are summarized below.

Table 1: Comparative Summary of Human ChaC1 and this compound

Feature ChaC1 This compound
Gene Locus Chromosome 15q15.1[4] Chromosome 2p16.2[1]
Expression Pattern Inducible (low basal, high under stress)[1][4] Constitutive (stably expressed)[2][16]
Primary Function Pro-apoptotic, pro-ferroptotic; rapid GSH depletion in response to stress[4][6] Homeostatic; slow, basal turnover of cytosolic GSH[2][16]
Primary Regulators ATF4, ATF3, CHOP (downstream of UPR and ISR)[4][9][12] Not inducibly regulated by stress; "housekeeping" expression

| Catalytic Efficiency | High | Low (10-20 fold lower than ChaC1)[2][16][18] |

Table 2: Kinetic Parameters for Human ChaC Enzymes

Enzyme Km (mM) for Glutathione kcat (min-1) Reference
Human ChaC1 2.2 ± 0.4 225.2 ± 15 [2][16]

| Human this compound | 3.7 ± 0.4 | 15.9 ± 1.0 |[2][16] |

Mandatory Visualizations: Pathways and Workflows

Signaling Pathway for ChaC1 Induction```dot

// Nodes stress [label="Cellular Stress\n(ER Stress, Amino Acid Starvation)", fillcolor="#FBBC05", fontcolor="#202124"]; perk [label="PERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcn2 [label="GCN2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eif2a [label="eIF2α", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; peif2a [label="p-eIF2α", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; atf4 [label="ATF4 Translation\n(Increased)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atf3_chop [label="ATF3 / CHOP\nInduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; promoter [label="ChaC1 Promoter\n(ATF/CRE sites)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; chac1 [label="ChaC1 Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; gsh [label="Glutathione (GSH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; depletion [label="GSH Depletion &\nOxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; death [label="Apoptosis / Ferroptosis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges stress -> perk [label=" UPR"]; stress -> gcn2 [label=" AAR"]; perk -> eif2a [label=" Phosphorylates"]; gcn2 -> eif2a [label=" Phosphorylates"]; eif2a -> peif2a [style=dashed]; peif2a -> atf4; atf4 -> atf3_chop; {atf4, atf3_chop} -> promoter [label=" Bind to"]; promoter -> chac1; chac1 -> gsh [label=" Degrades"]; gsh -> depletion [style=dashed]; depletion -> death; }

Caption: Workflow for quantifying stress-induced ChaC1 expression.

Logical Diagram: Functional Contrast of ChaC1 and this compound```dot

Functional_Contrast cluster_0 Inducible Response cluster_1 Constitutive Function stress Cellular Stress chac1 ChaC1 Expression (Induced) stress->chac1 gsh_depletion Rapid GSH Depletion chac1->gsh_depletion cell_death Cell Death (Apoptosis/Ferroptosis) gsh_depletion->cell_death normal Normal Conditions This compound This compound Expression (Constitutive) normal->this compound gsh_turnover Basal GSH Turnover This compound->gsh_turnover homeostasis Redox Homeostasis gsh_turnover->homeostasis

References

Unraveling the Enigma of ChaC2: A Deep Dive into its Lower Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The human enzyme ChaC2, a cytosolic γ-glutamylcyclotransferase, plays a crucial role in the degradation of glutathione (GSH), a key antioxidant.[1][2] While sharing a 60% sequence identity with its homolog ChaC1, this compound exhibits a significantly lower catalytic efficiency, a characteristic that underpins its distinct physiological role in maintaining basal GSH levels.[1] This guide provides a comprehensive explanation of the structural and functional attributes that contribute to the attenuated enzymatic activity of this compound, offering valuable insights for research and therapeutic development.

Core Factors Governing this compound's Catalytic Efficiency

The reduced catalytic prowess of this compound is not a functional flaw but a key feature that allows it to mediate the slow, constitutive turnover of cytosolic glutathione.[3][4] This is in stark contrast to the highly inducible and efficient ChaC1, which is responsible for rapid GSH degradation under specific stress conditions.[1][3] The primary reasons for this compound's lower efficiency are rooted in its unique structural features, particularly a flexible loop that acts as a gatekeeper to the active site.

Structural Determinants of Reduced Activity

Structural analyses of human this compound have revealed a distinctive, long flexible loop (loop2) that is not present in other γ-glutamylcyclotransferase (GGCT) family members.[1] This loop functions as a regulatory gate, controlling substrate access to the catalytic cavity.[1][5] This gating mechanism is believed to be a key factor in regulating the constant, yet slower, rate of GSH degradation by this compound.[1][5][6]

Furthermore, specific amino acid residues are critical in modulating this compound's conformation and activity. Structural and biochemical studies have identified Glu74 and Glu83 as playing pivotal roles in directing the enzyme's three-dimensional structure and, consequently, its enzymatic function.[1][6][7] The interplay of these structural elements results in a catalytic site that, while conserved among GGCT enzymes, is less readily accessible in this compound, leading to a lower turnover rate.[1]

Comparative Enzyme Kinetics: this compound vs. ChaC1

The difference in catalytic efficiency between ChaC1 and this compound is quantitatively demonstrated by their kinetic parameters. While both enzymes exhibit similar binding affinities for glutathione (Km), their turnover numbers (kcat) are vastly different. Human this compound has a 10- to 20-fold lower catalytic efficiency than human ChaC1.[1][3][4][8]

EnzymeSpeciesKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km)Reference
This compound Human3.7 ± 0.415.9 ± 1.04.3 M-1s-1[3][8]
ChaC1 Human2.2 ± 0.4225.2 ± 15102.4 M-1s-1[3][8]
This compound Mouse3.0 ± 0.47.6 ± 0.52.5 M-1s-1[8]
ChaC1 Mouse3.13 ± 0.40391 ± 3.1125 M-1s-1[8]

Experimental Protocol: Determination of γ-Glutamylcyclotransferase Activity

The kinetic parameters of ChaC1 and this compound are typically determined using a coupled enzyme assay. The following provides a detailed methodology based on established protocols.

Dug1p-Coupled Assay

This assay measures the rate of glutathione degradation by quantifying the release of cysteine from the Cys-Gly dipeptide, a product of the ChaC-catalyzed reaction.

Materials:

  • Purified human ChaC1 or this compound enzyme

  • Glutathione (GSH) standard solutions

  • Dug1p enzyme complex

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, varying concentrations of GSH (e.g., 0.6 mM to 15 mM), and a fixed concentration of the Dug1p enzyme complex.

  • Initiation: Initiate the reaction by adding a known amount of purified ChaC1 or this compound enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Quenching and Detection: Stop the reaction and add DTNB. The free cysteine produced reacts with DTNB to form a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: Determine the initial reaction rates (v0) at each GSH concentration. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and kcat values.[8]

Visualizing the Molecular and Functional Landscape of this compound

The following diagrams illustrate the key concepts discussed in this guide, providing a visual representation of the signaling pathways, experimental workflows, and the structural basis for this compound's lower catalytic efficiency.

ChaC2_Signaling_Pathway cluster_GSH_Homeostasis Glutathione Homeostasis cluster_Regulation Regulatory Interactions GSH Glutathione (GSH) This compound This compound (Constitutive) GSH->this compound Slow Turnover ChaC1 ChaC1 (Inducible) GSH->ChaC1 Rapid Degradation (Stress-induced) This compound->ChaC1 Regulates Degradation_Products 5-oxoproline + Cys-Gly This compound->Degradation_Products Nrf2 Nrf2 This compound->Nrf2 Upregulates ChaC1->Degradation_Products GCL Glutamate Cysteine Ligase Nrf2->GCL Activates GCL->GSH Synthesis Stress Cellular Stress Stress->ChaC1 Induces

Caption: this compound's role in glutathione homeostasis and regulation.

Experimental_Workflow start Start: Prepare Reagents step1 Set up reaction mixture: Assay buffer + Dug1p + varying [GSH] start->step1 step2 Initiate reaction with purified this compound step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop reaction and add DTNB step3->step4 step5 Measure absorbance at 412 nm step4->step5 step6 Calculate initial reaction rates (v0) step5->step6 step7 Plot v0 vs. [GSH] step6->step7 step8 Fit data to Michaelis-Menten equation step7->step8 end End: Determine Km and kcat step8->end

Caption: Workflow for determining this compound catalytic efficiency.

ChaC2_Efficiency_Explanation cluster_Structural_Features Key Structural Features cluster_Functional_Consequences Functional Consequences Root Lower Catalytic Efficiency of this compound Loop Unique Flexible Loop (loop2) Root->Loop Residues Critical Residues (Glu74, Glu83) Root->Residues Gating Gating of Active Site Loop->Gating Conformation Modulation of Enzyme Conformation Residues->Conformation Substrate_Access Restricted Substrate Access Gating->Substrate_Access Conformation->Substrate_Access Turnover Slower Turnover Rate (kcat) Substrate_Access->Turnover Turnover->Root

Caption: Structural basis for this compound's lower catalytic efficiency.

Conclusion

The lower catalytic efficiency of this compound is a deliberately evolved characteristic that defines its role as a housekeeping enzyme for maintaining basal glutathione levels. This is primarily attributed to a unique flexible loop that gates substrate access to the active site and the influence of key residues on the enzyme's conformation. Understanding these molecular mechanisms is critical for researchers in the fields of redox biology and oncology and provides a foundation for the development of novel therapeutic strategies that target glutathione metabolism.

References

pro-proliferative role of ChaC2 in breast cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pro-proliferative Role of ChaC2 in Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cation transport regulator homolog 2 (this compound) is a cytosolic enzyme involved in the degradation of glutathione (GSH), a key cellular antioxidant.[1] While its role varies across different malignancies, emerging evidence from bioinformatics analyses and functional studies points towards a significant pro-proliferative function in breast cancer. Elevated this compound expression is strongly correlated with aggressive tumor subtypes, advanced disease stage, and poor patient prognosis.[2][3] Mechanistically, the enzymatic activity of this compound appears to be central to its oncogenic role, promoting cancer cell growth by degrading GSH.[1] This guide provides a comprehensive overview of the current data, details key experimental methodologies for its study, and visualizes the proposed signaling pathways, establishing this compound as a potential biomarker and therapeutic target in breast cancer.

Data Presentation: this compound Expression and Proliferative Effects

Quantitative data from transcriptomic databases and in vitro experiments underscore the significance of this compound in breast cancer.

Table 1: Correlation of this compound mRNA Expression with Clinicopathological Parameters in Breast Cancer

This table summarizes data from large-scale bioinformatics analyses of patient tumor samples, indicating a strong association between high this compound expression and features of aggressive disease.[2]

ParameterFindingSignificance (p-value)Data Source
Tissue Type Higher expression in tumor tissue vs. adjacent normal tissue.< 0.0001UALCAN, GEPIA2, bcGenExminer
Molecular Subtype Significantly higher expression in HER2+ and Triple-Negative (TNBC) subtypes compared to Luminal A/B.< 0.0001GEPIA2, UALCAN, bcGenExminer
Nodal Metastasis Expression increases with nodal metastasis status.< 0.05UALCAN
Tumor Stage Expression levels correlate positively with advancing breast cancer stage.< 0.05UALCAN
p53 Mutation Status Higher expression in tumors with mutant p53 compared to wild-type p53.< 0.0001UALCAN, bcGenexminer
Overall Survival High this compound expression is significantly correlated with shorter overall survival.< 0.0001Kaplan-Meier Plotter
Table 2: In Vitro Effect of this compound Overexpression on Breast Cancer Cell Proliferation

This table presents quantitative results from a functional study demonstrating that the enzymatic activity of this compound is required for its pro-proliferative effect.[1]

Cell Line ConditionProliferation (Absorbance at 450 nm)Percentage Increase vs. MockDescription
Mock (Control) BaselineN/ACells transfected with an empty vector.
Wild-Type this compound Significantly Increased~40-50% (Reported)Overexpression of functional this compound enzyme.
Mutant this compound (E74Q) No Significant ChangeN/AOverexpression of a catalytically inactive mutant.
Mutant this compound (E83Q) No Significant ChangeN/AOverexpression of a catalytically inactive mutant.

Note: Specific absorbance values are study-dependent; the trend is the key finding.

Signaling Pathways and Molecular Mechanisms

The pro-proliferative function of this compound is intrinsically linked to its enzymatic role in degrading glutathione, which alters the cellular redox state and activates downstream growth pathways.

Proposed Signaling Pathway

While detailed mechanistic studies in breast cancer are ongoing, research in other cancers, such as lung adenocarcinoma, provides a strong model.[4][5] this compound degrades cytosolic GSH, leading to an accumulation of reactive oxygen species (ROS).[4] At moderate levels, ROS can act as signaling molecules, promoting cell proliferation by activating pathways like the MAPK/ERK cascade.[4][5] This proposed mechanism is consistent with the finding that only catalytically active this compound enhances breast cancer cell proliferation.[1]

ChaC2_Signaling_Pathway This compound High this compound Expression GSH Glutathione (GSH) Degradation This compound->GSH Catalyzes ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Leads to MAPK MAPK Pathway Activation (p-ERK) ROS->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Proposed this compound signaling pathway in breast cancer.

Correlation with Cell Cycle Regulation

Gene ontology and enrichment analyses of this compound and its co-expressed genes in breast cancer datasets have revealed a strong association with biological processes critical for proliferation, including DNA replication, DNA repair, and cell cycle regulation.[2] This suggests that this compound may create a cellular environment conducive to uncontrolled cell division, potentially through its correlation with key oncogenes like TTK, a tyrosine kinase involved in cell cycle progression.[2]

Experimental Protocols

Investigating the role of this compound requires a combination of molecular biology, cell biology, and in vivo techniques. The following are representative protocols for key experiments.

Protocol: Generation of this compound Overexpressing Stable Cell Lines

This protocol describes the use of lentiviral vectors to create breast cancer cell lines with stable, long-term expression of this compound, essential for subsequent functional assays.

  • Vector Construction: Clone the full-length human this compound cDNA into a lentiviral expression vector (e.g., pLVX-Puro). As controls, use an empty vector (Mock) and create vectors with site-directed mutations for catalytically inactive this compound (e.g., E74Q, E83Q).

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection. Filter through a 0.45 µm filter to remove cell debris.

  • Transduction: Plate target breast cancer cells (e.g., MCF-7, MDA-MB-231) at 50-60% confluency. Add the viral supernatant supplemented with polybrene (8 µg/mL).

  • Selection: After 48-72 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.

  • Validation: Expand the surviving, resistant cell colonies. Confirm this compound overexpression via Western Blotting and qRT-PCR.

Protocol: Cell Proliferation Assay (WST-1 / CCK-8)

This colorimetric assay measures cell viability and metabolic activity, serving as a robust indicator of cell proliferation.[1]

  • Cell Seeding: Seed the stable cell lines (Mock, this compound-WT, this compound-Mutant) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Culture the cells for the desired time points (e.g., 0, 24, 48, 72 hours).

  • Reagent Addition: At each time point, add 10 µL of a WST-1 or CCK-8 reagent (e.g., EZ-CYTOX) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm.

  • Analysis: Subtract the background absorbance and plot the absorbance values against time to generate proliferation curves.

Protocol: In Vivo Xenograft Tumor Model

This protocol assesses the effect of this compound on tumor growth in a living organism, providing crucial pre-clinical data.[4]

  • Animal Model: Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Preparation: Harvest stable breast cancer cells (Mock vs. This compound-WT) and resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Endpoint: At the end of the study (e.g., 4-6 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Visualizations: Workflows and Logical Relationships

Experimental_Workflow cluster_0 Phase 1: Correlation & Hypothesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Mechanistic Insight Bioinformatics Bioinformatics Analysis (TCGA, GEPIA2) Hypothesis Hypothesis: This compound drives proliferation Bioinformatics->Hypothesis CellLines Generate Stable Cell Lines (Overexpression / Knockdown) Hypothesis->CellLines ProlifAssay Proliferation Assays (WST-1, Colony Formation) CellLines->ProlifAssay Xenograft Xenograft Tumor Model in mice ProlifAssay->Xenograft WB Western Blot (MAPK pathway) Xenograft->WB Metabolomics Measure GSH/ROS Levels Xenograft->Metabolomics

Caption: Standard workflow for investigating this compound function.

Logical_Relationship cluster_0 Molecular & Cellular Level cluster_1 Clinical Manifestation ChaC2_exp High this compound Expression GSH_deg High GSH Degradation Activity ChaC2_exp->GSH_deg Aggressive Aggressive Subtypes (HER2+, TNBC) GSH_deg->Aggressive Correlates with Stage Advanced Tumor Stage & Nodal Metastasis GSH_deg->Stage Survival Poor Overall Survival Aggressive->Survival Leads to Stage->Survival

References

The Degradation of ChaC2 via the Ubiquitin-Proteasome Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the degradation of the ChaC glutathione specific gamma-glutamylcyclotransferase 2 (ChaC2) protein through the ubiquitin-proteasome pathway. This compound is a cytosolic enzyme that plays a role in glutathione metabolism and has been implicated in various cellular processes and diseases, including cancer.[1] Understanding the mechanisms that regulate this compound protein stability is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies. This document details the key molecular players, signaling pathways, and experimental methodologies to study the ubiquitination and subsequent degradation of this compound.

Introduction to this compound and the Ubiquitin-Proteasome System

This compound is a constitutively expressed enzyme that catalyzes the breakdown of glutathione (GSH) into 5-oxoproline and cysteinylglycine.[2] Unlike its inducible homolog ChaC1, this compound is involved in the basal turnover of cytosolic glutathione.[3] The cellular levels of this compound are tightly regulated, and its degradation is primarily mediated by the ubiquitin-proteasome system (UPS).[1]

The UPS is a major pathway for controlled protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that covalently attach a chain of ubiquitin molecules to a target protein, marking it for recognition and degradation by the 26S proteasome. This process is carried out by three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity to the system.

The Role of RNF148 in this compound Degradation

Recent studies have identified the E3 ubiquitin ligase Ring Finger Protein 148 (RNF148) as the key enzyme responsible for the ubiquitination and subsequent proteasomal degradation of this compound.[4] RNF148 has been shown to act as an oncogene in colorectal cancer, and its mechanism of action involves the targeted degradation of the tumor suppressor this compound.[4][5]

Signaling Pathway for RNF148-Mediated this compound Degradation

The degradation of this compound is initiated by its recognition by the RNF148 E3 ligase. This interaction leads to the polyubiquitination of this compound, marking it for degradation by the 26S proteasome. The process can be visualized as a multi-step pathway:

ChaC2_Degradation_Pathway cluster_UPS Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub RNF148 RNF148 (E3 Ligase) E2->RNF148 Ub PolyUb_this compound Poly-ubiquitinated This compound RNF148->PolyUb_this compound Poly-Ub This compound This compound This compound->RNF148 Binding Proteasome 26S Proteasome PolyUb_this compound->Proteasome Degraded_this compound Degraded this compound (Peptides) Proteasome->Degraded_this compound

RNF148-mediated ubiquitination and degradation of this compound.

Quantitative Analysis of this compound Degradation

Determining the half-life of this compound under various conditions is essential for understanding the regulation of its stability. While specific half-life values for this compound are not extensively reported in the literature, the following table outlines the expected outcomes from key experiments designed to measure its degradation rate.

Experimental ConditionExpected Outcome on this compound Half-lifeRationale
Control (e.g., vehicle-treated cells) Baseline half-lifeEstablishes the normal turnover rate of this compound protein.
Proteasome Inhibition (e.g., MG132 treatment) Increased half-lifeMG132 blocks the activity of the 26S proteasome, preventing the degradation of polyubiquitinated this compound.
RNF148 Overexpression Decreased half-lifeAn excess of the E3 ligase RNF148 will lead to increased ubiquitination and subsequent degradation of this compound.
RNF148 Knockdown/Knockout Increased half-lifeDepletion of RNF148 will reduce the ubiquitination of this compound, leading to its stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the degradation of this compound via the ubiquitin-proteasome pathway.

Cycloheximide (CHX) Chase Assay to Determine this compound Half-life

This assay is used to determine the rate of protein degradation by inhibiting new protein synthesis.

Principle: Cycloheximide (CHX) is a potent inhibitor of eukaryotic protein synthesis. By treating cells with CHX, the existing pool of a target protein can be monitored over time to determine its degradation rate and half-life.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HCT116) at an appropriate density to reach 70-80% confluency on the day of the experiment.

    • If investigating the role of RNF148, transfect cells with plasmids for RNF148 overexpression or siRNA for RNF148 knockdown 24-48 hours prior to the assay.

    • Treat cells with cycloheximide (a typical starting concentration is 50-100 µg/mL) in complete culture medium.

  • Time Course Collection:

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be optimized based on the expected stability of this compound.

    • The 0-hour time point represents the initial protein level before degradation begins.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for western blotting.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for this compound.

    • Also, probe for a loading control protein with a long half-life (e.g., GAPDH, β-actin) to normalize for any loading inconsistencies.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for this compound and the loading control at each time point using densitometry software.

    • Normalize the this compound band intensity to the loading control.

    • Plot the normalized this compound protein levels (as a percentage of the 0-hour time point) against time.

    • The half-life (t½) is the time it takes for the this compound protein level to decrease by 50%.

CHX_Chase_Workflow start Plate and treat cells (e.g., with RNF148 siRNA) chx Add Cycloheximide (CHX) to inhibit protein synthesis start->chx time_course Collect cell lysates at different time points (0, 2, 4, 6, 8h) chx->time_course lysis Lyse cells and quantify protein concentration time_course->lysis western Western Blot for this compound and loading control (e.g., GAPDH) lysis->western analysis Densitometry and normalization of band intensities western->analysis plot Plot this compound levels vs. time and calculate half-life analysis->plot end Determine this compound half-life plot->end

Workflow for Cycloheximide (CHX) Chase Assay.
In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination of this compound within cells.

Principle: Cells are co-transfected with expression vectors for tagged versions of this compound and ubiquitin. This compound is then immunoprecipitated, and the presence of a ladder of higher molecular weight bands, corresponding to polyubiquitinated this compound, is detected by western blotting with an anti-ubiquitin or anti-tag antibody. Treatment with a proteasome inhibitor like MG132 is often necessary to allow the accumulation of ubiquitinated proteins.

Protocol:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged this compound (e.g., HA-ChaC2 or FLAG-ChaC2) and tagged ubiquitin (e.g., His-Ub or HA-Ub).

    • In parallel, co-transfect with a plasmid for RNF148 to assess its effect on this compound ubiquitination.

  • Proteasome Inhibition:

    • Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to prevent the degradation of ubiquitinated this compound.

  • Cell Lysis under Denaturing Conditions:

    • Wash cells with ice-cold PBS and lyse them in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).

    • Boil the lysates and then dilute them with a non-denaturing buffer to allow for immunoprecipitation.

  • Immunoprecipitation:

    • Incubate the diluted lysates with an antibody against the this compound tag (e.g., anti-HA or anti-FLAG beads) overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a stringent wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the ubiquitin tag (e.g., anti-His or anti-HA) to detect polyubiquitinated this compound. A characteristic high-molecular-weight smear or ladder should be observed.

    • As a control, probe a separate blot with the anti-ChaC2 tag antibody to confirm the immunoprecipitation of this compound.

Ubiquitination_Assay_Workflow start Co-transfect cells with - Tagged this compound (e.g., HA-ChaC2) - Tagged Ubiquitin (e.g., His-Ub) - RNF148 (optional) mg132 Treat with proteasome inhibitor (e.g., MG132) start->mg132 lysis Lyse cells under denaturing conditions mg132->lysis ip Immunoprecipitate this compound (e.g., with anti-HA beads) lysis->ip western Western Blot of immunoprecipitates with anti-Ubiquitin antibody ip->western result Detect high-molecular-weight poly-ubiquitinated this compound western->result end Confirm this compound ubiquitination result->end

Workflow for In Vivo Ubiquitination Assay.
Co-Immunoprecipitation (Co-IP) to Detect this compound-RNF148 Interaction

This assay is used to demonstrate a physical interaction between this compound and RNF148 in cells.

Principle: If two proteins interact, when one is immunoprecipitated from a cell lysate, the other protein will also be pulled down. This is detected by western blotting for the presence of the second protein in the immunoprecipitate.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with plasmids expressing tagged versions of this compound (e.g., HA-ChaC2) and RNF148 (e.g., FLAG-RNF148).

  • Cell Lysis under Non-denaturing Conditions:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease inhibitors. This buffer preserves protein-protein interactions.

  • Pre-clearing (Optional but Recommended):

    • Incubate the cell lysates with non-specific IgG and protein A/G beads to reduce non-specific binding in the subsequent immunoprecipitation step.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody against one of the protein tags (e.g., anti-FLAG for RNF148) or a control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with the non-denaturing lysis buffer to remove unbound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the other protein's tag (e.g., anti-HA for this compound) to see if it was co-immunoprecipitated.

    • A band for this compound should be present in the lane where RNF148 was immunoprecipitated, but not in the control IgG lane.

    • It is also important to probe for the immunoprecipitated protein (RNF148) to confirm a successful pulldown.

CoIP_Workflow start Co-transfect cells with - Tagged this compound (e.g., HA-ChaC2) - Tagged RNF148 (e.g., FLAG-RNF148) lysis Lyse cells under non-denaturing conditions start->lysis ip Immunoprecipitate RNF148 (e.g., with anti-FLAG antibody) lysis->ip western Western Blot of immunoprecipitates with anti-ChaC2 antibody ip->western result Detect this compound in the RNF148 immunoprecipitate western->result end Confirm this compound-RNF148 interaction result->end

Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

The degradation of this compound via the RNF148-mediated ubiquitin-proteasome pathway is a key mechanism for regulating its cellular abundance. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this process further. Future research in this area could focus on identifying the specific lysine residues on this compound that are ubiquitinated, elucidating the upstream signaling pathways that regulate the this compound-RNF148 interaction, and exploring the therapeutic potential of targeting this pathway in diseases such as cancer. The development of small molecule inhibitors that disrupt the this compound-RNF148 interaction could be a promising strategy for stabilizing the tumor-suppressive functions of this compound.

References

The Crystal Structure of GCG1: A Key to Understanding Cytosolic Glutathione Turnover

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure and Function of the Yeast ChaC2 Homolog, GCG1

This whitepaper provides a comprehensive technical overview of the crystal structure of the Saccharomyces cerevisiae protein GCG1, a homolog of the human this compound enzyme. As the first solved structure for any member of the ChaC family of γ-glutamylcyclotransferases, the GCG1 structure offers foundational insights into the mechanism of cytosolic glutathione degradation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, neurodegenerative disease, and cellular metabolism research, where glutathione homeostasis is a critical factor.

Introduction: The ChaC Family and Glutathione Homeostasis

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and redox signaling. The intracellular concentration of GSH is tightly regulated by a balance of synthesis and degradation. The ChaC family of enzymes represents a recently identified cytosolic pathway for GSH degradation, distinct from the well-known extracellular degradation by γ-glutamyl transpeptidase (GGT).[1]

In higher eukaryotes, this family comprises two main isoforms: ChaC1 and this compound. ChaC1 is an inducible, highly efficient enzyme often upregulated under stress conditions, such as the unfolded protein response, and has pro-apoptotic functions.[1] In contrast, this compound is constitutively expressed and exhibits 10- to 20-fold lower catalytic efficiency, suggesting a "housekeeping" role in the slow, basal turnover of cytosolic glutathione.[2][3] Lower eukaryotes, including the yeast S. cerevisiae, possess a single ChaC homolog, GCG1 (Yeast ChaC homologue), which is functionally and sequentially more similar to the mammalian this compound.[2]

The determination of the GCG1 crystal structure provides the first atomic-level view of this enzyme family, revealing a unique catalytic fold and offering a mechanistic framework for its function in maintaining GSH homeostasis.[2][3]

Quantitative Data Presentation

The following tables summarize the key crystallographic and enzymatic kinetic data for GCG1 and its human homologs, facilitating a comparative analysis.

Table 1: Crystallographic Data for Yeast GCG1 (PDB ID: 5HWI)

This table presents the data collection and refinement statistics for the selenomethionine-labeled GCG1 crystal structure.

Data Collection Value
PDB ID5HWI
Resolution (Å)1.75 (Reported at 1.34 Å in literature[2])
Space GroupP 1 2₁ 1
Unit Cell (a, b, c; Å)38.90, 43.10, 62.40
Unit Cell (α, β, γ; °)90.00, 99.40, 90.00
Refinement Statistics
R-work0.168
R-free0.210
No. of non-hydrogen atoms1991
Avg. B-factor (Ų)22.10
RMSD (bonds; Å)0.011
RMSD (angles; °)1.19
Data sourced from the RCSB Protein Data Bank entry 5HWI.[2]
Table 2: Comparative Enzyme Kinetics of ChaC Homologs

This table compares the Michaelis-Menten kinetic parameters for the degradation of glutathione by yeast GCG1 and human ChaC1 and this compound.

Enzyme Organism Km (mM) kcat (min-1) Catalytic Efficiency (kcat/Km; M-1s-1)
hChaC1 Homo sapiens2.2 ± 0.4225.2 ± 15.01706
hthis compound Homo sapiens3.7 ± 0.415.9 ± 1.072
GCG1 (yChaC) Saccharomyces cerevisiae2.8 ± 0.519.2 ± 0.9114
Kinetic data for hChaC1 and hthis compound are from Kaur, A., et al. (2017).[2][3] Kinetic data for GCG1 is from Kumar, A., et al. (2012).

The data clearly illustrates that GCG1 has a low catalytic efficiency, similar to human this compound, and significantly lower than the highly active ChaC1. This supports its proposed role in constitutive, slow GSH turnover.

Experimental Protocols

The following sections detail the methodologies employed for the structural and functional characterization of yeast GCG1.

Gene Cloning, Protein Expression, and Purification

The open reading frame of the Saccharomyces cerevisiae GCG1 gene (also known as YER163c) was cloned into an Escherichia coli expression vector, typically a pET series vector, containing an N-terminal Hexa-histidine (6x-His) tag to facilitate purification.

  • Expression: The plasmid was transformed into an E. coli expression strain, such as BL21(DE3). Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM, followed by incubation at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

  • Lysis: Cells were harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column was washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged GCG1 protein was then eluted using a high concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step removes aggregates and ensures a homogenous protein preparation. Protein purity was assessed by SDS-PAGE.

Protein Crystallization

The purified GCG1 protein was concentrated to approximately 10-15 mg/mL. Crystallization was achieved using the hanging-drop vapor diffusion method.

  • Setup: A 1-2 µL drop, containing a 1:1 ratio of the concentrated protein solution and a reservoir solution, was equilibrated against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • Condition: Crystals of GCG1 were grown from conditions containing a high molecular weight polyethylene glycol (PEG) as the precipitant. A typical condition would be 0.1 M Tris-HCl pH 8.5, and 20-25% (w/v) PEG 3350.

  • Crystal Harvesting: Crystals appeared within several days to a week. For data collection, crystals were harvested and flash-cooled in liquid nitrogen, using a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol) to prevent ice formation.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: A complete X-ray diffraction dataset was collected from a single frozen crystal at a synchrotron radiation source. The diffraction data were indexed, integrated, and scaled using software packages like HKL2000 or XDS.

  • Phase Determination: Initial attempts to solve the structure by molecular replacement using available homologs failed.[2] The structure was therefore determined using the Single-wavelength Anomalous Dispersion (SAD) method, utilizing data collected from selenomethionine-labeled GCG1 protein crystals.

  • Model Building and Refinement: An initial model was built into the electron density map using programs like Coot. The model was then refined using crystallographic refinement software such as Phenix or Refmac5. This iterative process involves adjustments to the atomic coordinates to improve the fit between the model and the experimental diffraction data, monitored by the R-work and R-free values. Water molecules were added, and the final model was validated for geometric correctness.

Enzyme Kinetics Assay

The γ-glutamylcyclotransferase activity of GCG1 was measured by quantifying the formation of the product 5-oxoproline over time.

  • Reaction Mixture: The assay was performed in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of purified GCG1 enzyme and varying concentrations of the substrate, glutathione.

  • Incubation: The reaction was incubated at 37°C for a defined period and then terminated, typically by the addition of an acid (e.g., perchloric acid) or by heat inactivation.

  • Product Quantification: The reaction mixture was analyzed by High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column to separate and quantify the 5-oxoproline product.

  • Data Analysis: The initial reaction velocities were plotted against the substrate concentrations, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to GCG1.

GCG1_Structure_Workflow cluster_cloning Molecular Biology cluster_expression Protein Production cluster_purification Purification cluster_crystallography Crystallography GCG1_Gene GCG1 Gene (Yeast) Cloning Cloning GCG1_Gene->Cloning Vector pET Expression Vector Vector->Cloning Recombinant_DNA Recombinant Plasmid Cloning->Recombinant_DNA Transformation Transformation into E. coli Recombinant_DNA->Transformation Expression IPTG Induction Transformation->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis NiNTA Ni-NTA Affinity Chromatography Lysis->NiNTA SEC Size-Exclusion Chromatography NiNTA->SEC Pure_Protein >95% Pure GCG1 SEC->Pure_Protein Crystallization Vapor Diffusion Pure_Protein->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Solution SAD Phasing & Refinement Data_Collection->Structure_Solution Final_Structure GCG1 Crystal Structure (PDB: 5HWI) Structure_Solution->Final_Structure

Caption: Experimental workflow for GCG1 structure determination.

Glutathione_Degradation_Pathway GSH Glutathione (GSH) (γ-Glu-Cys-Gly) GCG1 GCG1 / this compound GSH->GCG1 Five_Oxo 5-Oxoproline CysGly Cysteinylglycine (Cys-Gly) GCG1->Products γ-glutamyl cyclotransferase activity

Caption: The cytosolic glutathione degradation pathway mediated by GCG1/ChaC2.

GCG1_Catalytic_Mechanism Proposed Catalytic Mechanism of GCG1 cluster_active_site GCG1 Active Site Step1 Step 1: Substrate Binding Glutathione (GSH) enters the active site. The γ-glutamyl moiety is positioned near the catalytic glutamate residue. Step2 Step 2: Nucleophilic Attack The α-amine of the glutamate residue of GSH acts as a nucleophile. It attacks its own γ-carbonyl carbon. Step1->Step2 Intramolecular cyclization Step3 Step 3: Intermediate Formation A tetrahedral intermediate is formed. A conserved catalytic glutamate residue likely acts as a general acid-base catalyst. Step2->Step3 Catalysis Step4 Step 4: Product Release The peptide bond is cleaved, releasing the Cys-Gly dipeptide. The cyclized 5-oxoproline is subsequently released, regenerating the free enzyme. Step3->Step4 Bond Cleavage

Caption: Proposed reaction mechanism for GCG1-mediated glutathione degradation.

Conclusion and Future Directions

The 1.34 Å crystal structure of the yeast this compound homolog, GCG1, provides the first high-resolution structural blueprint for the ChaC family of γ-glutamylcyclotransferases.[2] The structure, combined with kinetic data, confirms that GCG1 and its human ortholog this compound are low-efficiency enzymes responsible for the basal turnover of cytosolic glutathione.[2][3] This function is critical for maintaining redox balance and supplying amino acids for cellular processes.

The detailed structural and mechanistic understanding of GCG1/ChaC2 opens new avenues for therapeutic intervention. Given the role of glutathione metabolism in cancer cell survival and chemoresistance, the development of specific inhibitors targeting ChaC enzymes could represent a novel strategy in oncology. Furthermore, dysregulation of glutathione homeostasis is implicated in numerous neurodegenerative diseases, suggesting that modulation of this compound activity could have therapeutic potential in these contexts as well. This foundational structural work on GCG1 will undoubtedly accelerate the rational design of chemical probes and potential drug candidates targeting this important cytosolic pathway.

References

Methodological & Application

Application Notes: ChaC2 Overexpression Plasmid for Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2 (ChaC2) is a cytosolic enzyme involved in glutathione (GSH) metabolism.[1][2] It functions by catalyzing the degradation of GSH into 5-oxo-L-proline and a Cys-Gly dipeptide.[3] Unlike its more catalytically efficient and stress-inducible homolog, ChaC1, this compound is constitutively expressed and is believed to play a role in the basal, "housekeeping" turnover of glutathione.[1][2]

The use of a this compound overexpression plasmid in mammalian cells is a key tool for investigating the downstream consequences of altered glutathione homeostasis. Overexpression of this compound leads to a decrease in intracellular GSH levels, which in turn increases reactive oxygen species (ROS), thereby inducing oxidative stress.[1] This perturbation of the cellular redox balance has been shown to impact numerous critical cellular processes, including cell proliferation, apoptosis, autophagy, and ferroptosis.[4][5]

Interestingly, the functional role of this compound appears to be context-dependent, particularly in cancer. In some cancer types, such as gastric and colorectal cancer, this compound acts as a tumor suppressor by inducing apoptosis and autophagy.[4][6] Conversely, in lung and breast cancer, elevated this compound expression is associated with tumor progression and poor prognosis, potentially through the activation of signaling pathways like MAPK.[7][8][9] These application notes provide an overview of the experimental applications of this compound overexpression plasmids and detailed protocols for their use and downstream analysis.

Key Applications

  • Studying Glutathione Homeostasis: Directly manipulate intracellular GSH levels to study its role in cellular health and disease.

  • Investigating Redox Signaling: Induce a controlled increase in intracellular ROS to examine the cellular response to oxidative stress.[1]

  • Modulating Cell Death Pathways: Overexpression can trigger apoptosis, autophagy, and ferroptosis, providing a model to study the mechanisms of these programmed cell death pathways.[4][10]

  • Cancer Research: Investigate the dual role of this compound as both a potential tumor suppressor and a promoter of malignancy in different cancer cell lines.[7][6][8]

  • Drug Development: Screen for therapeutic compounds that can modulate the effects of this compound-induced oxidative stress or cell death.

Data Presentation: Expected Outcomes of this compound Overexpression

Overexpression of this compound in mammalian cells typically results in measurable changes in key cellular biomarkers. The following tables summarize expected quantitative outcomes based on published literature.

Table 1: Biochemical Effects of this compound vs. ChaC1 Overexpression

ParameterOverexpression of this compoundOverexpression of ChaC1Reference
Glutathione (GSH) Levels Small DecreaseSignificant Decrease[1]
Reactive Oxygen Species (ROS) ~28% Increase~80% Increase[1]
Catalytic Efficiency (kcat/Km) 10- to 20-fold LowerHigher[1][2]

Table 2: Cellular Phenotypes Associated with this compound Overexpression in Cancer Models

Cancer TypeEffect on Cell ProliferationKey Signaling Pathway(s) AffectedReference
Lung Adenocarcinoma Promotes ProliferationMAPK Pathway Activation[7][9]
Gastric & Colorectal Cancer Inhibits ProliferationUnfolded Protein Response (UPR), Apoptosis, Autophagy[4]
Breast Cancer Correlates with Poor PrognosisMAPK Pathway[6][8][11]

Visualizations

Caption: Experimental workflow for this compound overexpression studies.

G cluster_outcomes Context-Dependent Cellular Outcomes This compound This compound Overexpression gsh Glutathione (GSH) Pool This compound->gsh Degradation ros Reactive Oxygen Species (ROS)↑ gsh->ros Scavenging ox_stress Oxidative Stress ros->ox_stress mapk MAPK Pathway Activation ox_stress->mapk upr Unfolded Protein Response (UPR) ox_stress->upr ferroptosis Ferroptosis ox_stress->ferroptosis Lipid Peroxidation proliferation ↑ Cancer Cell Proliferation (e.g., Lung Cancer) mapk->proliferation apoptosis Apoptosis / Autophagy upr->apoptosis suppression ↓ Cancer Cell Proliferation (e.g., Gastric Cancer) apoptosis->suppression

Caption: Signaling pathways affected by this compound overexpression.

Caption: Logical model of this compound's dual role in cancer.

Experimental Protocols

Protocol 1: Transient Transfection of this compound Plasmid into Mammalian Cells

This protocol describes a general method for transiently transfecting mammalian cells with a this compound overexpression plasmid using a lipid-based transfection reagent.[12][13] Optimization is recommended for specific cell lines and reagents.

Materials:

  • This compound overexpression plasmid (high purity, e.g., MaxiPrep)

  • Control plasmid (e.g., empty vector)

  • Mammalian cell line (e.g., HEK293T, A549, MCF-7) at 70-80% confluency

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding (Day 0): Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. Add 2 mL of complete growth medium per well and incubate overnight (37°C, 5% CO₂).[12]

  • Prepare DNA-Lipid Complexes (Day 1):

    • Solution A: In a sterile tube, dilute 2.5 µg of this compound plasmid DNA in 125 µL of serum-free medium. Mix gently.

    • Solution B: In a separate sterile tube, dilute 5 µL of the lipid reagent (e.g., Lipofectamine) in 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[12]

  • Transfection:

    • Gently add the 250 µL DNA-lipid complex mixture dropwise to one well of the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for 24-72 hours. The optimal time depends on the downstream application. For protein expression analysis, 48 hours is a common time point.[14]

  • Downstream Analysis: After incubation, cells are ready for harvesting for Western blot analysis (Protocol 2) or for use in functional assays like the MTT assay (Protocol 3).

Protocol 2: Verification of this compound Overexpression by Western Blot

This protocol outlines the detection of this compound protein in lysates from transfected cells.[15][16][17]

Materials:

  • Transfected and control cells from Protocol 1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-ChaC2)

  • Secondary antibody (HRP-conjugated)

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Aspirate media from wells and wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17][18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-ChaC2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

    • Repeat the wash steps.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the bands corresponding to this compound and the loading control.

Protocol 3: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

  • Transfected and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Transfection: Seed and transfect cells directly in a 96-well plate (e.g., 1 x 10⁴ cells per well), scaling down the amounts from Protocol 1 accordingly.[20] Include wells with non-transfected cells and media-only controls.

  • Incubation: Incubate for the desired time period post-transfection (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[19]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[21]

  • Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the media-only control from all other readings. Cell viability can be expressed as a percentage relative to the control (empty vector) transfected cells.

References

Application Notes: shRNA-Mediated Knockdown of ChaC2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ChaC family member, ChaC2, is a gamma-glutamyl cyclotransferase that plays a role in glutathione (GSH) metabolism by catalyzing its degradation.[1][2][3] Glutathione is a critical antioxidant, essential for protecting cells from oxidative damage and maintaining redox homeostasis.[4] The function of this compound has been implicated in various cellular processes, and its role in cancer is particularly complex and appears to be context-dependent. In some malignancies, such as gastric and colorectal cancers, this compound acts as a tumor suppressor, with its expression leading to the induction of apoptosis and autophagy through the unfolded protein response (UPR).[1][5][6] Conversely, in lung adenocarcinoma, this compound has been shown to promote proliferation and inhibit apoptosis by increasing reactive oxygen species (ROS) and activating the MAPK signaling pathway.[7]

Short hairpin RNA (shRNA) provides a powerful and stable method for silencing gene expression, making it an invaluable tool for investigating the functional roles of proteins like this compound.[8][9] By knocking down this compound expression, researchers can elucidate its specific contributions to cell proliferation, apoptosis, and associated signaling pathways in various cell types. These application notes provide detailed protocols for shRNA-mediated knockdown of this compound, including methods for validating knockdown efficiency and assessing the resulting cellular phenotypes.

Key Experimental Protocols

This section details the methodologies for knocking down this compound expression using a lentiviral-based shRNA approach and for analyzing the subsequent effects on cellular function.

Protocol 1: Lentiviral shRNA Production and Cell Transduction

Materials:

  • HEK293T cells

  • pLKO.1-puro vector containing this compound-targeting shRNA sequence (or non-targeting control)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine™ or FuGENE®)

  • DMEM with 10% FBS (antibiotic-free for transfection)

  • Target cells for transduction

  • Puromycin for selection

  • 0.45 µm filter

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 7 x 10⁵ HEK293T cells in a 6 cm dish using DMEM with 10% FBS without antibiotics. Incubate overnight.[10]

  • Day 2: Transfection:

    • In a sterile tube, mix the shRNA plasmid, packaging plasmid, and envelope plasmid.

    • Add the plasmid mix to serum-free medium.

    • Add the transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.[10]

    • Add the transfection complex dropwise to the HEK293T cells. Incubate for 12-15 hours.[10]

  • Day 3: Medium Change: Aspirate the transfection medium and replace it with fresh DMEM containing 10% FBS and antibiotics.[10]

  • Day 4 & 5: Viral Harvest:

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.[10]

    • The virus can be used immediately or stored at -80°C.[10]

  • Cell Transduction:

    • Plate target cells and allow them to adhere.

    • Add the viral supernatant to the cells with polybrene (to increase transduction efficiency).

    • Incubate for 24 hours, then replace the medium with fresh growth medium.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the growth medium. Continue selection for 7-10 days until non-transduced cells are eliminated.

Protocol 2: Validation of this compound Knockdown by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the reduction in this compound mRNA levels.[13][14][15]

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from both this compound shRNA-transduced and control cells according to the kit manufacturer's protocol.[15]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[13]

  • qRT-PCR:

    • Prepare the reaction mix containing cDNA template, primers, and master mix.

    • Run the reaction on a qRT-PCR instrument with appropriate cycling conditions.

    • Include a no-template control to check for contamination.[15]

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[13] A reduction of ≥70% is typically considered effective knockdown.[13]

Protocol 3: Validation of this compound Knockdown by Western Blot

Western blotting confirms the reduction of this compound protein levels.[16][17][18]

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer.[17][19] Centrifuge to pellet cell debris and collect the supernatant.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per well onto an SDS-PAGE gel.[19] Run the gel to separate proteins by size.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[20]

    • Incubate the membrane with the primary anti-ChaC2 antibody overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[19]

Protocol 4: Cell Viability Assessment using MTT Assay

The MTT assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[21][22]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)[23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed transduced cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24-48 hours.[24]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21][23]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm.

Protocol 5: Apoptosis Detection using Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[25][26]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and a small amount of PI to 100 µL of the cell suspension.[27][28]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

Quantitative results from the validation and functional assays should be summarized for clear interpretation.

Table 1: qRT-PCR Validation of this compound Knockdown

Cell LineshRNA TargetNormalized this compound mRNA Expression (Relative to Control)Percent Knockdown (%)
HCT116Non-Targeting1.00 ± 0.080%
HCT116This compound shRNA #10.22 ± 0.0478%
HCT116This compound shRNA #20.15 ± 0.0385%

Table 2: Effect of this compound Knockdown on Cell Viability (MTT Assay)

Cell LineshRNA TargetRelative Cell Viability (% of Control)
A549Non-Targeting100 ± 5.2
A549This compound shRNA135 ± 6.8
Data is hypothetical and based on the pro-proliferative role of this compound knockdown in some cancer contexts.[7]

Table 3: Effect of this compound Knockdown on Apoptosis (Annexin V Assay)

Cell LineshRNA TargetPercentage of Apoptotic Cells (Annexin V Positive)
A549Non-Targeting4.5 ± 0.8%
A549This compound shRNA18.2 ± 1.5%
Data is hypothetical, reflecting the finding that this compound knockout can promote apoptosis.[7]

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental process from vector construction to functional analysis.

G cluster_prep Phase 1: Preparation & Transduction cluster_validation Phase 2: Knockdown Validation shRNA_Design shRNA Design (Targeting this compound) Vector_Cloning Cloning into pLKO.1 Lentiviral Vector shRNA_Design->Vector_Cloning Virus_Production Lentivirus Production in HEK293T Cells Vector_Cloning->Virus_Production Transduction Transduction of Target Cells Virus_Production->Transduction Selection Puromycin Selection for Stable Cell Line Transduction->Selection RNA_Extraction RNA Extraction Selection->RNA_Extraction Protein_Extraction Protein Lysis Selection->Protein_Extraction MTT_Assay Cell Viability Assay (MTT) Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Selection->Apoptosis_Assay Migration_Assay Cell Migration Assay (Wound Healing/Transwell) Selection->Migration_Assay qRT_PCR qRT-PCR Analysis (mRNA Levels) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (Protein Levels) Protein_Extraction->Western_Blot

Caption: Workflow for shRNA-mediated knockdown of this compound and subsequent analysis.

This compound Signaling Pathway

This diagram shows the proposed mechanism by which this compound influences the MAPK pathway through ROS modulation in lung adenocarcinoma.[7]

G cluster_0 Cellular State shRNA shRNA (this compound Knockdown) This compound This compound shRNA->this compound inhibits GSH Glutathione (GSH) (Antioxidant) This compound->GSH degrades ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes MAPK MAPK Pathway (p38, ERK, JNK) ROS->MAPK activates Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis inhibits

Caption: this compound regulates the MAPK pathway via modulation of GSH and ROS levels.

References

Generating Catalytic Mutants of ChaC2 for Functional Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the generation and characterization of catalytic mutants of the human ChaC2 protein. This compound is a cytosolic enzyme that plays a role in glutathione (GSH) metabolism by catalyzing its degradation into 5-oxo-L-proline and cysteinylglycine.[1][2][3] Dysregulation of this compound activity has been implicated in various cancers, making it a potential therapeutic target.[4][5] Understanding the catalytic mechanism of this compound is crucial for the development of targeted inhibitors. This guide outlines the procedures for creating catalytically inactive this compound mutants through site-directed mutagenesis of key active site residues, expressing and purifying the mutant proteins, and characterizing their enzymatic activity.

Introduction to this compound and its Catalytic Mechanism

This compound belongs to the ChaC family of γ-glutamylcyclotransferases.[6] While its homolog, ChaC1, is an inducible enzyme, this compound is constitutively expressed and is thought to be involved in the basal turnover of cytosolic glutathione.[6][7] Structural and biochemical studies have identified two glutamic acid residues, Glu74 and Glu83, as crucial for the catalytic activity of human this compound.[1][2] These residues are located in the active site of the enzyme and are involved in substrate binding and catalysis.[1][2] Mutation of these residues to glutamine (E74Q and E83Q) has been shown to significantly reduce the enzyme's ability to degrade glutathione.[1]

The catalytic reaction of this compound on glutathione is as follows:

Glutathione → 5-oxo-L-proline + L-cysteinylglycine[3][8]

Data Presentation: Kinetic Parameters of Wild-Type and Mutant this compound

The following table summarizes the kinetic parameters for human ChaC1, and wild-type and mutant human this compound, providing a clear comparison of their catalytic efficiencies.

EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)Reference
Human ChaC1Glutathione2.2 ± 0.4225.2 ± 15102.4[4][6]
Human this compound (Wild-Type)Glutathione3.7 ± 0.415.9 ± 1.04.3[4][6]
Human this compound (E74Q Mutant)GlutathioneN/ASignificantly ReducedN/A[1]
Human this compound (E83Q Mutant)GlutathioneN/ASignificantly ReducedN/A[1]
Human this compound (E74Q/E83Q Double Mutant)GlutathioneN/ASignificantly ReducedN/A[1]

N/A: Data not available in the cited literature. The studies demonstrated a significant reduction in activity but did not report specific kinetic constants for the mutants.

Experimental Protocols

Generation of this compound Catalytic Mutants by Site-Directed Mutagenesis

This protocol describes the generation of E74Q and E83Q single and double mutants of human this compound using a polymerase chain reaction (PCR)-based site-directed mutagenesis method.

Workflow for Site-Directed Mutagenesis of this compound:

G cluster_0 Mutagenesis Protocol start Start with wild-type This compound expression vector design Design mutagenic primers for E74Q and E83Q start->design pcr Perform PCR with high-fidelity polymerase design->pcr dpni Digest parental (wild-type) DNA with DpnI pcr->dpni transform Transform DpnI-treated plasmid into E. coli dpni->transform plate Plate on selective -agar plates transform->plate screen Screen colonies by sequencing plate->screen end_node Obtain validated mutant this compound vector screen->end_node G cluster_1 Enzyme Activity Assay start Prepare reaction mix (buffer, GSH) add_enzyme Add purified this compound (wild-type or mutant) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction at different time points incubate->stop_reaction measure_gsh Measure remaining GSH (e.g., with DTNB) stop_reaction->measure_gsh analyze Calculate reaction rate measure_gsh->analyze end_node Determine enzyme activity analyze->end_node G cluster_2 This compound Signaling in Lung Adenocarcinoma This compound Increased this compound Expression gsh Decreased Glutathione (GSH) This compound->gsh ros Increased Reactive Oxygen Species (ROS) gsh->ros mapk MAPK Pathway Activation ros->mapk proliferation Increased Cell Proliferation & Survival mapk->proliferation

References

Application Notes and Protocols for ChaC2 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of ChaC2 protein expression in cell lysates and tissue homogenates using Western blot analysis. This compound (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is a cytosolic enzyme involved in the constitutive degradation of glutathione (GSH), a critical antioxidant.[1][2] This "housekeeping" function in GSH metabolism helps maintain cellular redox homeostasis.[3] Dysregulation of this compound expression has been implicated in various cancers, making it a protein of interest in drug development and cancer research.[4][5]

Introduction to this compound

This compound is a member of the ChaC family of γ-glutamylcyclotransferases that catalyzes the breakdown of glutathione into 5-oxoproline and cysteinylglycine.[6][7][8] Unlike its homolog ChaC1, which is inducible by cellular stress, this compound is constitutively expressed.[1][2][3] Studies have shown that this compound is localized in the cytosol.[1][9][10] Emerging research has linked this compound to the regulation of reactive oxygen species (ROS) levels and the activation of the MAPK signaling pathway, highlighting its potential role in cancer cell proliferation and survival.[5][11]

Data Presentation

The following table summarizes commercially available antibodies and their recommended starting dilutions for Western blot analysis of this compound. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Antibody/SupplierCatalog NumberRecommended ApplicationsRecommended Starting DilutionMolecular Weight
GeneTexGTX128819Western Blot1:1000~21 kDa[12]
Proteintech16304-1-APWestern Blot, IHC, IF/ICC, ELISA1:2000~21 kDa[13]
Sigma-AldrichSAB2104121Western BlotNot specified~21 kDa
ProSci56-958Western BlotNot specifiedNot specified[14]
Atlas AntibodiesHPA049235IHC, ICC-IFNot specified~21 kDa[15]

Experimental Protocols

This protocol provides a step-by-step guide for performing Western blot analysis to detect this compound.

I. Sample Preparation

A. Cell Lysate Preparation (Adherent Cells)

  • Wash the cell culture dish with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). A general guideline is to use 1 mL per 107 cells.[16]

  • Scrape the cells off the dish and transfer the cell suspension to a microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.[16][17]

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[16][17]

  • Transfer the supernatant to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).

B. Tissue Homogenate Preparation

  • Dissect the tissue of interest on ice and wash with ice-cold PBS.

  • Add ice-cold lysis buffer with protease inhibitors. The volume of lysis buffer will depend on the amount of tissue.

  • Homogenize the tissue using a homogenizer.

  • Follow steps 4-6 from the cell lysate preparation protocol.

II. SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding Laemmli buffer (to a final concentration of 1x) and boiling at 95-100°C for 5 minutes.[16]

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of this compound (~21 kDa), with a 12% or 15% gel being suitable.[12][16]

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18][19]

III. Immunoblotting
  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[17][18]

  • Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[18][19] Refer to the table above for recommended starting dilutions.

  • Wash the membrane three times for 5-10 minutes each with TBST.[17][18]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17]

  • Wash the membrane three times for 5-10 minutes each with TBST.[17][18]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

ChaC2_Glutathione_Degradation_Pathway cluster_cytosol Cytosol cluster_downstream Downstream Effects Glutathione Glutathione (GSH) This compound This compound Glutathione->this compound Five_oxoproline 5-oxoproline This compound->Five_oxoproline Cys_Gly Cysteinylglycine This compound->Cys_Gly ROS Increased ROS This compound->ROS Leads to MAPK MAPK Pathway Activation ROS->MAPK

Caption: Glutathione degradation pathway mediated by this compound and its downstream effects.

Western_Blot_Workflow node_sample 1. Sample Preparation (Cell Lysis/Tissue Homogenization) node_sds 2. SDS-PAGE node_sample->node_sds node_transfer 3. Protein Transfer (to PVDF/Nitrocellulose membrane) node_sds->node_transfer node_blocking 4. Blocking node_transfer->node_blocking node_primary 5. Primary Antibody Incubation (anti-ChaC2) node_blocking->node_primary node_secondary 6. Secondary Antibody Incubation (HRP-conjugated) node_primary->node_secondary node_detection 7. Detection (ECL Substrate) node_secondary->node_detection node_analysis 8. Data Analysis node_detection->node_analysis

Caption: Experimental workflow for this compound Western blot analysis.

References

Application Notes and Protocols for Immunohistochemical Staining of ChaC2 in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ChaC2 in cellular processes and disease, along with a detailed protocol for its detection in tissue samples using immunohistochemistry (IHC).

Introduction to this compound

ChaC glutathione specific gamma-glutamylcyclotransferase 2 (this compound) is a cytosolic enzyme involved in the degradation of glutathione (GSH), a critical antioxidant in maintaining cellular redox homeostasis.[1] Unlike its homolog ChaC1, which is induced by cellular stress, this compound is constitutively expressed and is thought to be responsible for the basal turnover of cytosolic GSH.[1][2] Through its γ-glutamylcyclotransferase activity, this compound breaks down glutathione into 5-oxoproline and cysteinyl-glycine.[3] This function places this compound at a crucial juncture in regulating cell signaling, proliferation, and apoptosis.

The expression and function of this compound have been implicated in a variety of physiological and pathological conditions. In human embryonic stem cells, this compound is essential for maintaining self-renewal and pluripotency.[2] In the context of cancer, this compound exhibits a dual role. In some cancers, such as gastric and colorectal cancer, it acts as a tumor suppressor by inducing apoptosis and autophagy, often in connection with the unfolded protein response (UPR) pathway.[2][3] Conversely, in other malignancies like breast and lung cancer, elevated this compound expression has been associated with tumor progression and poor prognosis, potentially through the modulation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway.[4][5]

Given its diverse and context-dependent roles, the accurate detection and quantification of this compound protein expression in tissue samples are of significant interest for both basic research and clinical applications. Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of this compound, providing valuable insights into its role in disease pathogenesis and its potential as a biomarker or therapeutic target.

This compound Signaling and Functional Pathways

This compound's primary function is the degradation of glutathione, which has downstream effects on several key cellular pathways.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSH [label="Glutathione (GSH)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tumor_Suppression [label="Tumor Suppression\n(e.g., Gastric, Colorectal Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Progression [label="Tumor Progression\n(e.g., Breast, Lung Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> GSH [label="Degrades", dir=back, style=dashed]; GSH -> ROS [label="Reduces", dir=back, style=dashed]; this compound -> ROS [label="Increases"]; ROS -> UPR [label="Induces"]; ROS -> MAPK [label="Activates"]; UPR -> Apoptosis; UPR -> Autophagy; MAPK -> Proliferation; Apoptosis -> Tumor_Suppression; Autophagy -> Tumor_Suppression; Proliferation -> Tumor_Progression; } . Caption: this compound's role in glutathione degradation and downstream signaling.

Quantitative Data on this compound Protein Expression

The following table summarizes the protein expression levels of this compound in various normal and cancerous human tissues as determined by immunohistochemistry. The staining intensity is categorized as High, Medium, Low, or Not detected.

Tissue TypeHistologyStaining IntensityCellular Localization
Normal Tissues
EsophagusSquamous epitheliumHighCytoplasmic/Membranous
SkinEpidermal cellsHighCytoplasmic/Membranous
KidneyTubulesMediumCytoplasmic/Membranous
LiverHepatocytesLowCytoplasmic/Membranous
LungPneumocytesLowCytoplasmic/Membranous
ColonGlandular cellsLowCytoplasmic/Membranous
BreastGlandular cellsLowCytoplasmic/Membranous
Cancer Tissues
Breast CancerAdenocarcinomaHighCytoplasmic/Membranous
Lung CancerAdenocarcinomaHighCytoplasmic/Membranous
Gastric CancerAdenocarcinomaLowCytoplasmic/Membranous
Colorectal CancerAdenocarcinomaLowCytoplasmic/Membranous
Liver CancerHepatocellular CarcinomaNot detected-
Prostate CancerAdenocarcinomaNot detected-

Data is compiled from The Human Protein Atlas.

Experimental Protocol: Immunohistochemistry for this compound in Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials and Reagents
  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen Peroxide solution (3%)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)

  • Primary Antibody: Rabbit polyclonal anti-ChaC2 antibody (ensure the antibody is validated for IHC)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Light microscope

Staining Procedure

// Nodes Deparaffinization [label="1. Deparaffinization\n& Rehydration", fillcolor="#F1F3F4", fontcolor="#202124"]; AntigenRetrieval [label="2. Antigen Retrieval", fillcolor="#FBBC05", fontcolor="#202124"]; PeroxidaseBlock [label="3. Peroxidase Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="4. Protein Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryAb [label="5. Primary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAb [label="6. Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="7. Detection (HRP-DAB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counterstain [label="8. Counterstaining", fillcolor="#F1F3F4", fontcolor="#202124"]; DehydrationMounting [label="9. Dehydration\n& Mounting", fillcolor="#F1F3F4", fontcolor="#202124"]; Visualization [label="10. Visualization", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Deparaffinization -> AntigenRetrieval; AntigenRetrieval -> PeroxidaseBlock; PeroxidaseBlock -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Counterstain; Counterstain -> DehydrationMounting; DehydrationMounting -> Visualization; } . Caption: Step-by-step workflow for this compound immunohistochemistry.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse gently with running tap water, followed by a final rinse in deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.

    • Rinse slides with Wash Buffer (2 changes for 5 minutes each).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with Wash Buffer (2 changes for 5 minutes each).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-ChaC2 antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

    • Incubate sections with the Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30 minutes at room temperature in a humidified chamber.

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

    • Apply the DAB substrate-chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with running tap water until the water runs clear.

    • "Blue" the sections in a gentle stream of tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Visualization and Analysis:

    • Examine the slides under a light microscope. This compound staining should appear as a brown precipitate, primarily in the cytoplasm.

    • For quantitative analysis, a scoring system such as the H-score can be employed, which considers both the intensity of staining and the percentage of positively stained cells.

Controls
  • Positive Control: A tissue known to express this compound (e.g., normal esophageal or skin tissue).

  • Negative Control: A tissue section incubated with the primary antibody diluent instead of the primary antibody to check for non-specific binding of the secondary antibody and detection reagents.

  • Isotype Control: A tissue section incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to determine non-specific staining.

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody not effectiveUse a validated antibody; check antibody concentration and incubation time.
Inadequate antigen retrievalOptimize antigen retrieval method (buffer, pH, time, temperature).
Inactive reagentsUse fresh reagents.
High Background Non-specific antibody bindingIncrease blocking time; use a different blocking agent.
Endogenous peroxidase activityEnsure adequate peroxidase blocking.
High primary antibody concentrationTitrate the primary antibody to the optimal dilution.
Weak Staining Low primary antibody concentrationIncrease antibody concentration or incubation time.
Insufficient antigen retrievalOptimize antigen retrieval as described above.
Short incubation timesIncrease incubation times for primary and/or secondary antibodies.

These application notes and protocols are intended to serve as a guide. Researchers are encouraged to optimize the procedures for their specific experimental conditions and reagents.

References

Application Notes: Real-Time Quantitative PCR for ChaC2 mRNA Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2 (ChaC2) is an enzyme involved in the metabolism of glutathione (GSH), a critical cellular antioxidant.[1][2] Unlike its inducible paralog, ChaC1, this compound is constitutively expressed and participates in the basal turnover of cytosolic GSH.[1][3] The expression level of this compound mRNA is emerging as a significant biomarker in various pathological conditions, particularly in cancer and diseases related to oxidative stress. Real-time quantitative PCR (RT-qPCR) is a highly sensitive and specific method for quantifying this compound mRNA levels, providing valuable insights for researchers, scientists, and drug development professionals.

Biological Significance of this compound

This compound catalyzes the degradation of GSH into 5-oxoproline and cysteinylglycine.[4] By degrading GSH, this compound can influence the cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS).[5] This modulation of oxidative stress has significant implications for cell signaling and survival.

  • Role in Cancer: this compound exhibits a dual role in cancer that appears to be context-dependent.

    • Oncogenic Role: In some cancers, such as lung adenocarcinoma and breast cancer, elevated this compound expression is observed.[5][6] Increased this compound leads to GSH depletion, elevated ROS, and subsequent activation of pro-proliferative signaling pathways like the MAPK pathway.[5] In these contexts, high this compound levels may be associated with tumor progression and poorer patient survival.[5][7]

    • Tumor-Suppressor Role: Conversely, in gastric and colorectal cancers, this compound can act as a tumor suppressor.[8] Its expression is often downregulated in these tissues, and its activity can induce mitochondrial apoptosis and autophagy, thereby inhibiting tumor cell proliferation.[8]

  • Stem Cell Maintenance: this compound is essential for maintaining GSH levels and self-renewal in human embryonic stem cells, highlighting its role in fundamental cellular processes.[9]

  • Ferroptosis and Oxidative Stress: By regulating GSH levels, this compound is implicated in ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10][11] This connection makes this compound a potential target for therapies designed to induce cancer cell death.

Applications in Research and Drug Development

  • Biomarker Discovery: Quantifying this compound mRNA can serve as a diagnostic or prognostic biomarker in various cancers. For instance, elevated levels in lung adenocarcinoma tissue compared to normal tissue can indicate malignancy.[5]

  • Therapeutic Target Validation: For cancers where this compound acts as an oncogene, it represents a potential therapeutic target. Small molecule inhibitors aimed at this compound's enzymatic activity could be developed to suppress tumor growth.[6]

  • Mechanism of Action Studies: Measuring this compound mRNA levels is crucial for understanding the cellular response to novel drug candidates, particularly those designed to modulate oxidative stress or induce ferroptosis.

  • Fundamental Research: RT-qPCR for this compound is a key tool for investigating the regulation of GSH homeostasis, redox signaling, and cell fate decisions in various biological models.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the this compound signaling pathway and the experimental workflow for its mRNA quantification.

ChaC2_Signaling_Pathway This compound This compound Upregulation GSH Glutathione (GSH) Degradation This compound->GSH ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Leads to MAPK MAPK Pathway Activation ROS->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation

Caption: this compound-mediated signaling pathway in certain cancers.

RT_qPCR_Workflow cluster_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr Real-Time PCR cluster_analysis Data Analysis Sample 1. Biological Sample (Cells or Tissues) RNA_Isolation 2. Total RNA Isolation Sample->RNA_Isolation QC 3. RNA Quantification & Quality Control RNA_Isolation->QC cDNA_Synth 4. cDNA Synthesis QC->cDNA_Synth qPCR_Setup 5. qPCR Reaction Setup cDNA_Synth->qPCR_Setup Amplification 6. Amplification & Data Collection qPCR_Setup->Amplification Analysis 7. Relative Quantification (e.g., ΔΔCt Method) Amplification->Analysis

Caption: Experimental workflow for this compound mRNA quantification by RT-qPCR.

Quantitative Data Summary

The expression of this compound mRNA varies significantly across different cancer types.

Cancer TypeThis compound mRNA Expression LevelReference
Lung AdenocarcinomaSignificantly Upregulated[5]
Invasive Ductal Breast CarcinomaSignificantly Higher than Normal[7]
Gastric CancerCommonly Downregulated[8]
Colorectal CancerCommonly Downregulated[8]

Experimental Protocols

This section provides a detailed protocol for the quantification of human this compound mRNA levels from cultured cells or tissues using a two-step RT-qPCR method.[12][13]

1. Materials and Reagents

ItemRecommended Source
RNA Isolation KitRNeasy Kit (Qiagen) or similar
Reverse Transcription KitQuantiTect Reverse Transcription Kit (Qiagen)
qPCR Master MixQuantiTect SYBR Green PCR Kit (Qiagen) or similar
SpectrophotometerNanoDrop (Thermo Fisher Scientific)
Real-Time PCR SystemEppendorf RealPlex, Bio-Rad CFX96, or similar
Nuclease-free water-
Nuclease-free tubes and pipette tips-
Primers (desalted)Integrated DNA Technologies, Eurofins Genomics

Table of RT-qPCR Primers

GenePrimer Sequence (5'-3')Reference
Human this compound Forward: TTGGTTACGGGTCCCTGATC[5]
Reverse: GCAACACCCCATACACATCC[5]
Human GAPDH Forward: AGGTCGGAGTCAACGGATTT[5]
(Housekeeping Gene)Reverse: TGACGGTGCCATGGAATTTG[5]

2. Protocol for Total RNA Isolation

  • Collect cell pellets (e.g., 1-5 million cells) or flash-frozen tissue samples (10-30 mg).

  • Isolate total RNA using the RNeasy Kit (Qiagen) following the manufacturer's instructions.

  • Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Elute the RNA in 30-50 µL of nuclease-free water.

  • Store the purified RNA at -80°C until use.

3. RNA Quantification and Quality Control

  • Measure the RNA concentration (ng/µL) and purity using a spectrophotometer like the NanoDrop.

  • Ensure the A260/A280 ratio is between 1.8 and 2.1 for high-purity RNA. An A260/A230 ratio between 2.0 and 2.2 is also desirable.

  • (Optional but recommended) Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.

4. Reverse Transcription (cDNA Synthesis)

This protocol uses a two-step approach, which allows for the creation of a stable cDNA library that can be used for multiple qPCR assays.[13]

  • Prepare the reverse transcription reaction mix. For a 20 µL reaction, use a consistent amount of total RNA for all samples (e.g., 500 ng to 1 µg).

  • Use a reverse transcription kit, such as the QuantiTect Reverse Transcription Kit (Qiagen), and follow the manufacturer's protocol, which typically includes a genomic DNA wipeout step before reverse transcription.

  • Incubate the reaction according to the kit's recommended thermal profile.

  • The resulting cDNA can be stored at -20°C.

5. Real-Time qPCR

  • Thaw cDNA samples, primers, and SYBR Green Master Mix on ice.

  • Prepare a qPCR master mix for each gene (this compound and GAPDH) to ensure consistency across wells. For a 20 µL reaction per well:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM stock)

    • 1 µL Reverse Primer (10 µM stock)

    • 6 µL Nuclease-free water

    • 2 µL cDNA template (diluted 1:5 to 1:10)

  • Aliquot 18 µL of the master mix into each well of a qPCR plate.

  • Add 2 µL of the corresponding cDNA template to each well.

  • Include the following controls:

    • No-Template Control (NTC): Add 2 µL of nuclease-free water instead of cDNA to check for contamination.

    • No-Reverse-Transcriptase Control (-RT): Use RNA that did not undergo reverse transcription to check for genomic DNA contamination.

  • Seal the plate, centrifuge briefly to collect the contents, and place it in the real-time PCR instrument.

6. Thermal Cycling Conditions

A typical three-step cycling protocol is as follows:[5][12]

  • Initial Activation: 95°C for 10-15 minutes.

  • PCR Cycles (40x):

    • Denaturation: 94°C for 15 seconds.

    • Annealing: 58-60°C for 30 seconds.

    • Extension: 72°C for 30 seconds.

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

7. Data Analysis

  • Export the raw quantification cycle (Cq or Ct) values from the instrument software.

  • Calculate the relative expression of this compound mRNA using the ΔΔCt (delta-delta Ct) method .

    • Step 1: Normalize to Housekeeping Gene (ΔCt). ΔCt = Ct(this compound) - Ct(GAPDH)

    • Step 2: Normalize to Control Sample (ΔΔCt). ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)

    • Step 3: Calculate Fold Change. Fold Change = 2-ΔΔCt

  • Perform statistical analysis on the results from at least three biological replicates.

References

Application Notes: In Vitro Enzymatic Assay for ChaC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ChaC2 is a cytosolic enzyme belonging to the ChaC family of γ-glutamylcyclotransferases.[1][2] It plays a crucial role in redox and glutathione homeostasis by catalyzing the degradation of reduced glutathione (GSH) into 5-oxoproline and the dipeptide Cys-Gly.[3][4][5] Unlike its inducible homolog, ChaC1, this compound is constitutively expressed and is involved in the continuous, basal turnover of cytosolic glutathione, acting as a "housekeeping" enzyme in this pathway.[1][6] While ChaC1 has a high catalytic efficiency, this compound exhibits a 10- to 20-fold lower efficiency, suggesting a role in maintaining steady-state glutathione levels rather than responding to acute stress.[1][2][6]

The aberrant expression and activity of this compound have been linked to various cancers, including breast and lung cancer, where it can influence cell proliferation and apoptosis by modulating intracellular reactive oxygen species (ROS) levels and affecting signaling pathways like the MAPK pathway.[3][7][8] Therefore, a robust in vitro enzymatic assay for this compound is essential for researchers in cancer biology, redox signaling, and drug development to screen for inhibitors or activators and to elucidate the enzyme's precise role in pathophysiology.

Principle of the Assay

The enzymatic activity of this compound is determined by measuring the rate of glutathione degradation. A common and reliable method is a coupled enzyme assay. In this system, the this compound-catalyzed reaction produces Cys-Gly. The subsequent cleavage of this dipeptide can be monitored, or the depletion of the glutathione substrate can be quantified. The protocol described here is based on methods used to characterize recombinant human and mouse this compound.[1][6] The assay quantifies this compound activity by measuring the amount of product formed over time, allowing for the determination of key kinetic parameters.

Quantitative Data Summary

The following table summarizes the Michaelis-Menten kinetic parameters for human and mouse this compound, with human ChaC1 included for comparison, highlighting the differences in their catalytic efficiencies.

EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km)
Human this compound Glutathione3.7 ± 0.415.9 ± 1.04.3 mM-1min-1
Mouse this compound Glutathione3.0 ± 0.47.6 ± 0.52.5 mM-1min-1
Human ChaC1 Glutathione2.2 ± 0.4225.2 ± 15102.4 mM-1min-1
Data sourced from references[1][2][6].

Substrate Specificity

Both ChaC1 and this compound exhibit high specificity for reduced glutathione. They show no catalytic activity towards oxidized glutathione (GSSG) or other γ-glutamyl amino acids like γ-Glu-Cys.[1][2][6]

Visualization of Pathways and Workflows

ChaC2_Reaction_Pathway GSH Glutathione (γ-Glu-Cys-Gly) Products 5-oxoproline + Cys-Gly GSH->Products This compound This compound Enzyme This compound->GSH

Caption: Enzymatic degradation of glutathione by this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) D Combine Buffer, Substrate, and Coupled Enzyme System A->D B Prepare Glutathione Substrate Stock B->D C Purify Recombinant This compound Enzyme E Initiate Reaction by Adding this compound Enzyme C->E D->E F Incubate at 37°C E->F G Monitor Product Formation (e.g., Spectrophotometrically) F->G H Plot Progress Curve (Absorbance vs. Time) G->H I Calculate Initial Velocity (V₀) H->I J Determine Kinetic Parameters (Km, kcat) I->J

Caption: General workflow for the in vitro this compound enzymatic assay.

ChaC2_Signaling_Context Simplified Signaling Context of this compound Activity This compound This compound GSH Glutathione (GSH) (Antioxidant) This compound->GSH degrades ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes MAPK MAPK Pathway Activation ROS->MAPK activates Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes

Caption: this compound activity impacts cellular ROS and MAPK signaling.

Experimental Protocols

This section provides a detailed methodology for determining this compound enzymatic activity in vitro.

I. Reagents and Buffers

  • Purified Recombinant this compound: Human or mouse this compound expressed and purified from E. coli or another suitable system.[6] Store in appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate Stock Solution: 100 mM Reduced Glutathione (GSH) in Assay Buffer. Prepare fresh before use.

  • Coupled Enzyme System: A secondary enzyme system is required to detect one of the products. For instance, a "Dug1p-coupled assay" has been successfully used.[1][6] This requires a purified Cys-Gly dipeptidase.

  • Detection Reagent: A reagent that reacts with a product of the coupled reaction to produce a measurable signal (e.g., a chromogenic substrate for the coupled enzyme).

  • Stop Solution (optional for endpoint assays): e.g., 10% Trichloroacetic Acid (TCA).

  • 96-well Microplate: Clear, flat-bottom for spectrophotometric measurements.

II. Enzyme Preparation

  • Thaw the purified recombinant this compound enzyme on ice.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Dilute the enzyme stock to the desired final concentration (e.g., 1-5 µM) in ice-cold Assay Buffer immediately before starting the reaction. The optimal concentration should be determined empirically by testing a range of dilutions to ensure the reaction rate is linear over the desired time course.

III. Assay Procedure (Continuous Kinetic Assay)

This protocol is designed for a 96-well plate format and spectrophotometric detection.

  • Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the Assay Buffer and varying concentrations of the glutathione substrate. For determining Km, a range of concentrations from 0.5 mM to 15 mM is recommended.[1] Include all components of the coupled assay system.

    • Example per well (100 µL final volume):

      • 80 µL Assay Buffer (containing coupled enzyme and detection reagents)

      • 10 µL Glutathione solution (at 10x final concentration)

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Add 10 µL of the diluted this compound enzyme solution to each well to start the reaction. Mix gently by pipetting or with a plate shaker.

  • Measure Activity: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature. Measure the change in absorbance at the appropriate wavelength for the chosen detection reagent. Record measurements every 30-60 seconds for a period of 15-30 minutes.

  • Controls:

    • No-Enzyme Control: A reaction well containing all components except the this compound enzyme to measure background signal/substrate degradation.

    • No-Substrate Control: A reaction well containing all components except glutathione to measure any endogenous activity from the enzyme preparation.

IV. Data Analysis

  • Calculate Reaction Rate: For each glutathione concentration, plot the absorbance values against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Convert to Molar Rate: Convert the rate from absorbance units/min to M/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product being measured.

  • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.

  • Calculate kcat: The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E] , where [E] is the final concentration of the this compound enzyme in the assay.

References

Measuring ChaC2-Mediated Glutathione Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and redox signaling. The intracellular concentration of GSH is tightly regulated through a balance of synthesis, recycling, and degradation. The ChaC family of proteins, specifically ChaC1 and ChaC2, are cytosolic enzymes that catalyze the degradation of GSH.[1][2] These enzymes are γ-glutamylcyclotransferases that break down glutathione into 5-oxoproline and cysteinyl-glycine (Cys-Gly).[3][4][5]

While ChaC1 is an inducible enzyme often associated with cellular stress responses, this compound is constitutively expressed and is thought to be involved in the basal or "housekeeping" turnover of cytosolic glutathione.[6][7] this compound exhibits a lower catalytic efficiency compared to ChaC1.[6][7] Dysregulation of this compound-mediated GSH degradation has been implicated in various pathological conditions, including cancer and neurodegenerative diseases, making it a potential therapeutic target.[1][4] Furthermore, the role of glutathione metabolism in ferroptosis, an iron-dependent form of programmed cell death, has brought renewed attention to enzymes like this compound.[8][9][10]

These application notes provide detailed protocols for measuring this compound-mediated glutathione degradation, enabling researchers to investigate its enzymatic activity and its role in cellular processes. The provided methodologies are essential for screening potential inhibitors or activators of this compound, which could be valuable in drug development programs.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the this compound-mediated glutathione degradation pathway and a typical experimental workflow for measuring its activity.

ChaC2_Pathway cluster_cell Cytosol GSH Glutathione (GSH) This compound This compound GSH->this compound Five_Oxoproline 5-Oxoproline This compound->Five_Oxoproline Cys_Gly Cys-Gly This compound->Cys_Gly Products Further Metabolism Five_Oxoproline->Products Cys_Gly->Products Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of GSH Depletion cluster_analysis Data Analysis Purified_this compound Purified Recombinant This compound Protein Incubation Incubate this compound with GSH (Substrate) Purified_this compound->Incubation Cell_Lysate Cell Lysate Overexpressing or Endogenous this compound Cell_Lysate->Incubation DTNB_Assay DTNB-Based Spectrophotometric Assay Incubation->DTNB_Assay HPLC_Analysis HPLC-Based Quantification Incubation->HPLC_Analysis Calculate_Activity Calculate this compound Activity (rate of GSH decrease) DTNB_Assay->Calculate_Activity HPLC_Analysis->Calculate_Activity

References

Application Notes and Protocols for Studying ChaC2 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ChaC2 is a cytosolic enzyme involved in the constitutive degradation of glutathione (GSH), playing a crucial "housekeeping" role in maintaining cellular redox homeostasis.[1][2] Unlike its homolog ChaC1, which is induced by stress, this compound is constitutively expressed.[2] Dysregulation of this compound expression and activity has been implicated in various diseases, including cancer, where it can act as either a tumor suppressor or promoter depending on the cellular context.[3] Understanding the protein-protein interactions of this compound is critical for elucidating its regulatory mechanisms and its role in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Unfolded Protein Response (UPR) pathways.[3][4]

These application notes provide an overview of potential this compound protein-protein interactions and detailed protocols for their investigation.

Potential this compound Interacting Proteins

Identifying the interacting partners of this compound is the first step in understanding its function within the cellular network. Based on database analysis and literature, potential interactors fall into several functional categories.

Table 1: Potential this compound Interacting Proteins

Interacting ProteinFunctional ClassEvidence/Hypothesized Role of Interaction
ChaC1 Glutathione MetabolismPotential for heterodimerization or competitive regulation of glutathione degradation.[5]
GGCT Glutathione MetabolismMember of the same γ-glutamylcyclotransferase family, suggesting potential for shared pathways or regulatory crosstalk.
GSS Glutathione MetabolismGlutathione synthetase; interaction could be part of a feedback loop regulating glutathione levels.
GGT1, GGT5, GGT7 Glutathione MetabolismGamma-glutamyltransferases involved in the breakdown of extracellular glutathione; potential for coordinated regulation of glutathione homeostasis.
GPX4 Antioxidant DefenseGlutathione peroxidase 4; interaction could link glutathione degradation to the broader antioxidant response.
LAP3 AminopeptidaseLeucine aminopeptidase 3; potential role in the further processing of glutathione degradation products.
OPLAH 5-oxoprolinaseCatalyzes the ATP-dependent conversion of 5-oxoproline to glutamate, a key step in the γ-glutamyl cycle.
PRDX6 PeroxiredoxinInvolved in redox signaling and antioxidant defense.
UBL5, UBA1 Ubiquitination PathwayComponents of the ubiquitination machinery; this compound is known to be degraded via the ubiquitin-proteasome pathway.[3]
Components of MAPK Pathway Signal TransductionThis compound can activate the MAPK pathway by increasing reactive oxygen species (ROS) levels.[4] Direct or indirect interactions with pathway components are plausible.
Components of UPR Pathway Stress ResponseThis compound has been implicated in the unfolded protein response.[3]

Note: This list is generated from high-throughput screening data and predictive models from databases like STRING and is not exhaustive. Experimental validation is required to confirm these interactions.

Quantitative Data on this compound Interactions

As of the latest literature review, specific quantitative data for this compound protein-protein interactions, such as dissociation constants (Kd), is limited. However, quantitative data on the enzymatic activity of this compound and its interaction with its substrate, glutathione, are available.

Table 2: Kinetic and Binding Parameters of this compound with Glutathione

ParameterHuman this compoundHuman ChaC1Notes
Km for Glutathione 3.7 ± 0.4 mM2.2 ± 0.4 mMThe Michaelis constant (Km) values are comparable, suggesting similar substrate affinity under physiological conditions.[2]
kcat 15.9 ± 1.0 min-1225.2 ± 15 min-1The catalytic rate (kcat) of this compound is 10-20 fold lower than that of ChaC1, indicating a much slower turnover of glutathione.[2]
Binding Energy (calculated) -6.3 kcal/mol (with GSH)Not ReportedThis calculated value suggests a higher binding affinity of this compound for its substrate glutathione compared to its product 5-l-oxoproline (-5.2 kcal/mol).[1]
KD for Glutathione 2.7 µM (for E74Q E83Q mutant)Not ReportedA significantly high binding affinity was observed for a double mutant, suggesting that the wild-type protein's interaction is more transient to allow for rapid product release.[1]

Signaling Pathways Involving this compound

This compound has been shown to influence key cellular signaling pathways, primarily through its modulation of cellular redox status.

This compound and the MAPK Signaling Pathway

This compound-mediated degradation of glutathione can lead to an increase in intracellular reactive oxygen species (ROS). Elevated ROS can activate the MAPK signaling cascade, which is a critical regulator of cell proliferation, differentiation, and survival.[4]

ChaC2_MAPK_Pathway This compound This compound GSH Glutathione (GSH) This compound->GSH Degradation ROS Increased ROS GSH->ROS Inhibits MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38/JNK MAPK MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cell Proliferation, Survival, Apoptosis TranscriptionFactors->CellularResponse Regulates Gene Expression

This compound-mediated activation of the MAPK pathway.
This compound and the Unfolded Protein Response (UPR)

This compound has also been identified as a component of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[3] The UPR aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. The precise mechanism of this compound's involvement in the UPR is still under investigation but may be related to the redox state of the ER.

ChaC2_UPR_Pathway ER_Stress ER Stress (Misfolded Proteins) UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) ER_Stress->UPR_Sensors Activates This compound This compound UPR_Sensors->this compound Upregulates? Apoptosis Mitochondrial Apoptosis and Autophagy UPR_Sensors->Apoptosis Can trigger GSH_Depletion GSH Depletion This compound->GSH_Depletion Contributes to GSH_Depletion->Apoptosis Induces

Hypothesized role of this compound in the UPR pathway.

Experimental Protocols

The following are detailed, generalized protocols for common protein-protein interaction assays that can be adapted to study this compound and its putative partners.

Co-Immunoprecipitation (Co-IP)

This method is used to study protein-protein interactions in vivo by using an antibody to pull down a protein of interest (the "bait") along with its binding partners (the "prey") from a cell lysate.

CoIP_Workflow CellLysate 1. Prepare Cell Lysate (e.g., from HEK293T cells expressing tagged this compound) AntibodyIncubation 2. Incubate with Anti-ChaC2 Antibody CellLysate->AntibodyIncubation BeadCapture 3. Capture with Protein A/G Beads AntibodyIncubation->BeadCapture Wash 4. Wash to Remove Non-specific Binders BeadCapture->Wash Elution 5. Elute Protein Complex Wash->Elution Analysis 6. Analyze by Western Blot or MS Elution->Analysis

Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency. If studying a specific interaction, cells can be transiently transfected to express tagged versions of this compound (e.g., FLAG-ChaC2 or Myc-ChaC2) and/or its putative interactor.

    • Wash cells with ice-cold PBS and lyse on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the supernatant.

    • Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of anti-ChaC2 antibody (or an antibody against the tag) overnight at 4°C with gentle rotation. A non-specific IgG of the same isotype should be used as a negative control.

  • Immune Complex Capture:

    • Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in 2x SDS-PAGE loading buffer for 5-10 minutes.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. The presence of the prey protein in the this compound IP lane, but not in the IgG control lane, indicates an interaction. For a broader analysis, eluates can be analyzed by mass spectrometry.

GST Pull-Down Assay

This in vitro technique is used to confirm direct physical interactions between two proteins. A recombinant "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), while the "prey" protein can be from a cell lysate or also recombinantly expressed.

GST_PullDown_Workflow GST_Bait 1. Express & Purify GST-ChaC2 (Bait) Immobilize 2. Immobilize on Glutathione Beads GST_Bait->Immobilize PreyIncubation 3. Incubate with Prey Protein Lysate Immobilize->PreyIncubation Wash 4. Wash Beads PreyIncubation->Wash Elution 5. Elute Bound Proteins Wash->Elution Analysis 6. Analyze by Western Blot Elution->Analysis

Workflow for GST Pull-Down Assay.

Protocol:

  • Bait Protein Expression and Purification:

    • Express GST-tagged this compound in E. coli (e.g., BL21 strain) by inducing with IPTG.

    • Lyse the bacteria and purify the GST-ChaC2 fusion protein using glutathione-agarose beads. Elute the purified protein or use it directly while still bound to the beads.

  • Prey Protein Preparation:

    • Prepare a cell lysate from cells known to express the putative interacting protein, as described in the Co-IP protocol. Alternatively, the prey protein can be expressed and purified recombinantly.

  • Interaction Assay:

    • Incubate the immobilized GST-ChaC2 with the prey protein lysate for 2-4 hours at 4°C. Use GST alone as a negative control to identify proteins that bind non-specifically to GST or the beads.

  • Washing and Elution:

    • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound proteins.

    • Elute the bound proteins by boiling in SDS-PAGE loading buffer or by competitive elution with excess reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for novel protein-protein interactions in vivo. The bait protein (this compound) is fused to a DNA-binding domain (DBD), and a library of prey proteins is fused to an activation domain (AD). An interaction between the bait and a prey protein reconstitutes a functional transcription factor, activating reporter genes.

Y2H_Logic Bait Bait: DBD-ChaC2 Interaction Interaction Bait->Interaction NoInteraction No Interaction Bait->NoInteraction Prey Prey: AD-ProteinX Prey->Interaction Prey->NoInteraction ReporterOn Reporter Gene ON (Yeast Growth) Interaction->ReporterOn Reconstitutes Transcription Factor ReporterOff Reporter Gene OFF (No Growth) NoInteraction->ReporterOff No functional Transcription Factor

Logical flow of a Yeast Two-Hybrid screen.

Protocol:

  • Vector Construction:

    • Clone the full-length this compound cDNA into a Y2H bait vector (e.g., pGBKT7), which will express this compound fused to the GAL4 DNA-binding domain.

    • A cDNA library from a relevant tissue or cell line is cloned into a Y2H prey vector (e.g., pGADT7), expressing a library of proteins fused to the GAL4 activation domain.

  • Yeast Transformation and Screening:

    • Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold). Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

    • Transform the prey library into the yeast strain already containing the bait plasmid.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine, tryptophan, and histidine) to select for colonies where a protein-protein interaction is occurring.

  • Validation of Positive Interactions:

    • Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.

    • Perform control transformations with empty vectors to eliminate false positives.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time biophysical technique used to measure the kinetics and affinity of protein-protein interactions. One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding is measured as a change in the refractive index at the sensor surface.

Protocol:

  • Protein Purification:

    • Express and purify recombinant this compound and its putative interacting partner to a high degree of purity (>95%).

  • Ligand Immobilization:

    • Immobilize one of the proteins (e.g., this compound) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The choice of which protein to immobilize may depend on size, stability, and available functional groups.

  • Analyte Injection and Kinetic Analysis:

    • Inject a series of concentrations of the analyte (the interacting partner) over the sensor surface and a reference flow cell (to subtract bulk refractive index changes).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

The study of this compound protein-protein interactions is essential for a complete understanding of its role in glutathione metabolism and its impact on disease states. The protocols and information provided here offer a comprehensive framework for researchers to identify, validate, and characterize the this compound interactome. While quantitative data on this compound's interactions with other proteins is currently sparse, the application of these robust methodologies will undoubtedly shed light on the complex regulatory networks in which this important enzyme participates.

References

ChaC2 Antibody: Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the ChaC2 antibody in immunofluorescence staining. This compound (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is a cytosolic enzyme that plays a role in glutathione metabolism by catalyzing its degradation.[1][2][3][4] Its involvement in cellular processes such as response to endoplasmic reticulum stress and potential roles in cancer make it a target of interest for cellular and molecular research.[2][5]

I. Product Information and Quantitative Data

Commercially available polyclonal antibodies raised against human this compound have been validated for use in immunocytochemistry (ICC) and immunofluorescence (IF).[6][7][8][9] These antibodies typically recognize the approximately 21 kDa this compound protein.[8]

Table 1: Recommended Antibody Dilutions for Immunofluorescence

Vendor/Product IDHost/IsotypeRecommended Dilution Range (ICC/IF)Target SpeciesReference
Thermo Fisher (PA5-61914)Rabbit / IgG0.25-2 µg/mLHuman[6]
Proteintech (16304-1-AP)Rabbit / IgG1:400Human, Mouse, Rat[8]
Abcam (ab183852)Not SpecifiedNot SpecifiedHuman[9]
Sigma-Aldrich (HPA049235)Rabbit / IgGNot SpecifiedHuman[7][10]

Note: Optimal concentrations and conditions should be determined by the end-user for each specific application.[7]

II. Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of adherent cells using the this compound antibody. This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.[11]

A. Reagents and Buffers
  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (-20°C)

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS[12][13]

  • Primary Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS[12]

  • This compound Primary Antibody

  • Fluorochrome-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG conjugated to a fluorescent dye)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

B. Step-by-Step Immunofluorescence Protocol
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in chamber slides to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.[11]

  • Fixation:

    • Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA for 15 minutes at room temperature.[12]

    • Methanol Fixation: Incubate cells with ice-cold 100% methanol for 5-10 minutes at -20°C.[8][11]

  • Rinsing: Wash the cells three times with PBS for 5 minutes each.[11][12]

  • Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Incubate cells with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.[12]

  • Primary Antibody Incubation: Dilute the this compound primary antibody to the recommended concentration in Primary Antibody Dilution Buffer. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.[12][13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[12]

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[12][13]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[12]

  • Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.[11]

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters. This compound is expected to show a cytosolic staining pattern.[1][6]

III. Diagrams

A. Experimental Workflow for Immunofluorescence Staining

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Antibody Staining cluster_visualization Visualization cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (PFA or Methanol) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (if PFA fixed) wash2->permeabilization blocking 6. Blocking permeabilization->blocking primary_ab 7. Primary Antibody (anti-ChaC2) Incubation blocking->primary_ab wash3 8. Wash with PBS primary_ab->wash3 secondary_ab 9. Secondary Antibody Incubation wash3->secondary_ab wash4 10. Wash with PBS secondary_ab->wash4 counterstain 11. Counterstaining (DAPI) wash4->counterstain mount 12. Mounting counterstain->mount imaging 13. Fluorescence Microscopy mount->imaging

Caption: Workflow for this compound immunofluorescence staining.

B. This compound Signaling Pathway in Lung Adenocarcinoma

In certain cancers, such as lung adenocarcinoma, this compound has been shown to play a role in promoting cell proliferation by modulating intracellular reactive oxygen species (ROS) levels and activating the MAPK signaling pathway.[14] this compound degrades glutathione (GSH), a key antioxidant, leading to an increase in ROS.[14]

ChaC2_Signaling_Pathway This compound This compound GSH Glutathione (GSH) This compound->GSH Degrades ROS Reactive Oxygen Species (ROS) This compound->ROS Increases GSH->ROS Inhibits MAPK_pathway MAPK Signaling Pathway ROS->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Promotes

References

Application Notes and Protocols: Investigating the Role of ChaC2 in Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ChaC family member 2 (ChaC2) is a cytosolic enzyme with γ-glutamylcyclotransferase activity, specifically catalyzing the degradation of reduced glutathione (GSH).[1][2] As a key regulator of cellular redox balance through GSH turnover, this compound's role in cell proliferation is complex and appears to be context-dependent.[3][4] In some cancers, such as lung and breast cancer, elevated this compound expression is associated with increased proliferation and poor prognosis.[5][6] Conversely, in gastric and colorectal cancers, this compound acts as a tumor suppressor, with its expression leading to inhibited cell growth and enhanced apoptosis.[7][8] This dual functionality makes this compound an intriguing target for research and therapeutic development. These application notes provide detailed methodologies to dissect the multifaceted role of this compound in cell proliferation.

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from studies investigating this compound's function.

Table 1: Effect of this compound Expression on Cell Proliferation and Viability

Cell LineExperimental ConditionAssayResultReference
PC9 (Lung Adenocarcinoma)This compound OverexpressionCCK-8Increased proliferation[5]
SPCA1 (Lung Adenocarcinoma)This compound OverexpressionCCK-8Increased proliferation[5]
H1299 (Lung Adenocarcinoma)This compound KnockoutCCK-8Decreased proliferation[5]
Gastric Cancer CellsEctopic this compound ExpressionCell Viability AssaySignificantly suppressed cell proliferation[7]
Colorectal Cancer CellsEctopic this compound ExpressionCell Viability AssaySignificantly suppressed cell proliferation[7]
MCF-7 (Breast Cancer)This compound OverexpressionMTT AssaySignificant increase in cell proliferation[6]

Table 2: Influence of this compound on Colony Formation

Cell LineExperimental ConditionAssayResultReference
PC9 (Lung Adenocarcinoma)This compound OverexpressionColony FormationIncreased colony formation ability[5]
H1299 (Lung Adenocarcinoma)This compound KnockoutColony FormationDecreased colony formation ability[5]
Gastric Cancer CellsEctopic this compound ExpressionColony FormationSignificantly suppressed colony formation efficiency[7]
Colorectal Cancer CellsEctopic this compound ExpressionColony FormationSignificantly suppressed colony formation efficiency[7]

Table 3: this compound's Role in Cell Cycle and Apoptosis

Cell LineExperimental ConditionAssayResultReference
PC9 (Lung Adenocarcinoma)This compound OverexpressionFlow Cytometry (Cell Cycle)Promoted cell cycle progression[5]
H1299 (Lung Adenocarcinoma)This compound KnockoutFlow Cytometry (Cell Cycle)Induced cell cycle arrest[5]
PC9 (Lung Adenocarcinoma)This compound OverexpressionFlow Cytometry (Apoptosis)Inhibited apoptosis[5]
H1299 (Lung Adenocarcinoma)This compound KnockoutFlow Cytometry (Apoptosis)Promoted apoptosis[5]
Gastric & Colorectal CellsThis compound TransfectionFlow Cytometry (Apoptosis)Spontaneous and 5-FU induced apoptosis was significantly higher[7]

Table 4: Mechanistic Insights into this compound Function

ParameterExperimental ConditionResultReference
Intracellular GSHThis compound Overexpression (PC9 cells)Reduced GSH content[5]
Intracellular ROSThis compound Overexpression (PC9 cells)Elevated ROS levels[5]
MAPK Signaling PathwayThis compound Overexpression (PC9 cells)Activation of the pathway[5]
Unfolded Protein Response (UPR)This compound Transfection (Gastric & Colorectal cells)Upregulation of PERK, IRE1, and ATF6[3][7]
Human this compound KineticsIn vitro enzyme assayKₘ of 3.7 ± 0.4 mM, k꜀ₐₜ of 15.9 ± 1.0 min⁻¹[1][9]
Human ChaC1 KineticsIn vitro enzyme assayKₘ of 2.2 ± 0.4 mM, k꜀ₐₜ of 225.2 ± 15 min⁻¹[1][9]

Signaling Pathways and Experimental Workflows

ChaC2_Proliferation_Pathway cluster_0 Pro-Proliferative Role (e.g., Lung Cancer) cluster_1 Tumor-Suppressive Role (e.g., Gastric Cancer) ChaC2_p This compound ↑ GSH_p GSH ↓ ChaC2_p->GSH_p ROS_p ROS ↑ GSH_p->ROS_p leads to MAPK_p MAPK Pathway Activation ROS_p->MAPK_p Prolif_p Cell Proliferation ↑ MAPK_p->Prolif_p ChaC2_s This compound ↑ GSH_s GSH Depletion ↓ ChaC2_s->GSH_s UPR Unfolded Protein Response (UPR) ↑ GSH_s->UPR Apoptosis Apoptosis / Autophagy ↑ UPR->Apoptosis Prolif_s Cell Proliferation ↓ Apoptosis->Prolif_s

Caption: Dual signaling roles of this compound in cell proliferation.

Experimental_Workflow cluster_modulation 1. Modulate this compound Expression cluster_assays 2. Functional Proliferation Assays cluster_mechanism 3. Mechanistic Assays start Select Cell Line (e.g., High/Low this compound) overexpression Overexpression (Lentivirus/Plasmid) start->overexpression knockdown Knockdown/Knockout (shRNA/CRISPR) start->knockdown validation Validate Expression (Western Blot / qPCR) overexpression->validation knockdown->validation cck8 CCK-8 / MTT Assay (Viability) validation->cck8 colony Colony Formation Assay (Clonogenicity) validation->colony invivo In Vivo Xenograft (Tumor Growth) validation->invivo cell_cycle Cell Cycle Analysis (Flow Cytometry) validation->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) validation->apoptosis gsh_ros GSH / ROS Measurement validation->gsh_ros western Western Blot (Signaling Proteins) validation->western

Caption: Workflow for studying this compound's role in proliferation.

Experimental Protocols

Protocol 1: Modulation of this compound Expression via Lentiviral Transduction

This protocol is for stably overexpressing or knocking down this compound in target cells.

Materials:

  • HEK293T cells

  • Target cancer cell lines (e.g., PC9, H1299)[5]

  • Lentiviral expression vector with this compound cDNA (for overexpression) or shRNA targeting this compound (for knockdown)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000 or similar transfection reagent

  • DMEM and RPMI-1640 media, fetal bovine serum (FBS), penicillin-streptomycin

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • 0.45 µm filter

Procedure:

  • Lentivirus Production:

    • Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the this compound expression/shRNA vector and packaging plasmids using Lipofectamine 3000 according to the manufacturer's protocol.

    • Change the medium after 6-8 hours.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be stored at -80°C.

  • Transduction of Target Cells:

    • Plate target cells (e.g., PC9) in a 6-well plate to be 50% confluent on the day of infection.

    • Add the viral supernatant to the cells with Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24 hours, then replace the medium with fresh complete medium.

  • Selection of Stable Cells:

    • After 48 hours, begin selection by adding puromycin (determine the optimal concentration via a kill curve beforehand, typically 1-10 µg/mL).

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.

    • Expand the surviving cells to create a stable cell line.

  • Validation:

    • Confirm this compound overexpression or knockdown via Western Blot and/or qRT-PCR.

Protocol 2: Cell Proliferation Assessment using CCK-8 Assay

This colorimetric assay measures cell viability, which is indicative of cell proliferation.

Materials:

  • Stable this compound-modified and control cell lines

  • 96-well plates

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include multiple replicates for each condition.

    • Culture the plate at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reaction:

    • At specified time points (e.g., 0, 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.[10]

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance from a well containing only medium and CCK-8 solution.

  • Analysis:

    • Plot the absorbance values against time to generate cell growth curves for each condition.

Protocol 3: Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

Materials:

  • Stable this compound-modified and control cell lines

  • 6-well plates

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% crystal violet, 20% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, or until visible colonies form. Do not disturb the plates during this time.

    • Change the medium every 3-4 days if necessary.

  • Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

    • Remove the stain and wash the wells carefully with water until the background is clear.

  • Analysis:

    • Allow the plates to air dry.

    • Count the number of colonies (typically defined as >50 cells) in each well.

    • Capture images of the plates for documentation.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Stable this compound-modified and control cell lines

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1x10⁶ cells by trypsinization.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

  • Fixation:

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at 4°C or for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, ModFit) to gate the cell population and quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Protocol 5: Western Blot for Signaling Pathway Analysis

This protocol is used to detect changes in the protein levels and activation states of key signaling molecules (e.g., p-ERK, ERK).

Materials:

  • Stable this compound-modified and control cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ChaC2, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control like β-actin.

References

Application Notes: Assessing ChaC2-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cation Transport Regulator Homolog 2 (ChaC2) is a protein involved in cellular stress responses. Its role in apoptosis, or programmed cell death, is context-dependent. In some cancers, such as gastric and colorectal cancer, this compound acts as a tumor suppressor by inducing mitochondrial apoptosis and autophagy through the Unfolded Protein Response (UPR).[1][2] It functions as a γ-glutamylcyclotransferase, contributing to the degradation of glutathione (GSH), a key intracellular antioxidant.[1][3] The depletion of GSH can lead to increased reactive oxygen species (ROS), triggering downstream apoptotic signaling. Conversely, in other contexts like lung adenocarcinoma, this compound has been observed to inhibit apoptosis.[4]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By using fluorescent probes, it can measure key hallmarks of the apoptotic process, including plasma membrane alterations, activation of caspases, and changes in mitochondrial membrane potential. These application notes provide detailed protocols for assessing this compound-induced apoptosis using three common flow cytometry-based assays.

This compound-Induced Apoptosis Signaling Pathway

Mechanistic studies have shown that this compound can induce apoptosis via the intrinsic (mitochondrial) pathway, often initiated by cellular stress.[1][5] Overexpression of this compound leads to the degradation of cytosolic glutathione (GSH).[3] This depletion of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS). Elevated ROS levels can induce the Unfolded Protein Response (UPR) and trigger mitochondrial outer membrane permeabilization (MOMP).[1] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates initiator caspases (e.g., Caspase-9) and subsequently executioner caspases (e.g., Caspase-3), ultimately leading to the execution of apoptosis.[1][5]

ChaC2_Apoptosis_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_mito Mitochondrion Stress Induction of This compound Expression This compound This compound Protein Stress->this compound Translation GSH Glutathione (GSH) This compound->GSH Enzymatic action GSH_deg GSH Degraded This compound->GSH_deg ROS ↑ Reactive Oxygen Species (ROS) GSH_deg->ROS Leads to MOMP MOMP (ΔΨm Collapse) ROS->MOMP Induces CytC Cytochrome c (Cytosolic) Casp9 Activated Caspase-9 CytC->Casp9 Activates Casp3 Activated Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC_mito Cytochrome c (Mitochondrial) CytC_mito->CytC Release

Caption: this compound-induced intrinsic apoptosis pathway.

General Experimental Workflow

The assessment of apoptosis involves several key steps, from cell preparation and treatment to data acquisition and analysis. A typical workflow for studying the effects of this compound expression is outlined below. This process ensures reproducible results and allows for the comparison of multiple apoptotic markers.

References

Application Notes and Protocols for Monitoring Autophagy in ChaC2 Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in monitoring autophagy in cellular models expressing ChaC glutathione specific gamma-glutamylcyclotransferase 2 (ChaC2). This compound is an enzyme that degrades glutathione (GSH), a key cellular antioxidant.[1][2] Emerging evidence indicates that this compound expression can induce both apoptosis and autophagy, often through the unfolded protein response (UPR) triggered by altered redox homeostasis.[3][4][5] Accurately monitoring the autophagic response to this compound expression is critical for understanding its role in both physiological and pathological contexts, including cancer.[4][6] These guidelines describe robust methods for measuring autophagic flux, from foundational western blot techniques to advanced fluorescence-based assays, ensuring reliable and interpretable results.

This compound-Mediated Autophagy Signaling

This compound is a cytosolic enzyme that catalyzes the breakdown of GSH into 5-oxoproline and cysteinylglycine.[1][2][7] Unlike its homolog ChaC1, which is induced by stress, this compound is often constitutively expressed and is associated with a slower, basal turnover of the cytosolic GSH pool.[1][7] By depleting GSH, this compound can disrupt the cellular redox balance, leading to increased reactive oxygen species (ROS) and triggering endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR).[3][6] The UPR is a well-established initiator of autophagy, a cellular self-degradation process that removes damaged organelles and protein aggregates to restore homeostasis.[4] Therefore, expressing this compound serves as a genetic tool to modulate and study autophagy.

ChaC2_Autophagy_Pathway cluster_0 Cellular Input cluster_1 Biochemical Cascade cluster_2 Autophagic Process cluster_3 Measurable Markers This compound This compound Expression (Overexpression or Endogenous) GSH Glutathione (GSH) Degradation This compound->GSH Stress ↑ ROS / ER Stress (UPR Activation) GSH->Stress Depletion Induction Autophagy Induction Stress->Induction Flux Increased Autophagic Flux Induction->Flux p62 ↓ p62/SQSTM1 Degradation Flux->p62 LC3 ↑ LC3-II Formation & Turnover Flux->LC3

Diagram 1. this compound-mediated autophagy signaling pathway.

Key Methodologies for Monitoring Autophagy

Monitoring autophagy requires measuring the entire dynamic process, known as autophagic flux, rather than just observing a static snapshot.[8][9][10] An increase in autophagosomes could signify either an induction of autophagy or a blockage in their degradation. Therefore, combining assays and using lysosomal inhibitors is essential for accurate interpretation.[11]

Western Blot Analysis of Autophagic Flux (LC3 & p62)

Principle: This is the most widely used method to assess autophagic activity. It relies on two key protein markers:

  • LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to autophagosome membranes.[12] An increase in the LC3-II/LC3-I ratio (or LC3-II relative to a loading control) indicates autophagosome formation.

  • p62/SQSTM1 (Sequestosome 1): This protein acts as a cargo receptor, binding to ubiquitinated substrates and linking them to LC3-II for degradation within the autolysosome.[13][14] Therefore, p62 levels are inversely correlated with autophagic flux; its degradation signifies successful completion of the process.[15]

To measure flux, experiments are run in parallel with and without lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).[16] These inhibitors block the final degradation step, causing LC3-II and p62 to accumulate inside autolysosomes. The difference in LC3-II levels with and without the inhibitor represents the amount of LC3-II that was degraded, providing a direct measure of flux.[11][17]

WB_Workflow start Seed Cells Expressing This compound (or control) treat Apply Experimental Conditions (e.g., this compound induction/knockdown) start->treat split Divide into two groups: (+/-) Lysosomal Inhibitor (e.g., Bafilomycin A1 for 2-4h) treat->split lyse Harvest & Lyse Cells split->lyse sds SDS-PAGE & Western Blot lyse->sds probe Probe with Antibodies: - Anti-LC3 - Anti-p62 - Loading Control (e.g., Actin) sds->probe quant Densitometry Analysis: Quantify LC3-II and p62 levels probe->quant end Interpret Autophagic Flux quant->end

Diagram 2. Workflow for Western blot-based autophagic flux assay.

Protocol 1: LC3 and p62 Western Blot

  • Cell Culture: Plate this compound-expressing cells and control cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Induce or inhibit this compound expression as required by your experimental setup.

  • Inhibitor Addition: For flux measurement, treat one set of plates with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the experiment. A parallel set of untreated plates serves as the control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands. A separate lower percentage gel can be used for p62.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both I and II forms), p62, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize LC3-II and p62 levels to the loading control. Calculate autophagic flux as the difference in normalized LC3-II levels between inhibitor-treated and untreated samples.

Data Interpretation Table

ConditionExpected LC3-II LevelExpected p62 LevelInterpretation
Control BasalBasalBasal autophagic flux.
This compound Expression Increased or UnchangedDecreasedInduction of Autophagy: this compound increases autophagosome formation and degradation.[4]
This compound + Inhibitor Strongly IncreasedIncreased (vs. This compound alone)Confirms high autophagic flux; LC3-II and p62 accumulate when degradation is blocked.
Autophagy Block IncreasedIncreasedA potential this compound-mediated blockage in the pathway (e.g., impaired lysosomal fusion).
Autophagy Block + Inhibitor No further increaseNo further increaseConfirms a blockage upstream of lysosomal degradation.
Tandem Fluorescence mCherry-GFP-LC3 Assay

Principle: This powerful assay uses a fusion protein, mCherry-GFP-LC3, to visualize autophagic flux.[18] The assay leverages the different pH sensitivities of GFP and mCherry. In the neutral pH of the phagophore and autophagosome, both fluorophores are active, producing a yellow signal (colocalization of green and red).[19] When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in a red-only signal.[10][19] Therefore, an increase in both yellow and red puncta indicates autophagy induction, while an accumulation of yellow puncta with few red puncta suggests a block in fusion or degradation.[20] This can be assessed by fluorescence microscopy or quantitatively by ratiometric flow cytometry.[21]

Tandem_LC3_Workflow cluster_workflow Experimental Workflow cluster_principle Assay Principle & Readouts cluster_vesicles Cellular Vesicles cluster_readouts Analysis Methods start Transfect/Transduce Cells with mCherry-GFP-LC3 treat Apply Experimental Conditions (e.g., this compound induction) start->treat acquire Acquire Data treat->acquire analyze Analyze & Quantify acquire->analyze microscopy Microscopy: Count Yellow & Red Puncta acquire->microscopy flow Flow Cytometry: Measure mCherry/GFP Ratio acquire->flow AP Autophagosome (Neutral pH) AL Autolysosome (Acidic pH) AP->AL Fusion with Lysosome AP->microscopy Yellow Puncta AL->microscopy Red Puncta AL->flow High mCherry/GFP Ratio

Diagram 3. Principle and workflow for the tandem fluorescence LC3 assay.

Protocol 2: mCherry-GFP-LC3 Fluorescence Microscopy

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate.

  • Transfection: Transfect cells with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression. Stable cell line generation is recommended for long-term studies.[22]

  • Treatment: Apply experimental conditions to modulate this compound expression.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Staining (Optional): Permeabilize cells with 0.1% Triton X-100 if co-staining for other intracellular proteins is desired. Stain nuclei with DAPI.

  • Mounting: Mount coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal or high-resolution fluorescence microscope. Capture both green (GFP) and red (mCherry) channels.

  • Analysis: For at least 50-100 cells per condition, quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: mCherry-GFP-LC3 Ratiometric Flow Cytometry

  • Cell Culture: Use a stable cell line expressing mCherry-GFP-LC3 for consistent results.[21]

  • Treatment: Apply experimental conditions to modulate this compound expression.

  • Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend in FACS buffer (PBS with 1-2% FBS).

  • Flow Cytometry: Analyze cells on a flow cytometer equipped with lasers and filters appropriate for detecting GFP (e.g., 488 nm laser, ~525/50 nm filter) and mCherry (e.g., 561 nm laser, ~610/20 nm filter).

  • Analysis: Gate on the live, single-cell population. For each cell, calculate the ratio of mCherry to GFP fluorescence intensity. An increase in this ratio indicates a higher rate of autolysosome formation (autophagic flux).[22]

Data Interpretation Table

ConditionMicroscopy ReadoutFlow Cytometry ReadoutInterpretation
Control Low number of yellow and red puncta.Basal mCherry/GFP ratio.Basal autophagic flux.
This compound Expression Increased number of both yellow and red puncta.Increased mCherry/GFP ratio.High Autophagic Flux: this compound induces both autophagosome formation and their subsequent fusion with lysosomes.
This compound + Inhibitor Strong increase in yellow puncta, decrease in red puncta.Decreased mCherry/GFP ratio (compared to this compound alone).Flux Confirmation: The inhibitor blocks the conversion of autophagosomes (yellow) to autolysosomes (red), confirming the flux was active.
Autophagy Block Accumulation of yellow puncta only.No change or slight decrease in mCherry/GFP ratio.Blocked Flux: this compound may be causing a defect in autophagosome-lysosome fusion.

Summary and Recommendations

To robustly monitor autophagy in response to this compound expression, no single assay is sufficient.[8][9] We strongly recommend a combined approach:

  • Initial Screening: Use Western Blotting for LC3 and p62 as a primary method to determine if this compound expression alters the levels of key autophagy markers. Always include lysosomal inhibitors to measure flux.

  • Visual Confirmation: Employ the mCherry-GFP-LC3 microscopy assay to visualize the subcellular localization of autophagosomes and autolysosomes, providing critical spatial context and confirming the findings from the western blot.

  • Quantitative Analysis: For high-throughput screening or more precise quantification, use ratiometric flow cytometry with the mCherry-GFP-LC3 reporter .[21] This provides statistically powerful data on autophagic flux across a large cell population.

By integrating these methodologies, researchers can confidently and accurately characterize the role of this compound in the regulation of autophagy.

References

Experimental Model for Studying ChaC2 in Stem Cells: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH), a crucial antioxidant, is instrumental in neutralizing cellular reactive oxygen species (ROS) and maintaining the self-renewal of human embryonic stem cells (hESCs).[1][2] Within these undifferentiated cells, GSH levels are notably high. The enzyme ChaC2, a member of the ChaC family, is highly expressed in undifferentiated hESCs and plays an essential role in preserving this high GSH concentration.[1][3]

This compound is vital for the self-renewal and pluripotency of hESCs.[4][5] It functions by competitively inhibiting ChaC1-mediated degradation of GSH, thereby maintaining glutathione homeostasis.[1][2] A decrease in this compound expression leads to a reduction in intracellular GSH, a loss of self-renewal capabilities, and the promotion of mesoderm differentiation.[1][3] This phenotype can be rescued by supplementing the cells with GSH, highlighting the critical link between this compound and glutathione metabolism in stem cell fate.[1] Furthermore, the downregulation of this compound has been shown to impact the expression of Nrf2, a key transcription factor in the antioxidant response.[1]

This document provides a detailed experimental model for investigating the role of this compound in stem cells. It includes an overview of the relevant signaling pathways, a comprehensive experimental workflow, and detailed protocols for key assays.

This compound Signaling Pathway and Homeostasis Regulation

The primary role of this compound in stem cells is the maintenance of glutathione (GSH) homeostasis, which is critical for self-renewal and the suppression of differentiation. This compound counteracts the GSH-degrading activity of its homolog, ChaC1. This balance is crucial for managing reactive oxygen species (ROS) and maintaining the expression of downstream targets like the transcription factor Nrf2, which governs the antioxidant response. Disruption of this pathway by this compound downregulation leads to decreased GSH, increased ROS, and a subsequent push towards differentiation.

cluster_legend Legend ChaC1 ChaC1 GSH Glutathione (GSH) ChaC1->GSH Degrades This compound This compound This compound->ChaC1 Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Maintains Expression ROS ROS GSH->ROS Neutralizes SelfRenewal Self-Renewal Pluripotency GSH->SelfRenewal Maintains Differentiation Differentiation ROS->Differentiation Promotes Nrf2->GSH Regulates Biosynthesis key1 Promotes / Maintains key2 Inhibits / Degrades key1_edge key1_edge->key1 key2_edge key2_edge->key2

Caption: this compound signaling pathway in stem cell self-renewal.

Experimental Workflow for this compound Investigation

Studying the function of this compound in stem cells involves a multi-step process that begins with the culture of undifferentiated hESCs. Genetic modification, typically through lentiviral-mediated shRNA knockdown, is then used to reduce this compound expression. A non-targeting shRNA serves as a control. Following knockdown confirmation via qRT-PCR and Western Blot, a series of functional assays are performed to assess the impact on the stem cell phenotype. These include measuring intracellular GSH levels, analyzing pluripotency marker expression, and evaluating the cells' differentiation potential.

cluster_assays Functional Assays Start hESC Culture & Maintenance Manipulation Lentiviral Transduction (shthis compound vs shControl) Start->Manipulation Selection Puromycin Selection Manipulation->Selection Confirmation Knockdown Confirmation (qRT-PCR & Western Blot) Selection->Confirmation GSH_Assay Intracellular GSH Measurement Confirmation->GSH_Assay Flow_Assay Pluripotency Analysis (Flow Cytometry) Confirmation->Flow_Assay Diff_Assay Spontaneous Differentiation Assay Confirmation->Diff_Assay Analysis Data Analysis & Interpretation GSH_Assay->Analysis Flow_Assay->Analysis Diff_Assay->Analysis

Caption: Experimental workflow for studying this compound function.

Data Presentation

The following tables provide examples of the quantitative data that can be generated using the described protocols.

Table 1: Gene Expression Analysis Post-Knockdown

Gene Target Group Relative mRNA Expression (Fold Change vs. shControl)
This compound shControl 1.00 ± 0.05
shthis compound 0.21 ± 0.03
NANOG shControl 1.00 ± 0.08
shthis compound 0.45 ± 0.06
OCT4 shControl 1.00 ± 0.07
shthis compound 0.52 ± 0.05
AFP (Endoderm) shControl 1.00 ± 0.10
shthis compound 3.50 ± 0.40
T (Mesoderm) shControl 1.00 ± 0.09

| | shthis compound | 4.20 ± 0.35 |

Data are presented as mean ± standard deviation.

Table 2: Functional Assay Results

Assay Group Result
Intracellular GSH shControl 100% ± 5.8%
shthis compound 62% ± 4.5%
SSEA-4+ Cells shControl 95.2% ± 2.1%
shthis compound 70.5% ± 3.3%
OCT4+ Cells shControl 96.1% ± 1.8%

| | shthis compound | 72.3% ± 2.9% |

Data are presented as mean ± standard deviation relative to the control group.

Experimental Protocols

Human Embryonic Stem Cell (hESC) Culture and Maintenance

This protocol describes the feeder-free culture of hESCs on a matrix-coated surface.

Materials:

  • hESCs (e.g., H1 or H9 cell lines)

  • mTeSR™1 or similar defined feeder-free medium

  • Matrigel® hESC-qualified Matrix

  • DMEM/F-12 Medium

  • Dispase (1 mg/mL) or Gentle Cell Dissociation Reagent

  • 6-well tissue culture plates

  • Sterile pipettes and tubes

Protocol:

  • Plate Coating: a. Thaw Matrigel® on ice. Dilute with cold DMEM/F-12 medium to the recommended concentration. b. Quickly add the diluted Matrigel® solution to each well of a 6-well plate, ensuring the entire surface is covered. c. Incubate the plate at 37°C for at least 1 hour (or 4°C overnight). Aspirate the solution just before seeding cells.

  • Cell Thawing and Seeding: a. Pre-warm mTeSR™1 medium to 37°C. b. Thaw a vial of cryopreserved hESCs quickly in a 37°C water bath. c. Transfer the cells to a 15 mL conical tube containing 5 mL of warm mTeSR™1 medium. d. Centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and gently resuspend the cell pellet in fresh mTeSR™1. f. Plate the cell suspension onto the prepared Matrigel®-coated plate.

  • Daily Maintenance: a. Change the mTeSR™1 medium daily. b. Monitor the cultures for the appearance of differentiated cells and remove them mechanically if necessary.

  • Passaging: a. Passage cells when colonies become large and start to merge (typically every 5-7 days). b. Aspirate the medium and wash with DMEM/F-12. c. Add 1 mL of Dispase or Gentle Cell Dissociation Reagent to each well and incubate at 37°C for 5-7 minutes, until colony edges begin to curl. d. Aspirate the enzyme and gently wash the colonies with DMEM/F-12. e. Add fresh mTeSR™1 medium and detach colonies by gently scraping or pipetting. f. Break colonies into smaller clumps and transfer to a newly coated plate at a 1:6 to 1:10 split ratio.[6]

Lentiviral-mediated shRNA Knockdown of this compound

Materials:

  • High-titer lentiviral particles (shRNA targeting this compound and non-targeting control)

  • Polybrene (8 mg/mL stock)

  • hESCs ready for passaging

  • mTeSR™1 medium

  • Puromycin

Protocol:

  • Transduction: a. Prepare hESC colonies for passaging as described above, but break them into slightly smaller clumps. b. Seed the cells onto a new Matrigel®-coated 6-well plate. c. On the following day, replace the medium with fresh mTeSR™1 containing Polybrene at a final concentration of 4-8 µg/mL. d. Add the lentiviral particles (shthis compound or shControl) at a predetermined multiplicity of infection (MOI). e. Incubate for 18-24 hours at 37°C.

  • Selection: a. After incubation, remove the virus-containing medium and replace it with fresh mTeSR™1. b. 48 hours post-transduction, begin selection by adding Puromycin to the culture medium at a pre-determined concentration (typically 0.5-1.0 µg/mL for hESCs).[6] c. Replace the Puromycin-containing medium daily until all non-transduced cells are eliminated (typically 3-5 days).

  • Expansion: a. Expand the surviving, stably transduced colonies for subsequent experiments. Maintain a low concentration of Puromycin in the culture medium if desired.

Measurement of Intracellular Glutathione (GSH)

This protocol utilizes a colorimetric assay kit based on the DTNB-glutathione reductase recycling system.

Materials:

  • GSH Assay Kit (colorimetric, e.g., from Cayman Chemical, Abcam, or similar)[7][8]

  • shControl and shthis compound hESCs

  • 5% Metaphosphoric Acid (MPA) or 5% Sulfosalicylic Acid (SSA) for deproteination

  • Ice-cold PBS

  • Microplate reader (405-412 nm)

Protocol:

  • Sample Preparation: a. Harvest approximately 1-5 x 10^6 cells for each group by scraping in ice-cold PBS. b. Centrifuge at 500 x g for 5 minutes at 4°C. c. Lyse the cell pellet according to the kit manufacturer's instructions, often involving homogenization or sonication in assay buffer. d. Deproteinate the sample by adding an equal volume of 5% MPA or SSA, vortexing, and centrifuging at >8,000 x g for 10 minutes at 4°C.[8] e. Collect the supernatant for the assay.

  • Assay Procedure: a. Prepare a GSH standard curve according to the kit instructions. b. Add samples and standards to a 96-well plate. c. Add the assay cocktail (typically containing DTNB and glutathione reductase) to all wells.[9] d. Add NADPH to initiate the reaction. e. Immediately measure the absorbance at 405-412 nm every minute for at least 5 minutes.

  • Data Analysis: a. Calculate the rate of absorbance change (ΔA/min) for each sample and standard. b. Plot the standard curve and determine the GSH concentration in the samples. c. Normalize the GSH concentration to the protein concentration of the initial lysate.

Flow Cytometry for Pluripotency Marker Expression

Materials:

  • shControl and shthis compound hESCs

  • Trypsin-EDTA or other single-cell dissociation reagent

  • FACS Buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-OCT4, anti-SSEA-4) and corresponding isotype controls

  • Fixation/Permeabilization Buffer Kit (for intracellular staining like OCT4)[10]

  • Flow cytometer

Protocol:

  • Cell Preparation: a. Harvest cells by dissociating them into a single-cell suspension using Trypsin-EDTA. b. Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in FACS buffer and count the cells. Aliquot ~0.5-1 x 10^6 cells per tube.

  • Surface Staining (e.g., SSEA-4): a. Add the anti-SSEA-4 antibody to the cell suspension. b. Incubate for 20-30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.

  • Intracellular Staining (e.g., OCT4): a. After surface staining (if applicable), fix the cells using a fixation buffer for 20 minutes at room temperature.[2] b. Wash the cells, then permeabilize them by resuspending in permeabilization buffer. c. Add the anti-OCT4 antibody and incubate for 30 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization buffer.

  • Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Analyze the samples on a flow cytometer. Use isotype controls and unstained cells to set the gates.

Spontaneous Differentiation Assay (Embryoid Body Formation)

Materials:

  • shControl and shthis compound hESCs

  • Dispase or Gentle Cell Dissociation Reagent

  • DMEM/F-12 medium supplemented with 20% KnockOut™ Serum Replacement, L-glutamine, NEAA, and β-mercaptoethanol (EB Medium)

  • Ultra-low attachment plates

Protocol:

  • EB Formation: a. Treat hESC colonies with Dispase to detach them, as described in the passaging protocol. b. Gently break the colonies into small clumps of 100-200 cells. c. Transfer the clumps to an ultra-low attachment plate with EB Medium. d. Culture the aggregates for 8-12 days, allowing them to form spherical embryoid bodies (EBs).[11][12] Change the medium every 2 days.

  • Adherent Differentiation: a. After 8-12 days in suspension, transfer the EBs to gelatin-coated tissue culture plates. b. Allow the EBs to attach and differentiate for an additional 7-14 days.

  • Analysis: a. Analyze the differentiated cultures for markers of the three germ layers (ectoderm, mesoderm, endoderm) using immunocytochemistry or qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA isolation kit (e.g., RNeasy Plus Mini Kit)

  • cDNA synthesis kit (e.g., Superscript IV VILO Master Mix)[13]

  • SYBR Green PCR Master Mix

  • Gene-specific primers (for this compound, pluripotency markers, and differentiation markers)

  • qRT-PCR instrument

Protocol:

  • RNA Isolation: a. Harvest cells and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol. b. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: a. Reverse transcribe 100-1000 ng of total RNA into cDNA using a cDNA synthesis kit.[13]

  • qPCR Reaction: a. Set up the qPCR reaction in triplicate for each gene, including a housekeeping gene (e.g., GAPDH, ACTB) for normalization. b. A typical reaction includes: SYBR Green Master Mix, forward and reverse primers, diluted cDNA, and nuclease-free water.[14][15] c. Run the reaction on a qRT-PCR instrument using a standard cycling program.

  • Data Analysis: a. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[13]

Western Blotting

Materials:

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ChaC2, anti-OCT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[16][17] b. Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Denature 10-20 µg of protein per sample by boiling in Laemmli sample buffer.[18] b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Visualization: a. Apply ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.[18] b. Use β-actin as a loading control to normalize protein levels.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant ChaC2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with recombinant ChaC2 protein, particularly focusing on low enzymatic activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified recombinant this compound protein shows very low or no enzymatic activity. What are the possible causes?

A1: Low enzymatic activity of recombinant this compound can stem from several factors, ranging from the inherent properties of the enzyme to experimental procedures. Here are the primary areas to investigate:

  • Intrinsic Enzymatic Activity: It is crucial to understand that this compound is a γ-glutamylcyclotransferase with an inherently lower catalytic efficiency compared to its isoform, ChaC1.[1][2][3] Human and mouse this compound proteins have been shown to have a 10-20 fold lower catalytic efficiency than ChaC1.[1][2][3] Therefore, "low" activity might be normal for this enzyme. It is recommended to include a positive control, if available, or compare your results with published kinetic data (see Table 1).

  • Protein Expression and Purification:

    • Insolubility: The protein may be misfolded and aggregated into inclusion bodies, especially when expressed in E. coli.

    • Incorrect Folding/Post-Translational Modifications: Expression in a bacterial system might lack necessary eukaryotic post-translational modifications, although none are explicitly documented as essential for this compound activity.

    • Purification Artifacts: Harsh purification conditions (e.g., extreme pH, high salt concentrations, presence of certain detergents) can denature the protein. The affinity tag could also interfere with proper folding and function.

  • Protein Handling and Storage:

    • Improper Storage: this compound, like many enzymes, is sensitive to storage conditions. Avoid repeated freeze-thaw cycles.[4][5] It is best to aliquot the purified protein and store it at -80°C.

    • Buffer Composition: The storage buffer should be optimized. A common formulation includes a buffering agent (e.g., Tris-HCl), glycerol to prevent aggregation, and a suitable pH.[4]

  • Assay Conditions:

    • Sub-optimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for this compound may not have been met in your assay.

    • Incorrect Substrate: this compound is specific for reduced glutathione (GSH).[1][2][3] It does not show activity with oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[1][2][3] Ensure you are using the correct and high-purity substrate.

    • Presence of Inhibitors: Contaminants from your protein preparation or assay reagents could be inhibiting the enzyme.

Q2: How can I improve the solubility and yield of my recombinant this compound during expression?

A2: To improve the yield of soluble and active this compound, consider the following strategies:

  • Lower Expression Temperature: Inducing protein expression at a lower temperature (e.g., 16-25°C) for a longer period (16-24 hours) can slow down protein synthesis, promoting proper folding and reducing aggregation.

  • Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG for E. coli T7 promoter systems). High concentrations can lead to rapid, error-prone protein synthesis and insolubility.

  • Choice of Expression Host: Utilize E. coli strains engineered to enhance soluble protein expression, such as those that co-express chaperone proteins.

  • Use a Solubility-Enhancing Tag: Fusing this compound with a highly soluble protein tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) can improve its solubility. Ensure the tag can be cleaved post-purification if it interferes with activity.

  • Mammalian Expression System: Consider expressing this compound in a mammalian cell line like HEK293T.[4] This can improve proper folding and provide a more native-like protein.

Q3: What is a reliable method to measure the enzymatic activity of this compound?

A3: The enzymatic activity of this compound can be determined by measuring the rate of its substrate, glutathione (GSH), depletion or the rate of formation of one of its products, 5-L-oxoproline.

  • GSH Depletion Assay: A common method is to measure the remaining GSH concentration over time. The DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay is a reliable and straightforward colorimetric method. DTNB reacts with the thiol group of GSH to produce a yellow-colored compound, TNB (5-thio-2-nitrobenzoic acid), which can be quantified by measuring the absorbance at 412 nm.[6]

  • Product Formation Assay: Alternatively, you can measure the formation of 5-oxoproline. This typically requires more specialized equipment, such as High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

A detailed protocol for a GSH depletion assay is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Kinetic Parameters of Human ChaC Family Proteins

This table summarizes the published Michaelis-Menten kinetic constants for human ChaC1 and this compound, highlighting the inherently lower catalytic efficiency of this compound.

EnzymeSubstrateKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)Reference
Human this compound Glutathione (GSH)3.7 ± 0.415.9 ± 1.04.3[1][2][3]
Human ChaC1 Glutathione (GSH)2.2 ± 0.4225.2 ± 15102.4[1][2][3]

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound via GSH Depletion (DTNB Method)

This protocol is adapted from standard glutathione detection methods and tailored for this compound activity measurement.

Materials:

  • Purified recombinant this compound protein

  • Glutathione (GSH)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of GSH in the assay buffer.

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Dilute the purified this compound protein to a suitable concentration (e.g., 0.1 - 1 µM) in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, prepare the reaction mixture. For each reaction, add:

      • X µL of Assay Buffer

      • Y µL of GSH stock solution (to achieve a final concentration around the Km, e.g., 1-5 mM)

      • Total volume should be brought to just under the final reaction volume (e.g., 180 µL).

    • Prepare a "no enzyme" control for each substrate concentration to account for non-enzymatic GSH degradation.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • To start the reaction, add Z µL of the diluted this compound enzyme to each well (e.g., 20 µL to bring the final volume to 200 µL).

    • For the "no enzyme" control, add the same volume of assay buffer.

    • Mix gently by pipetting.

  • Measurement of GSH Concentration:

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot of the reaction mixture.

    • To stop the reaction and measure GSH, add the aliquot to a new well containing a final concentration of 1 mM DTNB.

    • Immediately measure the absorbance at 412 nm.

    • Alternatively, for a continuous assay, DTNB can be included in the initial reaction mixture, and the increase in absorbance at 412 nm can be monitored over time. Note that this assumes no reaction between this compound and DTNB.

  • Calculation of Activity:

    • Create a standard curve of known GSH concentrations reacting with DTNB to determine the molar extinction coefficient of TNB.

    • Calculate the rate of GSH depletion (µmol/min) from the change in absorbance over time.

    • Specific activity can be expressed as µmol of GSH consumed per minute per mg of this compound protein.

Mandatory Visualizations

Diagram 1: this compound Enzymatic Reaction

This diagram illustrates the enzymatic reaction catalyzed by this compound, showing the conversion of glutathione into 5-L-oxoproline and cysteinylglycine.

ChaC2_Reaction GSH Glutathione (GSH) This compound This compound Enzyme GSH->this compound Products 5-L-Oxoproline + Cysteinylglycine This compound->Products

Caption: Enzymatic degradation of glutathione (GSH) by the this compound protein.

Diagram 2: Troubleshooting Workflow for Low this compound Activity

This flowchart provides a logical progression for troubleshooting low enzymatic activity of recombinant this compound.

Troubleshooting_Workflow Start Low/No this compound Activity Observed Check_Intrinsic Is activity comparable to published data for this compound? Start->Check_Intrinsic Check_Expression Verify Protein Expression & Purity (SDS-PAGE, Western Blot) Check_Intrinsic->Check_Expression No Normal_Activity Activity is Normal for this compound Check_Intrinsic->Normal_Activity Yes Check_Solubility Is the protein soluble? Check_Expression->Check_Solubility Optimize_Expression Optimize Expression: - Lower temperature - Lower inducer conc. - Use solubility tags Check_Solubility->Optimize_Expression No Refold_Protein Consider in vitro refolding from inclusion bodies Check_Solubility->Refold_Protein Partially Check_Storage Review Protein Storage: - Aliquoted? - Stored at -80°C? - Avoided freeze-thaw? Check_Solubility->Check_Storage Yes Optimize_Expression->Check_Expression Refold_Protein->Check_Storage Check_Assay Review Assay Conditions Check_Substrate Is substrate correct (GSH)? Is it fresh and pure? Check_Assay->Check_Substrate Check_pH_Temp Optimize pH and Temperature Check_Substrate->Check_pH_Temp Yes Use_Correct_Substrate Use fresh, high-purity GSH Check_Substrate->Use_Correct_Substrate No Check_Enzyme_Conc Vary enzyme concentration Check_pH_Temp->Check_Enzyme_Conc Repurify Re-purify protein under milder conditions Check_Enzyme_Conc->Repurify Check_Storage->Check_Assay Success Activity Restored Repurify->Success Use_Correct_Substrate->Check_Assay

Caption: A step-by-step guide for troubleshooting low recombinant this compound activity.

References

optimizing ChaC2 overexpression without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols for researchers working on the overexpression of ChaC2, focusing on mitigating its inherent cytotoxicity to achieve controlled, reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is overexpressing this compound toxic to cells? A1: this compound is a γ-glutamyl cyclotransferase that degrades glutathione (GSH), a critical cellular antioxidant.[1][2] Its overexpression leads to GSH depletion, which increases intracellular Reactive Oxygen Species (ROS), causing oxidative and endoplasmic reticulum (ER) stress.[1][3] This stress can trigger the Unfolded Protein Response (UPR) and subsequently lead to programmed cell death (apoptosis) and autophagy.[1][4]

Q2: What is the primary mechanism of this compound-induced cell death? A2: The primary mechanism is the initiation of the intrinsic (mitochondrial) apoptosis pathway.[1] This is triggered by ER stress and involves the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and activation of caspases.[1][5][6]

Q3: Can I avoid toxicity completely? A3: Completely avoiding toxicity can be difficult due to this compound's enzymatic function. The goal is to control expression to a level that is sufficient for your experimental purpose but below the threshold that triggers widespread cell death. This is achieved by using tightly regulated inducible expression systems.[7][8]

Q4: What is an inducible expression system and why is it essential for this compound? A4: An inducible system is a genetic switch that keeps the expression of your gene of interest (this compound) turned "off" until a specific chemical inducer is added to the culture medium.[8] This is crucial for toxic proteins like this compound because it allows you to grow a healthy population of cells before turning on the protein's production for the experiment.[7][9] Popular systems for mammalian cells include tetracycline-inducible (T-REx™/Tet-On/Off) and cumate-inducible systems.[10][11]

Q5: Does the function of this compound vary between cell types? A5: Yes, the cellular context is important. While generally considered pro-apoptotic in cancer cell lines like gastric and colorectal, in lung adenocarcinoma, this compound-induced ROS has been shown to activate the MAPK signaling pathway, which can promote cell proliferation and inhibit apoptosis.[5][12][13] Therefore, the ultimate cellular outcome can be context-dependent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem / ObservationProbable CauseSuggested Solution
Low transfection efficiency or inability to generate stable cell lines. Basal (leaky) expression: Even a small amount of this compound expression from the plasmid without induction is toxic, killing cells before they can establish.1. Use a vector with a very tightly controlled promoter (e.g., T-REx™, pTight).[10] 2. Ensure you are using a high-quality regulatory plasmid (e.g., pcDNA™6/TR for the T-REx™ system) and a well-validated host cell line. 3. For bacterial systems, use vectors with promoters like araBAD or strains that express T7 lysozyme (e.g., pLysS) to suppress basal activity.[9][14]
Massive cell death observed shortly after adding the inducer. Expression level is too high: The concentration of the inducer is causing a burst of this compound expression that rapidly depletes GSH and triggers apoptosis.1. Titrate the inducer: Perform a dose-response experiment with a wide range of inducer concentrations (e.g., 0.1 to 100 ng/mL for doxycycline) to find a level that results in detectable protein expression with acceptable cell viability (>80%).[15] 2. Reduce induction time: Harvest cells at earlier time points (e.g., 8, 16, 24 hours) post-induction.
High variability in results between experiments. Inconsistent induction or cell health: Factors like inducer concentration, cell density at the time of induction, or passage number can affect outcomes.1. Standardize your protocol: Keep cell density, passage number, and inducer concentration consistent. 2. Use a lower culture temperature: After induction, incubating cells at a lower temperature (e.g., 30-34°C instead of 37°C) can slow down protein synthesis and folding, potentially reducing the acute toxic shock.[16][17]
No this compound protein detected by Western blot, but cells are still dying. High protein turnover or low antibody sensitivity: this compound may be degraded, or the expression level might be below the detection limit of your antibody but still sufficient to cause toxicity.1. Use qPCR: Measure this compound mRNA levels to confirm successful induction of transcription. 2. Include a proteasome inhibitor: Treat cells with a proteasome inhibitor (e.g., MG132) for a short period before harvesting to check if this compound is being rapidly degraded.[1] 3. Test a different antibody or optimize your Western blot protocol.

Data Presentation

Table 1: Comparative Effects of ChaC1 vs. This compound Overexpression

This table summarizes the differential impact on ROS and glutathione levels when overexpressing ChaC1 versus this compound in cells with ongoing glutathione biosynthesis, demonstrating the lower catalytic efficiency of this compound.

Overexpressed ProteinIncrease in ROS LevelsChange in Glutathione LevelsReference
ChaC1 ~80% increaseSignificant decrease[3]
This compound ~28% increaseSmall decrease[3]
Table 2: Example Data from an Inducer Titration Experiment

This table illustrates a typical experimental layout to determine the optimal inducer concentration. The goal is to find the concentration that maximizes this compound expression while maintaining high cell viability.

Inducer Conc. (Doxycycline)Relative this compound mRNA (qPCR)Relative this compound Protein (Western Blot)Cell Viability (%)
0 ng/mL1.0 (Basal)Not Detected98%
1 ng/mL15.5Low95%
5 ng/mL85.2Moderate88%
10 ng/mL150.7High 82% (Optimal)
50 ng/mL162.3High45%
100 ng/mL165.0High21%

Experimental Protocols

Protocol 1: Optimizing this compound Expression using a Tetracycline-Inducible System

This protocol provides a framework for identifying the optimal inducer concentration and time course for this compound expression.

1. Cell Line Preparation:

  • Use a mammalian cell line that stably expresses the Tet-Repressor (TR), such as T-REx™-HEK293, or create one by transfecting your cell line of choice with a regulatory plasmid like pcDNA™6/TR and selecting for stable integration.

2. Transfection:

  • Clone the human this compound coding sequence into an inducible expression vector (e.g., pcDNA™4/TO).

  • Transfect the T-REx™ host cells with your this compound expression plasmid using a suitable transfection reagent.

  • Select for stably transfected cells using the appropriate antibiotic (e.g., Zeocin™ for pcDNA™4/TO).

  • Expand positive clones into a working cell bank.

3. Inducer Dose-Response Experiment:

  • Seed the stable this compound-expressing cells in multiple plates (e.g., 12-well plates).

  • Allow cells to adhere and reach 60-70% confluency.

  • Prepare a serial dilution of the inducer (doxycycline) in fresh culture medium, with concentrations ranging from 0 to 100 ng/mL.

  • Replace the medium in the wells with the doxycycline-containing medium.

  • Incubate for a fixed time point (e.g., 24 hours).

  • Harvest cells for analysis:

    • Cell Viability: Use Trypan Blue exclusion assay or an MTT assay.
    • Protein Expression: Perform Western blot analysis for this compound.
    • mRNA Expression: Perform qPCR analysis for this compound transcript levels.

4. Time-Course Experiment:

  • Based on the dose-response data, select the optimal doxycycline concentration (one that gives good expression with minimal toxicity).

  • Seed cells as before.

  • Induce all plates with the optimal doxycycline concentration.

  • Harvest cells at different time points (e.g., 0, 4, 8, 16, 24, 48 hours).

  • Analyze cell viability, this compound protein, and this compound mRNA levels at each time point.

5. Analysis:

  • Identify the induction conditions (doxycycline concentration and time) that provide sufficient this compound expression for your downstream experiments while maintaining acceptable cell viability.

Visualizations

Signaling and Experimental Workflow Diagrams

ChaC2_Toxicity_Pathway cluster_cell Cellular Response to this compound Overexpression cluster_mito Mitochondrial Apoptosis stress_node stress_node apoptosis_node apoptosis_node protein_node protein_node This compound This compound Overexpression GSH Glutathione (GSH) Depletion This compound->GSH Degrades ROS Increased ROS GSH->ROS Leads to ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Triggers Bcl2 Bax Upregulation Bcl-2 Downregulation UPR->Bcl2 CytoC Cytochrome c & Smac Release Bcl2->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Optimization_Workflow start_end start_end process process decision decision analysis analysis start Start: Clone this compound into Inducible Vector transfect Establish Stable Cell Line Expressing this compound start->transfect induce Inducer Titration (e.g., 0-100 ng/mL Dox) transfect->induce incubate Incubate for Fixed Time (e.g., 24h) induce->incubate analyze Analyze Samples incubate->analyze viability Cell Viability Assay (MTT, Trypan Blue) expression Expression Analysis (Western, qPCR) check Optimal Balance of Expression & Viability? viability->check expression->check check->induce No, Adjust Concentration/Time finish End: Proceed with Optimized Conditions check->finish Yes

Caption: Experimental workflow for optimizing this compound expression.

References

Technical Support Center: Troubleshooting ChaC2 Antibody Non-Specific Binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ChaC2 antibody. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple bands in my Western Blot (WB) when using the this compound antibody. What are the possible causes and solutions?

A1: Multiple bands in a Western Blot can arise from several factors. One common reason is the presence of protein isoforms, post-translational modifications, or protein degradation, which can be addressed by ensuring proper sample preparation and the use of protease inhibitors.[1] Another significant cause is non-specific binding of the primary or secondary antibodies.[2][3]

To troubleshoot this, consider the following:

  • Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a frequent cause of non-specific bands.[1][2][4][5] Perform a titration experiment to determine the optimal antibody dilution.

  • Improve Blocking: Incomplete blocking of the membrane can lead to antibodies binding to non-target proteins.[2][4][5] Experiment with different blocking agents (e.g., 5% non-fat milk, 5% BSA) and increase the blocking time.

  • Increase Washing Stringency: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of wash steps, and consider adding a detergent like Tween-20 to your wash buffer.[1][4][5]

  • Secondary Antibody Control: To rule out non-specific binding from the secondary antibody, run a control lane without the primary antibody.[4][5][6][7]

Q2: My Immunohistochemistry (IHC) results with the this compound antibody show high background staining. How can I reduce this?

A2: High background in IHC can obscure the specific signal and lead to misinterpretation of results. Key factors to address include:

  • Blocking Endogenous Elements: Tissues can contain endogenous enzymes (like peroxidases and phosphatases) or biotin that can cause non-specific signals.[7][8][9] Use appropriate blocking steps, such as quenching with hydrogen peroxide for peroxidases or using an avidin/biotin blocking kit.[7][8][9]

  • Optimize Antibody Dilution: Similar to Western Blotting, an excessively high concentration of the primary antibody can lead to high background.[8][10][11] Titrate your this compound antibody to find the optimal concentration that provides a clear signal with minimal background.

  • Choice of Blocking Buffer: The choice and concentration of the blocking buffer are critical. Normal serum from the same species as the secondary antibody is often recommended.[7][12][13]

  • Sufficient Washing: Ensure thorough washing between steps to remove unbound antibodies.[9]

  • Prevent Tissue Drying: Allowing tissue sections to dry out can cause artifacts and high background.[7]

Q3: Should I use a monoclonal or polyclonal this compound antibody to reduce non-specific binding?

A3: Both monoclonal and polyclonal antibodies have their advantages and disadvantages regarding specificity. Polyclonal antibodies, which recognize multiple epitopes, can sometimes lead to higher non-specific binding.[1] If you are experiencing significant non-specific binding with a polyclonal this compound antibody, switching to a monoclonal antibody that recognizes a single epitope might provide a cleaner signal.[1] However, proper optimization of experimental conditions is crucial for both types of antibodies.

Troubleshooting Guides

Western Blotting: Non-Specific Banding

If you are encountering non-specific bands in your Western Blot with the this compound antibody, follow this systematic troubleshooting workflow.

WB_Troubleshooting start Start: Non-Specific Bands Observed check_concentration Is Primary Antibody Concentration Optimized? start->check_concentration titrate_ab Perform Antibody Titration (e.g., 1:500, 1:1000, 1:2000) check_concentration->titrate_ab No check_blocking Is Blocking Sufficient? check_concentration->check_blocking Yes titrate_ab->check_blocking end_success Problem Resolved titrate_ab->end_success optimize_blocking Optimize Blocking - Increase time (e.g., 1hr to 2hr) - Change agent (Milk vs. BSA) check_blocking->optimize_blocking No check_washing Are Wash Steps Adequate? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_blocking->end_success increase_washing Increase Wash Stringency - More washes (3x5min to 5x5min) - Add Tween-20 (0.05% to 0.1%) check_washing->increase_washing No secondary_control Run Secondary Antibody Control (No Primary Antibody) check_washing->secondary_control Yes increase_washing->secondary_control increase_washing->end_success check_secondary Is Secondary Antibody Causing Bands? secondary_control->check_secondary change_secondary Change Secondary Antibody or Use Pre-adsorbed Secondary check_secondary->change_secondary Yes end_fail Consult Antibody Datasheet or Technical Support check_secondary->end_fail No change_secondary->end_success

Caption: Workflow for troubleshooting non-specific bands in Western Blotting.

Immunohistochemistry: High Background Staining

For high background issues in IHC with the this compound antibody, this guide provides a step-by-step approach to identify and resolve the problem.

IHC_Troubleshooting start Start: High Background Observed check_endogenous Is Endogenous Enzyme/ Biotin Activity Blocked? start->check_endogenous perform_blocking Perform Peroxidase Quenching (e.g., 3% H2O2) and/or Avidin/Biotin Block check_endogenous->perform_blocking No check_concentration Is Primary Antibody Concentration Optimized? check_endogenous->check_concentration Yes perform_blocking->check_concentration end_success Problem Resolved perform_blocking->end_success titrate_ab Perform Antibody Titration check_concentration->titrate_ab No check_blocking_buffer Is Blocking Buffer Adequate? check_concentration->check_blocking_buffer Yes titrate_ab->check_blocking_buffer titrate_ab->end_success optimize_blocking Optimize Blocking - Use Normal Serum - Increase incubation time check_blocking_buffer->optimize_blocking No check_washing Are Wash Steps Sufficient? check_blocking_buffer->check_washing Yes optimize_blocking->check_washing optimize_blocking->end_success increase_washing Increase Wash Duration and Volume check_washing->increase_washing No secondary_control Run Control Without Primary Antibody check_washing->secondary_control Yes increase_washing->secondary_control increase_washing->end_success check_secondary Is Secondary Contributing to Background? secondary_control->check_secondary change_secondary Use Pre-adsorbed Secondary Antibody check_secondary->change_secondary Yes end_fail Consult Antibody Datasheet or Technical Support check_secondary->end_fail No change_secondary->end_success

Caption: Workflow for troubleshooting high background in Immunohistochemistry.

Experimental Protocols & Data Tables

To systematically troubleshoot non-specific binding of the this compound antibody, it is essential to meticulously record your experimental parameters and results. Below are template protocols and tables to guide your optimization process.

Protocol: Western Blot Antibody Optimization
  • Protein Lysis and Quantification: Prepare cell or tissue lysates using an appropriate lysis buffer containing protease inhibitors. Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with different blocking buffers and for varying durations as outlined in the optimization table below.

  • Primary Antibody Incubation: Incubate the membrane with various dilutions of the this compound antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) for a specified number of times and duration.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody at its recommended dilution for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Table 1: Western Blot Optimization for this compound Antibody

Experiment IDBlocking Buffer (Concentration)Blocking Duration (hours)Primary Ab DilutionWash Conditions (No. x min)Signal-to-Noise Ratio (Target Band vs. Background)Notes on Non-Specific Bands
WB-Opt-015% Non-fat Milk in TBST11:5003 x 5
WB-Opt-025% Non-fat Milk in TBST11:10003 x 5
WB-Opt-035% Non-fat Milk in TBST11:20003 x 5
WB-Opt-045% BSA in TBST11:10003 x 5
WB-Opt-055% Non-fat Milk in TBST21:10003 x 5
WB-Opt-065% Non-fat Milk in TBST11:10005 x 5
Protocol: Immunohistochemistry Antibody Optimization
  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0).

  • Endogenous Enzyme Blocking: Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide.

  • Blocking: Block non-specific binding sites using a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate sections with different dilutions of the this compound antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash sections with PBS or TBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system. Develop the signal with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

Table 2: Immunohistochemistry Optimization for this compound Antibody

Experiment IDBlocking BufferBlocking Duration (minutes)Primary Ab DilutionIncubation Time (hours)Background Staining Level (0-4)Specific Staining Intensity (0-4)
IHC-Opt-0110% Normal Goat Serum301:1001
IHC-Opt-0210% Normal Goat Serum301:2501
IHC-Opt-0310% Normal Goat Serum301:5001
IHC-Opt-045% BSA in PBS301:2501
IHC-Opt-0510% Normal Goat Serum601:2501
IHC-Opt-0610% Normal Goat Serum301:250Overnight at 4°C

This technical support guide is intended to provide general recommendations. Optimal conditions may vary depending on the specific samples and experimental setup. Always refer to the antibody datasheet for manufacturer-specific instructions.

References

Technical Support Center: ChaC2 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in ChaC2 knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype after this compound knockdown?

A1: The phenotype resulting from this compound knockdown is highly context-dependent and can vary significantly between different cell lines and cancer types. In gastric and colorectal cancer cells, this compound acts as a tumor suppressor, and its knockdown has been shown to decrease apoptosis.[1][2][3] Conversely, in lung adenocarcinoma, this compound is highly expressed and promotes tumor progression; therefore, its knockdown or knockout inhibits proliferation and promotes apoptosis.[4][5] It is crucial to establish the specific role of this compound in your experimental system.

Q2: Why am I observing inconsistent levels of this compound knockdown?

A2: Inconsistent knockdown efficiency can stem from several factors:

  • Reagent Quality: Degradation of siRNA/shRNA reagents or transfection lipids can lead to reduced efficacy.

  • Cellular State: The proliferative status and overall health of your cells can impact the success of the knockdown experiment.[9]

  • shRNA Expression: For shRNA experiments, the activity of the promoter driving shRNA expression can differ between cell lines.[6]

Q3: My this compound knockdown is efficient at the mRNA level, but I don't see a change in protein levels. What could be the reason?

A3: This discrepancy can be due to a long half-life of the this compound protein. Even with efficient mRNA degradation, the existing protein may take a significant amount of time to be cleared from the cell. It has been shown that this compound protein stability is regulated by the ubiquitin-proteasome pathway, with a half-life of less than one hour in some cell lines.[1] However, this can vary. Consider performing a time-course experiment to assess protein levels at later time points post-transfection.

Q4: How can I be sure the observed phenotype is a direct result of this compound knockdown and not off-target effects?

A4: Off-target effects are a known complication of RNA interference (RNAi) experiments, where the siRNA or shRNA affects the expression of unintended genes.[10][11] To validate the specificity of your results, it is essential to:

  • Use multiple different siRNA or shRNA sequences targeting different regions of the this compound gene.[8] It is statistically unlikely that different sequences will have the same off-target effects.[8]

  • Perform rescue experiments by re-expressing a form of this compound that is resistant to your siRNA/shRNA.[12]

  • Use a non-targeting or scrambled siRNA/shRNA as a negative control.[8]

Q5: Could the inconsistent results be due to the dual role of this compound?

A5: Yes, this compound has been reported to have opposing roles in different cancer contexts.[13] In some cancers, it acts as a tumor suppressor by inducing apoptosis and autophagy,[1][2][3] while in others, it promotes proliferation and inhibits apoptosis.[4][5] This duality means that the cellular background and the specific signaling pathways active in your cell line will heavily influence the outcome of this compound knockdown.

Troubleshooting Guide

Problem 1: Low Knockdown Efficiency
Possible Cause Suggested Solution
Suboptimal Transfection/Transduction Optimize the delivery method for your specific cell line. This may involve testing different transfection reagents, adjusting the siRNA/lipid ratio, or titrating the viral multiplicity of infection (MOI) for shRNA.[7]
Poor siRNA/shRNA Design Use pre-validated siRNA sequences or design new ones using reputable algorithms. It is recommended to test multiple sequences targeting different regions of the this compound mRNA.[8]
Incorrect Reagent Handling Ensure proper storage and handling of siRNA/shRNA and transfection reagents to prevent degradation. Avoid repeated freeze-thaw cycles.
Cell Health Use healthy, actively dividing cells for your experiments.[9] High cell passage numbers can lead to altered cell behavior and transfection efficiency.
Problem 2: Inconsistent Phenotypic Results
Possible Cause Suggested Solution
Off-Target Effects To minimize off-target effects, use a pool of multiple siRNAs targeting this compound or use chemically modified siRNAs designed to reduce off-target activity.[10][14] Always validate your findings with at least two independent siRNA/shRNA sequences.[8] A rescue experiment is the gold standard for confirming specificity.[12]
Cell Line-Specific Function of this compound The function of this compound can be pro-apoptotic or anti-apoptotic depending on the cellular context.[3][4] Thoroughly characterize the baseline expression and role of this compound in your chosen cell line before interpreting knockdown results.
Experimental Variability Maintain consistency in all experimental parameters, including cell density, reagent concentrations, and incubation times. Small variations can lead to significant differences in outcomes.[9]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses and lead to unreliable data.

Quantitative Data Summary

Table 1: this compound Knockdown Efficiency in Different Cancer Cell Lines

Cell LineKnockdown MethodTargetKnockdown Efficiency (mRNA level)Reference
SW48 (Colorectal Cancer)shRNAThis compoundNot specified, but functional effects observed[1]
H1299 (Lung Adenocarcinoma)CRISPR-Cas9 (Knockout)This compoundComplete knockout confirmed by Western blot[4][5]
PC9 (Lung Adenocarcinoma)Lentivirus (Overexpression)This compoundOverexpression confirmed by Western blot[4][5]
HCC1954 (Breast Cancer)siRNA poolVarious>70% for most targets[15]

Note: Specific quantitative knockdown efficiency for this compound via siRNA/shRNA is not consistently reported in the initial search results. The table reflects the methods used in the cited literature.

Table 2: Phenotypic Outcomes of this compound Modulation

Cell LineModulationObserved PhenotypeReference
Gastric & Colorectal Cancer CellsKnockdownDecreased apoptosis[1]
Gastric & Colorectal Cancer CellsOverexpressionIncreased apoptosis, suppressed migration[1]
Lung Adenocarcinoma Cells (H1299)KnockoutInhibited proliferation, increased apoptosis[4][5]
Lung Adenocarcinoma Cells (PC9)OverexpressionEnhanced proliferation, inhibited apoptosis[4][5]

Experimental Protocols

Protocol: siRNA-mediated Knockdown of this compound and Validation by qRT-PCR
  • Cell Seeding:

    • One day prior to transfection, seed healthy, actively dividing cells in antibiotic-free medium in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection (Example using a lipid-based reagent):

    • For each well, prepare two tubes:

      • Tube A: Dilute 5 µL of a 20 µM stock of this compound-targeting siRNA or non-targeting control siRNA in 250 µL of serum-free medium.

      • Tube B: Dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

    • Add the 500 µL of the siRNA-lipid complex dropwise to the cells in the 6-well plate.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • RNA Extraction:

    • After the incubation period, wash the cells with PBS and lyse them directly in the well using 1 mL of a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.

    • Assess RNA quantity and purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA in knockdown samples compared to the non-targeting control.[16][17]

Visualizations

ChaC2_Signaling_Pathways This compound Signaling Pathways cluster_gastric_colorectal Gastric/Colorectal Cancer cluster_lung_adeno Lung Adenocarcinoma ChaC2_GC This compound UPR Unfolded Protein Response ChaC2_GC->UPR induces Mito_Apoptosis Mitochondrial Apoptosis UPR->Mito_Apoptosis Autophagy Autophagy UPR->Autophagy Tumor_Suppression Tumor Suppression Mito_Apoptosis->Tumor_Suppression Autophagy->Tumor_Suppression ChaC2_LA This compound GSH_deg Glutathione Degradation ChaC2_LA->GSH_deg ROS Increased ROS GSH_deg->ROS MAPK MAPK Pathway Activation ROS->MAPK Proliferation Proliferation MAPK->Proliferation Apoptosis_Inhibition Apoptosis Inhibition MAPK->Apoptosis_Inhibition Tumor_Progression Tumor Progression Proliferation->Tumor_Progression Apoptosis_Inhibition->Tumor_Progression

Caption: Context-dependent signaling pathways of this compound in different cancers.

Knockdown_Workflow Experimental Workflow for this compound Knockdown cluster_prep Preparation cluster_execution Execution cluster_validation Validation cluster_analysis Analysis Cell_Culture 1. Seed Cells Reagent_Prep 2. Prepare siRNA/shRNA & Transfection Reagent Transfection 3. Transfect/Transduce Cells Reagent_Prep->Transfection Incubation 4. Incubate (24-72h) Transfection->Incubation Harvest_RNA 5a. Harvest RNA Incubation->Harvest_RNA Harvest_Protein 5b. Harvest Protein Incubation->Harvest_Protein qRT_PCR 6a. qRT-PCR for mRNA Knockdown Harvest_RNA->qRT_PCR Phenotypic_Assay 7. Phenotypic Assays (Proliferation, Apoptosis, etc.) qRT_PCR->Phenotypic_Assay Western_Blot 6b. Western Blot for Protein Knockdown Harvest_Protein->Western_Blot Western_Blot->Phenotypic_Assay

Caption: A typical experimental workflow for this compound knockdown and analysis.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Knockdown Results Start Inconsistent Results Check_KD Check Knockdown Efficiency (qRT-PCR & Western Blot) Start->Check_KD KD_OK Knockdown is Efficient and Consistent Check_KD->KD_OK KD_Poor Knockdown is Inefficient or Variable Check_KD->KD_Poor Phenotype_Variable Phenotype is Variable KD_OK->Phenotype_Variable Optimize_Delivery Optimize Transfection/ Transduction Protocol KD_Poor->Optimize_Delivery Check_Reagents Verify siRNA/shRNA & Reagent Quality KD_Poor->Check_Reagents Check_Cells Assess Cell Health & Passage Number KD_Poor->Check_Cells Check_Off_Target Test Multiple siRNAs & Perform Rescue Experiment Phenotype_Variable->Check_Off_Target Check_Context Investigate Cell-Specific Role of this compound Phenotype_Variable->Check_Context Check_Assay Standardize Phenotypic Assays Phenotype_Variable->Check_Assay

Caption: A logical flowchart for troubleshooting inconsistent this compound knockdown experiments.

References

Technical Support Center: Measuring ChaC2-Specific GSH Depletion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for accurately measuring ChaC2-specific glutathione (GSH) depletion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is an enzyme that catalyzes the degradation of reduced glutathione (GSH) into 5-oxoproline and cysteinylglycine.[1][2] It is a member of the γ-glutamylcyclotransferase family and acts specifically on GSH, not on its oxidized form (GSSG) or other γ-glutamyl peptides.[3][4] this compound is involved in the basal, or "housekeeping," turnover of cytosolic GSH.[3][5]

Q2: How does this compound-mediated GSH degradation differ from that of its homolog, ChaC1?

A2: ChaC1 and this compound share about 50% sequence identity but have distinct characteristics.[3] this compound has a 10- to 20-fold lower catalytic efficiency compared to ChaC1.[3][5] While this compound is constitutively expressed to maintain basal GSH turnover, ChaC1 expression is inducible by stress conditions, such as the Unfolded Protein Response (UPR), and is responsible for acute GSH depletion.[3][6]

Q3: What is the role of this compound in different types of cancer?

A3: The role of this compound in cancer is context-dependent and can appear contradictory. In gastric and colorectal cancers, this compound often acts as a tumor suppressor, with its expression being frequently downregulated.[7][8] Restoring its expression in these cancers can induce apoptosis and autophagy.[7] Conversely, in breast cancer and lung adenocarcinoma, elevated this compound expression is associated with a poor prognosis and can promote cell proliferation.[9][10][11]

Q4: What are the downstream consequences of this compound-mediated GSH depletion?

A4: Depletion of GSH by this compound disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[3][9] This can trigger various signaling pathways. For instance, in gastric cancer cells, it can induce the Unfolded Protein Response (UPR), leading to mitochondrial apoptosis and autophagy.[7][8] In lung adenocarcinoma, the increase in ROS can activate the MAPK signaling pathway, promoting cell proliferation.[9][10]

Troubleshooting Guide

Q1: I've overexpressed this compound in my cell line, but I'm not observing a significant decrease in total GSH levels. What could be wrong?

A1: This is a common challenge. Several factors could be at play:

  • Low Catalytic Efficiency: this compound has a significantly lower catalytic rate compared to ChaC1.[3][12] The resulting GSH depletion might be subtle and difficult to detect against the high basal concentration of cellular GSH (1-10 mM).[13] Overexpression of this compound may only lead to a small decrease in total GSH levels.[3]

  • Compensatory GSH Synthesis: Cells have robust mechanisms to maintain GSH homeostasis. A slow, this compound-mediated degradation might be compensated by an upregulation of GSH synthesis, masking the depletion effect.

  • Assay Sensitivity: Ensure your GSH detection assay is sensitive enough to measure small changes. Consider using a highly sensitive luminescence-based or fluorescent probe-based kit.[14][15]

  • Time Point of Measurement: The effect of this compound on GSH levels might be transient or require a longer time to become apparent. Perform a time-course experiment to identify the optimal measurement window.

Q2: My GSH/GSSG ratio measurements are highly variable and inconsistent across replicates. What are the common pitfalls?

A2: Measuring the GSH/GSSG ratio is notoriously difficult due to the high reactivity of GSH and its tendency to auto-oxidize during sample preparation.[13][16]

  • Sample Handling: The most significant source of error is the artificial oxidation of GSH to GSSG after cell lysis.[13] This can dramatically and incorrectly lower the GSH/GSSG ratio. Work quickly and keep samples on ice at all times.

  • Inadequate Thiol Alkylation: To measure GSSG, free GSH must be blocked (quenched) immediately upon cell lysis. N-ethylmaleimide (NEM) is a commonly used alkylating agent. It is crucial to add NEM before or during cell lysis, not after, as acidification during deproteinization can cause rapid GSH oxidation.[16] Using insufficient concentrations of NEM can also lead to incomplete quenching.[17]

  • Choice of Alkylating Agent: Some reagents, like 2-vinylpyridine (2-VP), have been shown to be less effective than NEM and may result in artificially high GSSG measurements.[18]

  • Lysis Buffer pH: GSH is highly unstable at a pH > 7. Ensure your lysis and assay buffers are appropriately pH-controlled.

Q3: I am seeing conflicting results regarding the effect of this compound on cell proliferation in my experiments. Why might this be happening?

A3: The functional outcome of this compound activity is highly dependent on the cellular context.

  • Cell Type Specificity: As noted in the FAQs, this compound can be pro-proliferative in some cancers (e.g., breast, lung) and anti-proliferative in others (e.g., gastric, colorectal).[7][9][11] The downstream signaling pathways activated by GSH depletion and ROS increase differ between cell types.

  • ROS Levels: this compound-induced ROS can have dual effects. Moderate ROS levels can promote proliferation by activating signaling pathways like MAPK.[9] However, excessive ROS accumulation can trigger cell cycle arrest and apoptosis.[9] The final outcome depends on the cell's antioxidant capacity and its ability to manage the ROS increase.

  • Mutational Status of the Cell Line: The status of key signaling proteins (e.g., p53) and antioxidant pathways (e.g., Nrf2) in your specific cell line can influence the response to this compound-mediated GSH depletion.

Quantitative Data Summary

Table 1: Comparison of In Vitro Enzymatic Kinetics of Human ChaC1 and this compound
EnzymeKm (mM) for GSHkcat (min-1)Relative Catalytic EfficiencyReference
Human this compound 3.7 ± 0.415.9 ± 1.0~1x (Baseline)[3][4]
Human ChaC1 2.2 ± 0.4225.2 ± 15~14-20x higher than this compound[3][4]

Experimental Protocols

Protocol 1: Measurement of Cellular GSH/GSSG Ratio

This protocol is a generalized guideline based on commercially available kits and best practices to minimize artifacts.[15][16][19]

Materials:

  • Cells cultured under desired experimental conditions.

  • Ice-cold PBS.

  • Thiol-quenching reagent: 100 mM N-ethylmaleimide (NEM) in a suitable solvent.

  • Deproteinization solution (e.g., 10% Metaphosphoric acid or 5% Sulfosalicylic acid).

  • Neutralization buffer (e.g., Triethanolamine or Sodium Bicarbonate).

  • A commercial GSH/GSSG detection kit (e.g., luminescence-based or colorimetric/fluorometric).

  • Ice bucket, refrigerated centrifuge, microplate reader.

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Lysis and GSH Quenching (Critical Step):

    • For Total Glutathione (GSH + GSSG) measurement: Lyse cells directly in an appropriate volume of cold deproteinization solution.

    • For Oxidized Glutathione (GSSG) measurement: Lyse cells in a buffer containing an effective concentration of NEM to immediately quench all reduced GSH.

  • Deproteinization: Scrape the cells, collect the lysate, and vortex vigorously. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the glutathione.

  • Neutralization (if required by kit): If using an acid for deproteinization, carefully neutralize the supernatant to a pH between 4-6. Over-neutralizing to pH > 7 will cause GSH degradation.

  • Assay: Follow the specific instructions of your chosen commercial kit. This typically involves adding the prepared samples to a 96-well plate, adding assay reagents (which may include glutathione reductase for GSSG measurement), incubating, and reading the signal (absorbance, fluorescence, or luminescence).

  • Calculation: Determine concentrations based on standard curves for GSH and GSSG. Calculate the GSH/GSSG ratio. The concentration of reduced GSH is calculated as [Total Glutathione] - (2 * [GSSG]).

Protocol 2: In Vitro this compound Enzymatic Activity Assay

This protocol measures the activity of purified this compound protein.[3][6]

Materials:

  • Purified recombinant this compound protein.

  • Reaction Buffer (e.g., 50 mM Tris pH 8.0, 5 mM DTT).

  • GSH stock solution.

  • Method to stop the reaction (e.g., heat inactivation at 95°C for 5 min).

  • A GSH detection kit or method (e.g., Ellman's reagent (DTNB) based assay).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mix by adding Reaction Buffer, a specific concentration of GSH (e.g., 5 mM), and water to the final volume.

  • Initiate Reaction: Add a known amount of purified this compound protein (e.g., 0.1 µg/µL) to the reaction mix to start the degradation. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). For kinetic studies, multiple time points should be taken.

  • Stop Reaction: Terminate the reaction by heating the samples at 95°C for 5 minutes.

  • Measure Remaining GSH: Centrifuge the samples to pellet any precipitated protein. Dilute the supernatant appropriately and measure the concentration of the remaining GSH using a standard detection method.

  • Calculate Activity: Compare the amount of GSH remaining in the this compound-treated sample to the no-enzyme control to determine the amount of GSH degraded. Enzyme activity can be expressed as nmol of GSH degraded per minute per mg of protein.

Visualizations

G cluster_0 This compound-Mediated Signaling cluster_1 Tumor Suppressor Context (e.g., Gastric Cancer) cluster_2 Tumor Promoter Context (e.g., Lung Adenocarcinoma) This compound This compound Expression GSH_dep GSH Depletion This compound->GSH_dep degrades GSH ROS_inc ROS Increase GSH_dep->ROS_inc leads to UPR Unfolded Protein Response (UPR) ROS_inc->UPR can trigger MAPK MAPK Pathway Activation ROS_inc->MAPK can activate Mito_Apop Mitochondrial Apoptosis UPR->Mito_Apop activates Autophagy Autophagy UPR->Autophagy activates Prolif Cell Proliferation MAPK->Prolif promotes

Caption: Signaling pathways downstream of this compound-mediated GSH depletion.

G cluster_workflow Workflow for Measuring Cellular GSH/GSSG Ratio start Start: Cultured Cells harvest Harvest Cells (Wash with ice-cold PBS) start->harvest split Split Sample harvest->split total_gsh_lysis Lysis in Deproteinization Acid split->total_gsh_lysis For Total GSH gssg_lysis Lysis in Buffer + NEM (Thiol Quenching) split->gssg_lysis For GSSG centrifuge Centrifuge (4°C) total_gsh_lysis->centrifuge deproteinize Deproteinize (e.g., Acid Precipitation) gssg_lysis->deproteinize deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant neutralize Neutralize (if needed) supernatant->neutralize assay_total Assay for Total Glutathione neutralize->assay_total assay_gssg Assay for GSSG neutralize->assay_gssg calculate Calculate GSH/GSSG Ratio assay_total->calculate assay_gssg->calculate

Caption: Experimental workflow for accurate cellular GSH/GSSG ratio measurement.

G cluster_challenges Core Challenges in Measuring this compound-Specific GSH Depletion challenge_root Accurate Measurement of This compound-Specific GSH Depletion low_activity Intrinsic Low Catalytic Efficiency of this compound challenge_root->low_activity assay_pitfalls General GSH/GSSG Assay Pitfalls challenge_root->assay_pitfalls cell_response Complex Cellular Response challenge_root->cell_response subtle_change Subtle Δ[GSH] low_activity->subtle_change oxidation GSH Auto-oxidation assay_pitfalls->oxidation quenching Inefficient Quenching assay_pitfalls->quenching comp_synthesis Compensatory GSH Synthesis cell_response->comp_synthesis context_dep Context-Dependent Downstream Effects cell_response->context_dep

References

improving the stability of purified ChaC2 protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of purified ChaC2 protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound protein?

A1: this compound is a cytosolic enzyme that plays a role in glutathione (GSH) metabolism.[1][2] Specifically, it is a γ-glutamylcyclotransferase that catalyzes the degradation of glutathione into 5-oxoproline and cysteinyl-glycine.[1][2] This function is considered part of the "housekeeping" of glutathione metabolism within the cell.

Q2: What are the key structural features of this compound?

A2: Human this compound is a protein of 184 amino acid residues with a molecular weight of approximately 20.9 kDa.[1] Structural analyses have revealed that this compound possesses a unique flexible loop that is believed to act as a gate for substrate binding, which may explain its specificity for glutathione.[1]

Q3: How does the catalytic activity of this compound compare to its homolog, ChaC1?

A3: this compound exhibits a significantly lower catalytic efficiency compared to ChaC1, approximately 10- to 20-fold less.[2] While their Km values for glutathione are comparable, the kcat of this compound is much lower.[2][3] This suggests that this compound is involved in a slower, more constant turnover of cytosolic glutathione.[3][4]

Q4: What are the common expression systems for producing recombinant this compound?

A4: Recombinant this compound protein is commonly expressed in Escherichia coli (E. coli).[2][5] Various expression vectors and E. coli strains, such as BL21(DE3), are suitable for producing His-tagged or other tagged versions of the protein for purification.

Troubleshooting Guides

Issue 1: Protein Aggregation During or After Purification

Symptoms:

  • Visible precipitation or cloudiness in the protein solution.

  • Loss of protein concentration after centrifugation or filtration.

  • Appearance of high molecular weight aggregates on SDS-PAGE or size-exclusion chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
High Protein Concentration Maintain a lower protein concentration during all purification and storage steps. If a high final concentration is required, perform this step just before use and consider adding stabilizing excipients.
Suboptimal Buffer Conditions (pH, Ionic Strength) The stability of proteins is highly dependent on the pH and salt concentration of the buffer.[6][7] Perform a buffer screen to identify the optimal conditions for this compound. Generally, a pH that is 1-2 units away from the protein's isoelectric point (pI) can help maintain solubility. Varying the salt concentration (e.g., 150 mM to 500 mM NaCl) can also prevent aggregation by shielding surface charges.[6]
Exposure of Hydrophobic Patches Additives can be used to mask hydrophobic regions and prevent aggregation.[8][9] Common additives include: - Glycerol (10-50% v/v): Increases solvent viscosity and stabilizes the native protein structure. - L-Arginine (50-500 mM): Can suppress aggregation by interacting with surface residues.[10][11][12] - Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins without denaturation.
Incorrect Storage Temperature Store purified this compound at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes. For short-term storage (days), 4°C may be acceptable, but stability should be verified.
Oxidation of Cysteine Residues Although this compound's structure is not noted for critical disulfide bonds, the addition of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at low concentrations (1-5 mM) can be beneficial to prevent non-specific oxidation.
Issue 2: Protein Degradation

Symptoms:

  • Appearance of lower molecular weight bands on SDS-PAGE.

  • Loss of enzymatic activity over time.

Possible Causes and Solutions:

CauseRecommended Solution
Protease Contamination Add a protease inhibitor cocktail to the lysis buffer during the initial extraction steps. Ensure all purification steps are performed at 4°C to minimize protease activity.
Inherent Instability Optimize buffer conditions as described for aggregation. The addition of stabilizing agents like glycerol can also protect against degradation.
Freeze-Thaw Cycles Aliquot the purified protein into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to denaturation and degradation.

Quantitative Data

Table 1: Kinetic Parameters of Human and Mouse this compound

EnzymeKm (mM) for GSHkcat (min-1)Catalytic Efficiency (kcat/Km) (mM-1min-1)
Human this compound3.7 ± 0.415.9 ± 1.04.3
Mouse this compound3.0 ± 0.47.6 ± 0.52.5
Human ChaC12.2 ± 0.4225.2 ± 15102.4

Data sourced from Kumar et al. (2017).[2][3]

Table 2: Recommended Buffer Components for Improving this compound Stability

ComponentWorking ConcentrationPurpose
Buffer 20-50 mM Tris-HCl or HEPESMaintain a stable pH, typically between 7.0 and 8.0.
Salt 150-500 mM NaClMaintain ionic strength and prevent non-specific interactions.
Glycerol 10-50% (v/v)Cryoprotectant and protein stabilizer.
L-Arginine 50-500 mMAggregation suppressor.
Reducing Agent 1-5 mM DTT or TCEPPrevent oxidation of cysteine residues.
Protease Inhibitors As per manufacturer's recommendationPrevent degradation by contaminating proteases during purification.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound from E. coli

1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged human this compound. b. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture at a reduced temperature, such as 18-25°C, for 16-18 hours to improve protein solubility.

3. Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitor cocktail). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM DTT). d. Elute the this compound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM DTT).

5. Buffer Exchange and Storage: a. Pool the fractions containing purified this compound and perform buffer exchange into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 20% glycerol, 1 mM DTT) using dialysis or a desalting column. b. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: this compound Enzymatic Activity Assay (Coupled Assay)

This protocol is adapted from the method used to measure the activity of γ-glutamylcyclotransferases.[2]

Principle: The activity of this compound is measured by coupling the production of cysteinyl-glycine to a reaction that can be monitored spectrophotometrically. A dipeptidase can be used to cleave cysteinyl-glycine into cysteine and glycine. The free cysteine can then be quantified.

Reagents:

  • Purified this compound protein

  • Glutathione (GSH) stock solution

  • Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM DTT)

  • Dipeptidase (e.g., from porcine kidney)

  • DTNB (Ellman's reagent) solution

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer and a suitable concentration of GSH (e.g., in the range of the Km, 1-5 mM).

  • Add the dipeptidase to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified this compound protein.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching agent or by heat inactivation.

  • To quantify the produced cysteine, add DTNB solution and measure the absorbance at 412 nm.

  • Create a standard curve with known concentrations of cysteine to determine the amount of product formed.

  • Calculate the specific activity of the this compound enzyme.

Visualizations

Glutathione_Degradation_Pathway cluster_synthesis Glutathione Synthesis cluster_degradation Cytosolic Glutathione Degradation Glutamate Glutamate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine GCL Cysteine Cysteine Cysteine->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) GSS This compound This compound Glutathione (GSH)->this compound 5-oxoproline 5-oxoproline This compound->5-oxoproline catalyzes Cysteinyl-glycine Cysteinyl-glycine This compound->Cysteinyl-glycine Experimental_Workflow_ChaC2_Purification Start Start Transformation Transformation Start->Transformation E. coli with this compound plasmid Expression Expression Transformation->Expression IPTG Induction Cell_Harvest Cell_Harvest Expression->Cell_Harvest Centrifugation Lysis Lysis Cell_Harvest->Lysis Sonication Clarification Clarification Lysis->Clarification Centrifugation Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Ni-NTA Column Buffer_Exchange Buffer_Exchange Affinity_Chromatography->Buffer_Exchange Dialysis/Desalting Storage Storage Buffer_Exchange->Storage Aliquoting & -80°C End End Storage->End

References

Technical Support Center: Controlling for Off-target Effects of ChaC2 shRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for off-target effects when using shRNA to silence ChaC2.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with this compound shRNA?

A1: Off-target effects from this compound shRNA, like other shRNAs, primarily arise from two mechanisms:

  • MicroRNA-like (miRNA-like) off-target effects: The shRNA guide strand can bind to and silence unintended mRNAs that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-7 of the guide strand).[1][2][3] This is the most common cause of off-target effects.

  • Sense strand (passenger strand) activity: The sense strand of the shRNA duplex can also be loaded into the RNA-induced silencing complex (RISC) and act as a guide strand, silencing unintended transcripts that are complementary to it.[4][5]

Q2: What is the function of this compound, and what are the potential phenotypic consequences of its knockdown?

A2: this compound (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is an enzyme involved in glutathione (GSH) metabolism.[6][7] It catalyzes the degradation of GSH into 5-oxoproline and cysteinyl-glycine.[6][7] Knockdown of this compound can lead to various cellular phenotypes, including:

  • Alterations in cellular redox balance and reactive oxygen species (ROS) levels.[8][9]

  • Induction of apoptosis and autophagy through the unfolded protein response (UPR) pathway.[9][10][11]

  • Modulation of signaling pathways such as the MAPK pathway.[8]

  • Effects on cell proliferation, cell cycle, and DNA repair processes.[9][10]

Given these diverse roles, it is crucial to ensure that observed phenotypes are a direct result of this compound knockdown and not off-target effects.

Q3: What are the essential positive and negative controls for a this compound shRNA experiment?

A3: Appropriate controls are critical for interpreting your this compound shRNA experiment results.

Control TypePurposeExamples
Positive Control To confirm the efficiency of your transfection and knockdown methodology.[12][13][14][15]An shRNA known to effectively silence a housekeeping gene (e.g., GAPDH, Cyclophilin B).[14]
Negative Control To differentiate sequence-specific silencing from non-specific effects caused by the shRNA or delivery vehicle.[12][14][15]A non-targeting shRNA with no known homology to any gene in the target organism.[12][14] A scrambled shRNA sequence.[14][16]
Mock Transfection To assess the effects of the transfection reagent alone on the cells.[12]Cells treated with the transfection reagent without any shRNA.
Untreated Cells To establish a baseline for the phenotype and gene expression levels.[14]Cells that have not undergone any treatment.

Troubleshooting Guide

Problem: I observe a strong phenotype, but I'm not sure if it's due to this compound knockdown or an off-target effect.

Solution:

  • Perform a Rescue Experiment: This is the gold standard for validating shRNA specificity.[17][19] Express a form of the this compound gene that is resistant to your shRNA (e.g., by introducing silent mutations in the shRNA target site) in the knockdown cells.[17][19] If the phenotype is reversed, it confirms that it was caused by the specific knockdown of this compound.

Problem: My this compound knockdown is efficient, but I'm concerned about miRNA-like off-target effects.

Solution:

  • Bioinformatics Analysis: Use siRNA design tools that incorporate algorithms to minimize seed region matches to the 3' UTRs of other genes.[22]

  • Chemical Modifications: Utilize chemically modified shRNAs, such as those with 2'-O-methylation in the seed region, which can reduce miRNA-like off-target binding without affecting on-target silencing.[2][3][22][23]

Experimental Protocols

Protocol 1: Rescue Experiment for this compound shRNA Validation

This protocol outlines the steps to rescue a phenotype observed upon this compound knockdown.

1. Design and Clone a Rescue Construct:

  • Obtain the cDNA sequence for human this compound.
  • Identify the target sequence of your validated this compound shRNA.
  • Introduce silent point mutations within this target sequence in the this compound cDNA. This will make the rescue construct's mRNA resistant to cleavage by the shRNA without altering the amino acid sequence of the this compound protein.
  • Clone the shRNA-resistant this compound cDNA into an expression vector. It is beneficial to use a vector with a different selection marker than your shRNA vector. An inducible expression system can also be advantageous.[19]

2. Cell Transfection/Transduction:

  • Establish a stable cell line expressing your this compound shRNA that shows the phenotype of interest.
  • Transfect or transduce these cells with the shRNA-resistant this compound expression vector or an empty vector control.
  • Select for cells that have successfully incorporated the rescue construct.

3. Phenotypic Analysis:

  • Assess the phenotype of interest in the following cell populations:
  • Parental (wild-type) cells.
  • Cells expressing a control shRNA.
  • Cells expressing the this compound shRNA.
  • Cells expressing the this compound shRNA and the empty rescue vector.
  • Cells expressing the this compound shRNA and the shRNA-resistant this compound rescue construct.
  • A reversal of the phenotype in the cells expressing the rescue construct confirms the specificity of the shRNA.

Protocol 2: Dose-Response Experiment for this compound shRNA

This protocol helps to determine the optimal shRNA concentration to achieve target knockdown while minimizing off-target effects.

1. shRNA Preparation:

  • Prepare a dilution series of your this compound shRNA vector (e.g., lentiviral particles or plasmid DNA). A typical range to test for plasmids is 10 nM to 100 nM.[20][25]

2. Cell Transfection/Transduction:

  • Seed cells at a consistent density in a multi-well plate.
  • Transfect or transduce the cells with the different concentrations of the this compound shRNA.
  • Include the following controls at each concentration:
  • A non-targeting control shRNA.
  • A mock transfection control.

3. Analysis of Knockdown and Phenotype:

  • After an appropriate incubation period (e.g., 48-72 hours), harvest the cells.
  • Assess this compound Knockdown: Measure this compound mRNA levels (e.g., by qRT-PCR) and protein levels (e.g., by Western blot) for each shRNA concentration.
  • Assess Phenotype: Quantify the phenotype of interest for each shRNA concentration.
  • Data Analysis: Plot the percentage of this compound knockdown and the phenotypic effect against the shRNA concentration. The lowest concentration that produces a significant and specific phenotype should be used for future experiments.

Visualizations

ChaC2_Signaling_Pathways cluster_UPR Unfolded Protein Response (UPR) cluster_GSH_Metabolism Glutathione (GSH) Metabolism cluster_Redox_Signaling Redox Signaling cluster_Cellular_Outcomes Cellular Outcomes ER_Stress ER Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation CHAC1_Induction CHAC1 Induction UPR_Activation->CHAC1_Induction Apoptosis Apoptosis UPR_Activation->Apoptosis Autophagy Autophagy UPR_Activation->Autophagy GSH Glutathione (GSH) CHAC1_Induction->GSH degrades This compound This compound GSH->this compound Degradation_Products 5-oxoproline + Cysteinyl-glycine This compound->Degradation_Products ROS Reactive Oxygen Species (ROS) This compound->ROS increases MAPK_Pathway MAPK Pathway Activation ROS->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

Caption: Key signaling pathways influenced by this compound.

shRNA_Off_Target_Control_Workflow cluster_Design shRNA Design & Initial Screen cluster_Validation Phenotypic Validation cluster_Specificity Specificity Confirmation cluster_Conclusion Conclusion Design_shRNA Design Multiple shRNAs (2-3 per target) Initial_Screen Screen for Knockdown Efficiency Design_shRNA->Initial_Screen Phenotype_Observed Observe Phenotype with Multiple shRNAs Initial_Screen->Phenotype_Observed Dose_Response Dose-Response Experiment Phenotype_Observed->Dose_Response Rescue_Experiment Rescue Experiment Dose_Response->Rescue_Experiment Global_Expression Global Gene Expression (Microarray/RNA-seq) Dose_Response->Global_Expression Specific_Phenotype Confirmed On-Target Phenotype Rescue_Experiment->Specific_Phenotype Global_Expression->Specific_Phenotype

Caption: Experimental workflow for controlling off-target effects.

References

ChaC2 in Oncology: Technical Support & Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the complex and often contradictory roles of Cation Transport Regulator Homolog 2 (ChaC2) in various cancers.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary function of this compound and why does it exhibit a dual role in cancer?

This compound is a member of the CHAC family of enzymes that function as γ-glutamylcyclotransferases. Its primary role is to catalyze the degradation of glutathione (GSH), a key intracellular antioxidant.[1][2] This degradation of GSH leads to an increase in reactive oxygen species (ROS), which can have opposing effects on cancer cells depending on the context and the levels of oxidative stress induced.[3]

  • Pro-tumorigenic Role: In some cancers, a moderate increase in ROS, prompted by this compound, can activate pro-survival and proliferative signaling pathways, such as the MAPK pathway. This controlled level of oxidative stress promotes tumor growth, proliferation, and survival.[3][4]

  • Anti-tumorigenic (Tumor Suppressor) Role: In other cancers, high this compound expression leads to significant GSH depletion and excessive ROS accumulation. This severe oxidative stress triggers the Unfolded Protein Response (UPR), leading to mitochondrial apoptosis and autophagy, thereby suppressing tumor growth.[1][5][6]

This context-dependent outcome is the basis for this compound's dual role in oncology.

cluster_pro Pro-Tumorigenic Context (e.g., Lung, Breast Cancer) cluster_anti Anti-Tumorigenic Context (e.g., Gastric, Colorectal Cancer) This compound This compound Expression GSH Glutathione (GSH) Degradation This compound->GSH Catalyzes ROS Reactive Oxygen Species (ROS) Increase GSH->ROS Leads to Moderate_ROS Moderate ROS Levels ROS->Moderate_ROS Excessive_ROS Excessive ROS Levels ROS->Excessive_ROS MAPK MAPK Pathway Activation Moderate_ROS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation UPR Unfolded Protein Response (UPR) Activation Excessive_ROS->UPR Apoptosis Apoptosis & Autophagy UPR->Apoptosis This compound High this compound Expression (Lung & Breast Cancer) GSH GSH Degradation This compound->GSH ROS Moderate ROS Increase GSH->ROS MAPK MAPK Pathway Activation (p-ERK ↑) ROS->MAPK CellCycle Cell Cycle Progression MAPK->CellCycle Apoptosis Apoptosis Inhibition MAPK->Apoptosis Outcome Tumor Growth & Poor Prognosis CellCycle->Outcome Apoptosis->Outcome This compound High this compound Expression (Gastric & Colorectal Cancer) GSH GSH Depletion This compound->GSH ROS Excessive ROS & Ca2+ ↑ GSH->ROS UPR Unfolded Protein Response (UPR) Activation ROS->UPR Mito Mitochondrial Apoptosis UPR->Mito Autophagy Autophagy Induction UPR->Autophagy Outcome Tumor Suppression & Better Prognosis Mito->Outcome Autophagy->Outcome start Start: Conflicting This compound Data step1 1. Modulate this compound Expression (Overexpression / Knockout) start->step1 step2 2. Quantify Cellular Redox State step1->step2 step3 3. Analyze Downstream Pathways step2->step3 sub2 Measure GSH & ROS levels step2->sub2 step4 4. Assess Functional Outcomes step3->step4 sub3_pro Western Blot: p-ERK, Cyclins step3->sub3_pro sub3_anti Western Blot: UPR markers, Cleaved Caspase-3 step3->sub3_anti sub4_pro Assays: ↑ Proliferation, ↓ Apoptosis step4->sub4_pro sub4_anti Assays: ↓ Proliferation, ↑ Apoptosis step4->sub4_anti end_pro Conclusion: Pro-Tumorigenic Role end_anti Conclusion: Anti-Tumorigenic Role sub4_pro->end_pro sub4_anti->end_anti

References

Technical Support Center: Detection of Endogenous ChaC2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of endogenous ChaC2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound is a member of the ChaC family of γ-glutamylcyclotransferases.[1] Its primary function is to catalyze the degradation of glutathione (GSH) into 5-oxoproline and a Cys-Gly dipeptide.[2][3] This activity is crucial for maintaining glutathione homeostasis, which plays a vital role in cellular detoxification, redox signaling, cell proliferation, and apoptosis.[3] this compound is considered an enzyme for the slow, constitutive turnover of cytosolic glutathione.[4][5]

Q2: I can detect this compound mRNA, but the protein is undetectable by Western blot. Why?

A2: This is a common issue and can be attributed to several factors:

  • Low Endogenous Expression: Many cell lines express very low levels of endogenous this compound protein, even when mRNA is readily detectable. For instance, a study in various gastric and colorectal cancer cell lines showed that while this compound mRNA was present in all lines, the protein was only clearly detected in the SW48 cell line.[6]

  • Rapid Protein Turnover: this compound protein has a short half-life, estimated to be less than one hour.[6] This rapid degradation can make it difficult to accumulate detectable amounts of the protein.

  • Post-translational Regulation: The expression of this compound can be regulated at both the translational and post-translational levels, which may lead to discrepancies between mRNA and protein abundance.[6]

  • Inefficient Antibody: The antibody being used may not be sensitive enough to detect the low levels of endogenous this compound.

Q3: In which cellular compartment is this compound located?

A3: this compound is primarily a cytosolic protein.[3][7] Immunofluorescence studies have confirmed its localization throughout the cytoplasm.[1]

Q4: How does this compound activity compare to its homolog, ChaC1?

A4: this compound has a significantly lower catalytic efficiency compared to ChaC1. Studies have shown that human this compound has a 10- to 20-fold lower catalytic efficiency than ChaC1, although they have comparable Km values for glutathione.[1][4][5] Unlike ChaC1, which is tightly regulated and induced by stress conditions like ER stress, this compound is expressed more constitutively for "housekeeping" glutathione metabolism.[3][4]

Q5: Are there any known inducers of this compound expression?

A5: While ChaC1 is known to be induced by ER stress, this compound expression does not appear to change significantly under these conditions.[4] However, some treatments, such as with 5-fluorouracil (5-FU) or Brefeldin A (BFA), have been shown to increase this compound protein expression in certain cancer cell lines.[6]

Troubleshooting Guides

Problem 1: No signal or very weak signal for this compound on Western Blot.

Q: I performed a Western blot for endogenous this compound, but I see no band at the expected molecular weight (~21 kDa). What can I do?

A: This is a common challenge due to the low abundance and rapid turnover of this compound. Here are several steps to troubleshoot this issue:

  • Positive Control:

    • Overexpression Lysate: The most reliable positive control is a lysate from cells transiently transfected with a this compound expression vector. This will confirm that your antibody and the overall Western blot procedure are working.

    • Cell Line Selection: If available, use a cell line reported to have higher this compound expression, such as the SW48 colorectal cancer cell line.[6]

  • Sample Preparation and Loading:

    • Increase Protein Load: Increase the amount of total protein loaded per lane to 50-100 µg. Due to low expression, a higher concentration is often necessary.

    • Use Protease Inhibitors: this compound has a short half-life.[6] Ensure your lysis buffer is always fresh and contains a broad-spectrum protease inhibitor cocktail to prevent degradation.

    • Lysis Buffer Choice: Use a strong lysis buffer, such as RIPA buffer, to ensure complete extraction of proteins.[8]

  • Antibody and Incubation:

    • Antibody Validation: Ensure your primary antibody is validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and conditions.[9][10][11][12]

    • Optimize Antibody Concentration: Titrate the primary antibody concentration. A higher concentration may be needed for endogenous detection compared to overexpressed protein.

    • Increase Incubation Time: Incubate the membrane with the primary antibody overnight at 4°C to increase the signal.[13]

  • Signal Detection:

    • Use a High-Sensitivity ECL Substrate: A more sensitive enhanced chemiluminescence (ECL) substrate can significantly improve the detection of low-abundance proteins.

    • Optimize Exposure Time: Use a range of exposure times when imaging the blot, as the optimal time for a weak signal may be longer than for stronger signals.

Problem 2: High background or non-specific bands on Western Blot.

Q: My Western blot for this compound shows multiple bands or high background, making it difficult to interpret the results. How can I improve the specificity?

A: High background can obscure your target protein. Consider the following optimization steps:

  • Blocking:

    • Increase Blocking Time/Concentration: Increase the blocking time to 1-2 hours at room temperature or use a higher concentration of blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8]

    • Try a Different Blocking Agent: If you are using non-fat milk, try switching to BSA, or vice-versa, as this can sometimes reduce non-specific antibody binding.

  • Antibody Dilution:

    • Decrease Primary Antibody Concentration: High concentrations of the primary antibody can lead to non-specific binding. Try reducing the concentration.

    • Decrease Secondary Antibody Concentration: Similarly, titrate your secondary antibody to the lowest concentration that still provides a good signal for your positive control.

  • Washing Steps:

    • Increase Wash Duration and Number: Increase the number and duration of washes after primary and secondary antibody incubations. For example, perform three to five washes of 10-15 minutes each with TBST.[13]

  • Antibody Quality:

    • Use an Affinity-Purified Antibody: Polyclonal antibodies that have been affinity-purified against the target peptide generally show higher specificity.[12]

    • Test a Different Antibody: If problems persist, consider trying a different primary antibody against this compound, preferably one raised against a different epitope.[9][10][11]

Quantitative Data Summary

Table 1: Catalytic Efficiency of Human ChaC Homologs

EnzymeKm (for Glutathione)kcatCatalytic Efficiency (kcat/Km)Reference(s)
ChaC1 2.2 ± 0.4 mM225.2 ± 15 min-1~102 min-1mM-1[1][4][5]
This compound 3.7 ± 0.4 mM15.9 ± 1.0 min-1~4.3 min-1mM-1[1][4][5]

Table 2: Commercially Available this compound Antibodies and Recommended Dilutions

ProviderCatalog NumberTypeValidated ApplicationsRecommended Starting Dilution (WB)Reference(s)
Proteintech16304-1-APPolyclonalWB, IF, IHC1:2000[10]
Atlas AntibodiesHPA049235PolyclonalIHC, ICC-IFN/A[9]
GeneTexGTX128819PolyclonalWB1:500 - 1:3000[11]
ProSci56-958PolyclonalWB1:1000[12]
FineTestFNab01628PolyclonalWB, IF1:500 - 1:2000[2]
Note: Optimal dilutions should always be determined experimentally by the end-user.

Experimental Protocols

Protocol 1: Western Blotting for Endogenous this compound

This protocol is optimized for the detection of low-abundance endogenous this compound.

  • Cell Lysis: a. Wash cells once with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[8] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: a. Mix 50-100 µg of protein lysate with 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.[14] c. Load samples onto a 12-15% polyacrylamide gel. Also, load a positive control (e.g., this compound-overexpressing lysate) and a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a small protein like this compound (~21 kDa).[14] b. After transfer, briefly wash the membrane with TBST and visualize total protein with Ponceau S staining to confirm successful transfer.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[13] b. Incubate the membrane with a this compound primary antibody (refer to Table 2 for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film.

Protocol 2: Immunoprecipitation (IP) of Endogenous this compound

This protocol can be used to concentrate this compound from cell lysates or to study protein-protein interactions.

  • Lysate Preparation: a. Prepare cell lysate as described in the Western Blotting protocol (Step 1), but use a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 without SDS or deoxycholate). b. Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 1 mg of lysate and incubating for 1 hour at 4°C on a rotator. c. Centrifuge at 3,000 x g for 2 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of this compound antibody. As a negative control, use an equivalent amount of a non-relevant IgG of the same isotype. b. Incubate overnight at 4°C with gentle rotation. c. Add 30-50 µL of Protein A/G agarose bead slurry to each sample and incubate for an additional 2-4 hours at 4°C.

  • Washing: a. Collect the beads by centrifugation at 3,000 x g for 2 minutes at 4°C. Discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-old lysis buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis: a. Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins. c. Analyze the eluate by Western blotting as described in Protocol 1.

Visualizations

cluster_GSH Glutathione (GSH) Metabolism cluster_this compound GSH Glutathione (GSH) This compound This compound Enzyme GSH->this compound Substrate CysGly Cysteinylglycine Oxoproline 5-Oxoproline This compound->CysGly Product 1 This compound->Oxoproline Product 2

Caption: Simplified this compound enzymatic pathway.

start Start: Cell Culture lysis Cell Lysis (with Protease Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF/Nitrocellulose) sds->transfer block Blocking (5% Milk or BSA) transfer->block p_ab Primary Antibody Incubation (Anti-ChaC2, 4°C Overnight) block->p_ab wash1 Wash Steps (3x TBST) p_ab->wash1 s_ab Secondary Antibody Incubation (HRP-conjugated) wash1->s_ab wash2 Wash Steps (3x TBST) s_ab->wash2 detect ECL Detection wash2->detect end Analysis detect->end

Caption: Western blot workflow for endogenous this compound.

start Problem: No this compound Band on WB check_pos Is Positive Control (Overexpression Lysate) Visible? start->check_pos pos_yes Yes check_pos->pos_yes Yes pos_no No check_pos->pos_no No increase_load Increase Protein Load (50-100 µg) pos_yes->increase_load use_inhibitors Use Fresh Protease Inhibitors increase_load->use_inhibitors enrich Consider IP-WB for Enrichment use_inhibitors->enrich solution Re-run Experiment enrich->solution check_ab Check Antibody (Concentration, Datasheet) pos_no->check_ab check_transfer Verify Transfer (Ponceau S Stain) check_ab->check_transfer check_detection Use High-Sensitivity ECL Substrate check_transfer->check_detection check_detection->solution

Caption: Troubleshooting logic for a failed this compound Western blot.

References

Technical Support Center: Optimizing Cell Lysis for ChaC2 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing cell lysis to accurately measure the enzymatic activity of ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2 (ChaC2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its activity important to measure?

This compound is a cytosolic enzyme that catalyzes the degradation of glutathione (GSH) into 5-oxo-L-proline and a Cys-Gly dipeptide.[1][2] It is a member of the γ-glutamyl cyclotransferase (γ-GCT) family and plays a role in maintaining basal, or "housekeeping," turnover of glutathione in the cytosol.[1][3][4] Unlike its homolog ChaC1, which is induced by cellular stress, this compound is expressed constitutively.[1][3]

Measuring this compound activity is crucial for several reasons:

  • Cancer Research: this compound expression is often downregulated in cancers like gastric and colorectal cancer, where it acts as a tumor suppressor by inducing apoptosis (programmed cell death) and autophagy.[5][6] In other contexts, such as breast cancer, its activity may promote cell proliferation.[4]

  • Cellular Stress Response: this compound is linked to the unfolded protein response (UPR), a cellular stress response pathway triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[5][6]

  • Redox Homeostasis: By degrading glutathione, a key antioxidant, this compound is involved in regulating the cell's redox balance.[3]

Q2: What are the most critical factors to consider when lysing cells for a this compound activity assay?

Preserving the native conformation and catalytic activity of this compound is paramount. The most critical factors are:

  • Temperature: All lysis steps should be performed at low temperatures (e.g., 4°C or on ice) to minimize the activity of endogenous proteases and phosphatases that can degrade or modify the enzyme.[7][8]

  • Lysis Method: The chosen method must be effective at breaking open the cell membrane without denaturing the enzyme. This compound is a cytosolic protein, making harsh methods that disrupt organelles less critical unless subcellular fractionation is intended.[1][2] Gentle methods are often preferred.

  • Buffer Composition: The lysis buffer must maintain a stable pH and ionic strength.[8] It should also contain inhibitors to protect the protein from degradation.

  • Inhibitors: The inclusion of a protease inhibitor cocktail is essential to prevent proteolysis by enzymes released from cellular compartments like lysosomes during lysis.[7][9]

Q3: How do I choose the right lysis method? Mechanical vs. Chemical.

The choice between mechanical and chemical lysis depends on the cell type and the need to preserve enzyme activity.

  • Mechanical Methods like sonication or high-pressure homogenization are highly efficient but can generate heat, which risks denaturing proteins.[8][10] If using sonication, it is critical to work on ice and use short, pulsed cycles.[11][12]

  • Chemical (Detergent-Based) Lysis is generally milder and easier to perform.[10][13] Non-ionic or zwitterionic detergents (e.g., Triton X-100, CHAPS) are preferred over strong ionic detergents (e.g., SDS) because they are less likely to denature the enzyme.[10]

  • Physical Methods like freeze-thaw cycles are a gentle option that disrupts cells by forming ice crystals.[8][12] This method is effective and less likely to affect protein integrity, making it a good choice for sensitive enzymes like this compound.[12]

For this compound, which is a soluble cytosolic protein, a gentle chemical lysis with a non-ionic detergent or repeated freeze-thaw cycles are often sufficient and recommended to preserve maximal activity.[12]

Troubleshooting Guide

This section addresses common problems encountered during this compound activity assays, with a focus on lysis-related issues.

Problem: Low or No Detectable this compound Activity

Low enzymatic activity is the most common issue. The cause can be systematically diagnosed by following a logical workflow.

// Node Definitions Start [label="Low or No this compound Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLysis [label="1. Was Lysis Efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDegradation [label="2. Could the Enzyme be Degraded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckAssay [label="3. Is the Assay Itself Working?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Lysis Troubleshooting Path LysisNo [label="No: Incomplete Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; LysisSol1 [label="Increase detergent concentration or\nswitch to a stronger (but still mild) detergent.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; LysisSol2 [label="Combine chemical lysis with a gentle\nmechanical method (e.g., Dounce homogenization).", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; LysisSol3 [label="Try a different method like sonication\n(short pulses, on ice) or freeze-thaw cycles.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect];

// Degradation Troubleshooting Path DegradationYes [label="Yes: Degradation Likely", fillcolor="#F1F3F4", fontcolor="#202124"]; DegradationSol1 [label="Ensure lysis was performed at 4°C.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; DegradationSol2 [label="Add a fresh, broad-spectrum\nprotease inhibitor cocktail to the lysis buffer.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; DegradationSol3 [label="Minimize time between lysis and assay.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect];

// Assay Troubleshooting Path AssayNo [label="No: Assay Failure", fillcolor="#F1F3F4", fontcolor="#202124"]; AssaySol1 [label="Run a positive control\n(recombinant this compound protein).", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; AssaySol2 [label="Check substrate (glutathione) concentration\nand stability. This compound has a Km of ~3.7 mM.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect]; AssaySol3 [label="Verify buffer pH and component\nconcentrations for the assay reaction.", fillcolor="#FFFFFF", fontcolor="#202124", shape=rect];

// Connections Start -> CheckLysis; CheckLysis -> LysisNo [label=" No"]; CheckLysis -> CheckDegradation [label="Yes "]; LysisNo -> LysisSol1; LysisNo -> LysisSol2; LysisNo -> LysisSol3;

CheckDegradation -> DegradationYes [label=" Yes"]; CheckDegradation -> CheckAssay [label="No "]; DegradationYes -> DegradationSol1; DegradationYes -> DegradationSol2; DegradationYes -> DegradationSol3;

CheckAssay -> AssayNo [label=" No"]; AssayNo -> AssaySol1; AssayNo -> AssaySol2; AssayNo -> AssaySol3; }

Troubleshooting workflow for low this compound activity.

Problem: High Viscosity of Lysate After Lysis

  • Cause: Release of DNA from the nucleus can make the lysate highly viscous, which interferes with pipetting and downstream assays.[7][14]

  • Solution:

    • Add Nuclease: Supplement your lysis buffer with DNase I (10-100 U/mL) and 1 mM MgCl₂.[7][14] Incubate on ice for 10-15 minutes to allow the DNA to be digested.

    • Mechanical Shearing: Pass the lysate through a small-gauge needle (e.g., 21G) several times to shear the DNA. This can be combined with nuclease treatment.

Problem: High Variability Between Replicates

  • Cause: Inconsistent lysis, incomplete mixing, or protease activity can lead to variable results.

  • Solution:

    • Ensure Homogeneity: After adding lysis buffer, vortex or triturate the sample thoroughly to ensure all cells are exposed to the lysis agent.

    • Standardize Incubation: Use a consistent incubation time for lysis for all samples.

    • Clarify Lysate Properly: Centrifuge the lysate at a high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet all cell debris. Use only the clear supernatant for the assay.

    • Keep on Ice: Always keep samples on ice to prevent differential degradation between replicates.[11]

Comparative Data on Lysis Buffers

Choosing the right buffer components is a critical step in optimizing your lysis protocol. The table below summarizes common detergents and additives and their suitability for this compound assays.

Component Type Recommended Concentration Pros Cons Suitability for this compound
Triton X-100 Non-ionic Detergent0.1 - 1.0% (v/v)Mild, preserves protein structure and activity.May interfere with some downstream assays.Excellent
NP-40 (Igepal) Non-ionic Detergent0.1 - 1.0% (v/v)Similar to Triton X-100, effective at solubilizing membranes.Can be difficult to remove.Excellent
CHAPS Zwitterionic Detergent0.1 - 0.5% (w/v)Mild and dialyzable, good for preserving protein-protein interactions.Less effective for some cell types.Good
RIPA Buffer Mixed DetergentVaries (contains SDS)Strong lysis, effective for whole-cell extracts.Contains SDS, which can denature enzymes.Poor (Not Recommended)
Protease Inhibitors Additive1X (Commercial Cocktail)Essential for preventing protein degradation.[9]Can be costly.Mandatory
EDTA Additive1-5 mMChelates divalent cations, inhibiting metalloproteases.Can inhibit enzymes that require metal cofactors (this compound does not).Recommended
DTT / BME Reducing Agent1-5 mMPrevents oxidation of cysteine residues.May interfere with assays involving redox chemistry.Use with Caution

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Lysate using Mild Detergent

This protocol is designed for cultured mammalian cells (adherent or suspension) to preserve this compound activity.

// Node Definitions Start [label="Start: Cell Pellet", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="1. Wash Cells with ice-cold PBS"]; Lyse [label="2. Add ice-cold Lysis Buffer\n(e.g., 1% Triton X-100 in Tris buffer\nwith protease inhibitors)"]; Incubate [label="3. Incubate on ice for 20-30 min\nwith gentle agitation"]; Centrifuge [label="4. Centrifuge at >12,000 x g\nfor 15 min at 4°C"]; Collect [label="5. Collect supernatant\n(This is the cell lysate)"]; Quantify [label="6. Determine protein concentration\n(e.g., BCA assay)"]; End [label="Proceed to Activity Assay or Store at -80°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Wash; Wash -> Lyse; Lyse -> Incubate; Incubate -> Centrifuge; Centrifuge -> Collect; Collect -> Quantify; Quantify -> End; }

Workflow for preparing cell lysates for this compound assay.

Methodology:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape cells, and pellet by centrifugation (500 x g for 5 min). For suspension cells, pellet directly.

  • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS to remove residual media and serum. Centrifuge again and discard the supernatant.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Lysis Buffer Recipe (50 mL):

      • 50 mM Tris-HCl, pH 7.5

      • 150 mM NaCl

      • 1 mM EDTA

      • 1% Triton X-100

      • 1X Protease Inhibitor Cocktail (add fresh before use)

  • Incubation: Incubate the tube on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Collection: Carefully transfer the clear supernatant to a new, pre-chilled microfuge tube. This is your clarified lysate.

  • Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing enzyme activity.

  • Storage: Use the lysate immediately for the activity assay or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: this compound Activity Assay (Conceptual)

The activity of this compound is measured by detecting one of its reaction products. A common method is a coupled enzyme assay that measures the release of the Cys-Gly dipeptide.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture.

    • Reaction Buffer: e.g., 100 mM Tris-HCl pH 8.0, 200 mM NaCl.

    • Substrate: Glutathione (GSH) at a final concentration of ~5-10 mM (well above the Km of 3.7 mM).[1][3]

    • Coupling Enzyme & Substrate: An ancillary system to detect Cys-Gly.

  • Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20-50 µg of total protein) to each well to start the reaction. Include a negative control (lysate from cells not expressing this compound or a buffer-only control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the output signal (e.g., absorbance or fluorescence) at regular intervals using a plate reader.

  • Calculation: Calculate the rate of reaction from the linear phase of the progress curve. Normalize the activity to the amount of protein in the lysate (e.g., in units of nmol/min/mg protein).

This compound Biological Pathway Context

This compound functions within the broader context of the cellular stress response, particularly the Unfolded Protein Response (UPR). ER stress, caused by an accumulation of misfolded proteins, activates the UPR, which can ultimately lead to apoptosis if the stress is not resolved.[5][15] this compound-mediated glutathione depletion is one mechanism that can enhance this apoptotic response.[5]

// Node Definitions ER_Stress [label="ER Stress\n(Misfolded Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; UPR [label="Unfolded Protein Response (UPR)\nActivation (IRE1, PERK, ATF6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XBP1s [label="XBP-1s Splicing", fillcolor="#F1F3F4", fontcolor="#202124"]; ChaC2_expr [label="this compound Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_depletion [label="Glutathione (GSH) Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondrial Disruption", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections ER_Stress -> UPR; UPR -> XBP1s; XBP1s -> ChaC2_expr [label="Upregulation"]; ChaC2_expr -> GSH_depletion [label="Catalyzes degradation"]; GSH_depletion -> ROS; GSH_depletion -> Mito; ROS -> Apoptosis; Mito -> Apoptosis; }

Simplified pathway of this compound's role in UPR-induced apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Catalytic Efficiency of ChaC1 and ChaC2 γ-Glutamylcyclotransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the catalytic efficiencies of ChaC1 and ChaC2, two members of the ChaC family of γ-glutamylcyclotransferases involved in glutathione degradation. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in areas targeting cellular redox homeostasis and related pathologies.

Executive Summary

ChaC1 and this compound are cytosolic enzymes that catalyze the breakdown of reduced glutathione (GSH) into 5-oxoproline and cysteinyl-glycine (Cys-Gly). While both enzymes share the same substrate specificity, their catalytic efficiencies and cellular expression patterns differ significantly. ChaC1 is a highly efficient, stress-inducible enzyme, whereas this compound exhibits a much lower catalytic turnover and is constitutively expressed, suggesting distinct physiological roles.

Data Presentation: Catalytic Parameters of ChaC1 and this compound

The following table summarizes the kinetic parameters for human and mouse ChaC1 and this compound, highlighting the superior catalytic efficiency of ChaC1.

EnzymeOrganismkcat (min-1)Km (mM)kcat/Km (min-1mM-1)Relative Efficiency (ChaC1/ChaC2)
ChaC1 Human225.2 ± 152.2 ± 0.4102.4~14-fold higher
This compound Human15.9 ± 1.03.7 ± 0.44.3
ChaC1 Mouse391 ± 3.13.13 ± 0.40125.0~20-fold higher
This compound Mouse7.6 ± 0.53.0 ± 0.402.5

Key Observations:

  • Catalytic Rate (kcat): Human and mouse ChaC1 exhibit a catalytic rate that is approximately 14 to 51 times higher than their this compound counterparts, respectively.[1]

  • Substrate Affinity (Km): The Km values for both ChaC1 and this compound are in the low millimolar range, which is physiologically relevant given that intracellular glutathione concentrations are also in the millimolar range.[1]

  • Catalytic Efficiency (kcat/Km): The overall catalytic efficiency of ChaC1 is 10- to 20-fold higher than that of this compound.[1][2]

  • Substrate Specificity: Both ChaC1 and this compound are highly specific for reduced glutathione. They show no activity towards oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[1][2]

Signaling Pathway: ChaC1 Induction via the Unfolded Protein Response

ChaC1 expression is tightly regulated and is induced under conditions of endoplasmic reticulum (ER) stress through the unfolded protein response (UPR). Specifically, ChaC1 is a downstream target of the PERK-eIF2α-ATF4-ATF3-CHOP signaling cascade. In contrast, this compound is constitutively expressed and is not induced by ER stress.[1][2]

ChaC1_UPR_Pathway ER Stress ER Stress PERK PERK ER Stress->PERK eIF2α eIF2α PERK->eIF2α phosphorylates ATF4 ATF4 eIF2α->ATF4 translation ATF4_n ATF4 ATF4->ATF4_n ATF3 ATF3 CHOP CHOP ATF3_n ATF3 ATF4_n->ATF3_n induces CHOP_n CHOP ATF3_n->CHOP_n induces ChaC1 Gene ChaC1 Gene CHOP_n->ChaC1 Gene activates transcription ChaC1 mRNA ChaC1 mRNA ChaC1 Gene->ChaC1 mRNA transcription ChaC1 Protein ChaC1 Protein ChaC1 mRNA->ChaC1 Protein translation Glutathione Glutathione ChaC1 Protein->Glutathione degrades 5-oxoproline + Cys-Gly 5-oxoproline + Cys-Gly Glutathione->5-oxoproline + Cys-Gly

Caption: ChaC1 induction pathway under ER stress.

Experimental Protocols

The catalytic activity of ChaC1 and this compound is determined using a Dug1p-coupled enzyme assay. This assay measures the amount of cysteine released from the Cys-Gly dipeptide, a product of glutathione degradation by ChaC enzymes. The released cysteine is quantified using a ninhydrin-based colorimetric method.

1. Protein Expression and Purification:

  • Human and mouse ChaC1 and this compound are expressed as recombinant proteins in E. coli.

  • The proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

2. Dug1p-Coupled γ-Glutamylcyclotransferase Activity Assay:

This is a two-step enzymatic reaction:

  • Step 1: ChaC-mediated Glutathione Degradation

    • A reaction mixture is prepared containing a specific concentration of purified ChaC1 or this compound enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Varying concentrations of reduced glutathione (GSH) (e.g., 0.6 mM to 15 mM) are added to initiate the reaction.[1]

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Step 2: Dug1p-mediated Cys-Gly Cleavage and Cysteine Detection

    • The reaction from Step 1 is coupled with the addition of purified Dug1p, a Cys-Gly peptidase from Saccharomyces cerevisiae.[1] Dug1p cleaves the Cys-Gly dipeptide to release cysteine and glycine.

    • The amount of released cysteine is quantified using the Gaitonde method, which involves a specific reaction with ninhydrin under acidic conditions to produce a colored product.

    • The absorbance of the colored product is measured spectrophotometrically at a specific wavelength.

    • The concentration of cysteine is determined from a standard curve prepared with known concentrations of cysteine.

3. Kinetic Data Analysis:

  • The initial reaction velocities are determined at different substrate (GSH) concentrations.

  • The kinetic parameters, kcat and Km, are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for comparing the catalytic efficiency of ChaC1 and this compound.

Enzyme_Kinetics_Workflow Clone_ChaC1 Clone ChaC1 cDNA Express_ChaC1 Express Recombinant ChaC1 Clone_ChaC1->Express_ChaC1 Clone_this compound Clone this compound cDNA Express_this compound Express Recombinant this compound Clone_this compound->Express_this compound Purify_ChaC1 Purify ChaC1 Express_ChaC1->Purify_ChaC1 Purify_this compound Purify this compound Express_this compound->Purify_this compound Prepare_Reactions Prepare Reaction Mixtures (Buffer, Enzyme, GSH) Purify_ChaC1->Prepare_Reactions Purify_this compound->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Couple_Dug1p Add Dug1p to cleave Cys-Gly Incubate->Couple_Dug1p Detect_Cysteine Quantify Cysteine (Ninhydrin Assay) Couple_Dug1p->Detect_Cysteine Measure_Absorbance Measure Absorbance Detect_Cysteine->Measure_Absorbance Calculate_Velocity Calculate Initial Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot Velocity vs. [GSH] Calculate_Velocity->Plot_Data Michaelis_Menten Fit to Michaelis-Menten Equation Plot_Data->Michaelis_Menten Determine_Kinetics Determine kcat, Km, kcat/Km Michaelis_Menten->Determine_Kinetics

Caption: Workflow for comparing ChaC1 and this compound kinetics.

Conclusion

The significant difference in catalytic efficiency between ChaC1 and this compound, coupled with their distinct expression patterns, points to specialized roles in cellular glutathione homeostasis. ChaC1, with its high catalytic turnover and stress-inducible nature, is likely involved in rapid, large-scale glutathione degradation in response to cellular stress. In contrast, the constitutively expressed and less efficient this compound may be responsible for the basal, "housekeeping" turnover of cytosolic glutathione. These differences are critical considerations for researchers developing therapeutic strategies that target glutathione metabolism in diseases such as cancer and neurodegenerative disorders.

References

ER Stress Differentially Regulates ChaC1 and ChaC2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to Endoplasmic Reticulum (ER) stress is critical. This guide provides a detailed comparison of the differential regulation of two key enzymes, ChaC1 and ChaC2, in response to ER stress, supported by experimental data and methodologies.

The cation transport regulator-like proteins, ChaC1 and this compound, are both γ-glutamylcyclotransferases involved in the degradation of glutathione (GSH), a crucial cellular antioxidant. However, their expression and regulation under conditions of ER stress are strikingly different, pointing to distinct physiological roles. Experimental evidence demonstrates that while ChaC1 is a key downstream effector of the Unfolded Protein Response (UPR), the primary signaling pathway activated by ER stress, this compound expression remains largely constitutive and unresponsive.

Comparative Analysis of ChaC1 and this compound Regulation by ER Stress

FeatureChaC1This compound
Basal Expression Low under normal conditionsConstitutively expressed under normal conditions[1]
Response to ER Stress Strongly induced at both mRNA and protein levels[2][3][4]No significant change in expression[1][3]
Primary Regulatory Pathway PERK/eIF2α/ATF4 arm of the Unfolded Protein Response (UPR)[1][2][4][5]Not regulated by the UPR
Key Transcription Factor Activating Transcription Factor 4 (ATF4)[1][6][7]N/A
Functional Role in ER Stress Pro-apoptotic; depletes GSH, leading to oxidative stress and cell death[1][2][8]Maintains baseline GSH turnover[1]

Experimental Data: ChaC1 and this compound Expression Under Tunicamycin-Induced ER Stress

The following table summarizes the relative mRNA and protein expression levels of ChaC1 and this compound in HEK293 cells following treatment with tunicamycin, a potent inducer of ER stress.

TreatmentTime (hours)ChaC1 mRNA Fold Change (vs. Control)This compound mRNA Fold Change (vs. Control)ChaC1 Protein LevelThis compound Protein Level
Tunicamycin4~15~1IncreasedNo significant change
Tunicamycin8~25~1IncreasedNo significant change
Tunicamycin12~20~1IncreasedNo significant change
Tunicamycin24~10~1IncreasedNo significant change

Data is an approximate representation based on graphical data presented in Kaur et al., 2016.[3]

Signaling Pathway of ChaC1 Induction by ER Stress

ER stress triggers the activation of the PERK kinase, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 then translocates to the nucleus and binds to specific regulatory elements in the ChaC1 promoter, driving its transcription.

ER_Stress_ChaC1_Pathway ER_Stress ER Stress (e.g., Tunicamycin) PERK PERK ER_Stress->PERK p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylation ATF4 ATF4 Translation p_eIF2a->ATF4 ATF4_nucleus ATF4 (nucleus) ATF4->ATF4_nucleus Translocation ChaC1_promoter ChaC1 Promoter ATF4_nucleus->ChaC1_promoter Binds to ChaC1_transcription ChaC1 Transcription ChaC1_promoter->ChaC1_transcription GSH_depletion GSH Depletion ChaC1_transcription->GSH_depletion Apoptosis Apoptosis GSH_depletion->Apoptosis

Caption: Signaling pathway of ChaC1 induction by ER stress.

Experimental Protocols

Cell Culture and ER Stress Induction:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • ER Stress Induction: To induce ER stress, cells are treated with tunicamycin (e.g., 2.5 µg/mL) for various time points (e.g., 4, 8, 12, and 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis:

  • RNA Extraction: Total RNA is isolated from treated and control cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative abundance of ChaC1 and this compound transcripts is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The fold change in mRNA expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for Protein Expression:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ChaC1, this compound, and a loading control (e.g., β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture HEK293 Cell Culture ER_Stress ER Stress Induction (Tunicamycin) Cell_Culture->ER_Stress Harvest Harvest Cells ER_Stress->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR mRNA_Analysis mRNA Expression Analysis qRT_PCR->mRNA_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Analysis Protein Expression Analysis Western_Blot->Protein_Analysis

Caption: Experimental workflow for analyzing ChaC1 and this compound expression.

References

A Comparative Guide to ChaC1 and ChaC2 Isoforms: Functional Distinctions in Glutathione Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the two known isoforms of the ChaC family, ChaC1 and ChaC2. These enzymes, both possessing γ-glutamylcyclotransferase activity, play distinct roles in cellular glutathione (GSH) homeostasis, a critical pathway in redox signaling, cell proliferation, and apoptosis. Understanding their unique characteristics is crucial for research into oxidative stress-related diseases and for the development of targeted therapeutics.

Core Functional Differences at a Glance

ChaC1 and this compound, despite sharing approximately 50-60% sequence identity, exhibit significant functional divergence.[1][2] ChaC1 is characterized as an inducible, high-activity enzyme central to cellular stress responses, while this compound is a constitutively expressed, low-activity enzyme involved in basal glutathione turnover.[1][2]

Quantitative Comparison of Enzymatic Activity

The enzymatic efficiency of ChaC1 in degrading glutathione is markedly higher than that of this compound. This is primarily attributed to a significant difference in their catalytic rate (kcat), while their affinity for glutathione (Km) remains comparable.

ParameterHuman ChaC1Human this compoundFold Difference (ChaC1 vs. This compound)Reference
Km (mM) 2.2 ± 0.43.7 ± 0.4~0.6x[1]
kcat (min⁻¹) 225.2 ± 1515.9 ± 1.0~14.2x[1]
Catalytic Efficiency (kcat/Km) ~102.4~4.3~23.8x[1]

Functional Roles and Regulation

FeatureChaC1This compoundReferences
Primary Function Pro-apoptotic factor, degradation of glutathione under stress conditions."Housekeeping" role in basal glutathione turnover.[1][3]
Expression Pattern Inducible, transiently expressed in response to stress.Constitutively expressed.[1][2]
Regulation Upregulated by the Unfolded Protein Response (UPR), specifically the PERK/eIF2α/ATF4/ATF3/CHOP signaling pathway, and under conditions of amino acid deprivation.Appears to be constitutively regulated.[3][4]
Cellular Localization Cytosol, MitochondriaCytosol[1][5]
Effect on ROS Levels Overexpression leads to a significant (e.g., 80%) increase in Reactive Oxygen Species (ROS).Overexpression results in a modest (e.g., 28%) increase in ROS.[1]
Substrate Specificity Specific for reduced glutathione (GSH). No activity against oxidized glutathione (GSSG) or other γ-glutamyl amino acids.Specific for reduced glutathione (GSH). No activity against oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[1]

Signaling Pathways and Regulatory Mechanisms

ChaC1 and the Unfolded Protein Response (UPR)

ChaC1 is a key downstream component of the PERK-eIF2α-ATF4 arm of the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] Upon ER stress, the transcription factor ATF4 is activated, which in turn induces the expression of ChaC1.[6] ChaC1-mediated degradation of glutathione exacerbates oxidative stress and promotes apoptosis.[3]

ChaC1_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress PERK PERK ER Stress->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 Activation ChaC1 ChaC1 ATF4->ChaC1 Induction GSH Glutathione (GSH) ChaC1->GSH Degradation 5-oxoproline 5-oxoproline + Cys-Gly Oxidative Stress Oxidative Stress GSH->Oxidative Stress Depletion leads to Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: ChaC1 is induced by the UPR pathway, leading to glutathione depletion and apoptosis.

This compound in Housekeeping Glutathione Metabolism

In contrast to the stress-inducible nature of ChaC1, this compound is constitutively expressed and is thought to play a "housekeeping" role in maintaining basal glutathione levels.[1] This slow, continuous turnover of glutathione is important for normal cellular redox homeostasis.

ChaC2_Housekeeping_Pathway cluster_Cytosol Cytosol This compound This compound (Constitutive) GSH Glutathione (GSH) This compound->GSH Slow Degradation 5-oxoproline 5-oxoproline + Cys-Gly Redox Homeostasis Redox Homeostasis GSH->Redox Homeostasis Maintains

References

Validating ChaC2 Knockdown Phenotypes: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the phenotype observed upon the knockdown of ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2 (ChaC2). We will explore the experimental data supporting the role of this compound in cellular processes and detail the critical "rescue" experiment to confirm the specificity of the knockdown phenotype.

This compound is a constitutively expressed enzyme that plays a role in the degradation of cytosolic glutathione (GSH).[1][2] This function implicates this compound in maintaining cellular redox homeostasis and influencing processes such as cell proliferation and apoptosis.[2][3][4] Perturbing this compound expression, typically through RNA interference (RNAi), has become a key strategy to investigate its function. However, a crucial control for any RNAi experiment is the rescue experiment, which aims to reverse the knockdown phenotype by re-introducing the target gene in a form that is resistant to the RNAi molecule. This confirms that the observed phenotype is a direct result of the target gene's depletion and not due to off-target effects.

Comparative Analysis of this compound Knockdown and Rescue Experiments

The following table summarizes quantitative data from experiments modulating this compound expression in lung adenocarcinoma cell lines. These experiments demonstrate the phenotypic consequences of this compound knockout and the reversal of these effects, which is the conceptual basis of a rescue experiment.

Experimental ConditionCell LineKey Phenotypic ReadoutObserved EffectReference
This compound Knockout H1299Cell Proliferation (CCK-8 Assay)Decreased[3]
H1299Apoptosis (Flow Cytometry)Increased[3]
H1299Intracellular GSH LevelMarked Increase[4]
H1299Intracellular ROS LevelSignificant Reduction[4]
This compound Overexpression PC9Cell Proliferation (CCK-8 Assay)Increased[3]
PC9Apoptosis (Flow Cytometry)Inhibited[3]
PC9Intracellular GSH LevelRemarkable Reduction[4]
PC9Intracellular ROS LevelElevated[4]
Rescue Condition (Conceptual) H1299 (this compound KO) + this compound Rescue ConstructCell ProliferationRestoration of normal proliferation
H1299 (this compound KO) + this compound Rescue ConstructApoptosisReversal to baseline apoptosis levels

Experimental Protocols

Below are detailed methodologies for performing this compound knockdown and rescue experiments.

This compound Knockdown using shRNA

This protocol describes the generation of a stable cell line with reduced this compound expression.

  • Vector Construction: Synthesize and clone a short hairpin RNA (shRNA) sequence targeting this compound into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scramble shRNA should be used as a negative control.

  • Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a transfection reagent.

  • Viral Titer Determination: Collect the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

  • Transduction: Transduce the target cells (e.g., H1299) with the lentiviral particles at a desired multiplicity of infection (MOI).

  • Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.

  • Validation of Knockdown: Confirm the reduction in this compound mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Rescue Experiment

This protocol is essential to validate that the phenotype observed after this compound knockdown is specifically due to the loss of this compound.

  • Rescue Plasmid Construction: Obtain a this compound cDNA expression vector. Introduce silent mutations into the shRNA-targeting region of the this compound cDNA without altering the amino acid sequence. This makes the rescue construct's mRNA resistant to the shRNA.

  • Transfection: Transfect the shRNA-resistant this compound expression vector into the stable this compound knockdown cell line generated in the previous step. A control group should be transfected with an empty vector.

  • Analysis of Phenotype Reversal: After allowing time for the expression of the rescue construct, perform the same phenotypic assays that were conducted on the knockdown cells (e.g., proliferation assays, apoptosis assays).

  • Confirmation of Re-expression: Verify the expression of the shRNA-resistant this compound protein via Western blot.

Visualizing the Experimental Logic and Pathway

The following diagrams illustrate the this compound signaling pathway and the workflow of a knockdown and rescue experiment.

ChaC2_Signaling_Pathway This compound This compound GSH Glutathione (GSH) This compound->GSH Degradation ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenging MAPK_Pathway MAPK Pathway ROS->MAPK_Pathway Activation Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibits

Caption: this compound's role in regulating ROS and the MAPK pathway.

Knockdown_Rescue_Workflow cluster_0 Knockdown Phase cluster_1 Rescue Phase WT_Cells Wild-Type Cells (Endogenous this compound) shRNA Introduce This compound shRNA WT_Cells->shRNA Rescued_Cells Rescued Cells (Phenotype Reversed) KD_Cells This compound Knockdown Cells (Phenotype Observed) shRNA->KD_Cells Rescue_Construct Introduce shRNA-resistant This compound cDNA KD_Cells->Rescue_Construct Rescue_Construct->Rescued_Cells

References

Utilizing a Catalytically Inactive ChaC2 Mutant as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In research investigating the cellular functions of the glutathione-specific gamma-glutamylcyclotransferase ChaC2, the use of a catalytically inactive mutant as a negative control is crucial for attributing observed effects to its enzymatic activity. This guide provides a comparative overview of wild-type this compound and its catalytically inactive mutant, supported by experimental data and protocols, to aid researchers in designing robust experiments.

Comparative Analysis of Wild-Type and Mutant this compound

The enzymatic activity of this compound is central to its role in glutathione metabolism, where it catalyzes the degradation of glutathione (GSH) into 5-oxoproline and cysteinylglycine.[1][2][3][4] To verify that the cellular outcomes of this compound expression are a direct result of this catalytic function, a mutant version with abolished enzymatic activity serves as an essential negative control. Site-directed mutagenesis has been employed to create such mutants, with key catalytic residues being the target for alteration.[1]

Structural and biochemical analyses have identified Glutamate 74 (Glu74) and Glutamate 83 (Glu83) as critical residues for the catalytic activity of human this compound.[1] Mutation of these residues to glutamine (E74Q and E83Q) results in a significant reduction or complete loss of enzymatic function.[1]

Table 1: Comparison of Kinetic Parameters between Wild-Type this compound and its Homolog ChaC1

EnzymeKm (mM)kcat (min-1)Catalytic Efficiency (kcat/Km)
Human this compound3.7 ± 0.415.9 ± 1.0~4.3 min-1mM-1
Human ChaC12.2 ± 0.4225.2 ± 15~102.4 min-1mM-1

Data sourced from Kaur et al. (2017).[2][5][6]

Studies have demonstrated that while the overexpression of wild-type this compound can promote the proliferation of breast cancer cells, the overexpression of the catalytically inactive E74Q/E83Q double mutant does not have the same effect.[1] This highlights the importance of using such a mutant to specifically dissect the role of this compound's enzymatic activity in cellular processes.[1][7]

Experimental Protocols

1. Generation of Catalytically Inactive this compound Mutants

A standard method for creating catalytically inactive this compound is through site-directed mutagenesis.

  • Vector: The coding sequence of human this compound is typically cloned into an expression vector (e.g., pET-15b for bacterial expression or a mammalian expression vector).[1]

  • Mutagenesis: The QuickChange II Site-Directed Mutagenesis Kit (Agilent Technologies) is a commonly used tool for this purpose.[1]

  • Primer Design: Primers are designed to introduce point mutations at the desired locations (e.g., changing the codon for Glutamate to Glutamine at positions 74 and 83).

  • Transformation and Sequencing: The mutated plasmid is then transformed into competent E. coli for amplification, and the presence of the desired mutation is confirmed by DNA sequencing.[1]

2. In Vitro this compound Enzymatic Assay

To confirm the loss of catalytic activity in the mutant protein, an in vitro enzymatic assay can be performed.

  • Protein Purification: Wild-type and mutant this compound proteins are expressed (e.g., in E. coli) and purified.

  • Reaction Mixture: The assay is typically conducted in a reaction buffer (e.g., 10 mM sodium acetate, pH 5.5) containing a known concentration of the substrate, glutathione (GSH).[1]

  • Enzyme Addition: The reaction is initiated by adding the purified wild-type or mutant this compound protein.

  • Product Detection: The degradation of GSH can be monitored over time using various methods, such as HPLC or a colorimetric assay that detects the formation of 5-oxoproline or the remaining GSH.

  • Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, the kinetic parameters (Km and kcat) can be determined using Michaelis-Menten kinetics.[2]

Signaling Pathway and Experimental Workflow

The enzymatic activity of this compound, through its degradation of glutathione, can impact cellular redox homeostasis and downstream signaling pathways. For instance, a reduction in GSH levels can lead to an increase in reactive oxygen species (ROS), which in turn can activate signaling cascades like the MAPK pathway.[7][8]

ChaC2_Signaling_Pathway cluster_1 Experimental Conditions WT_this compound Wild-Type this compound GSH GSH WT_this compound->GSH Degrades ROS ROS WT_this compound->ROS Increases Mut_this compound Inactive this compound Mutant (E74Q/E83Q) Mut_this compound->GSH No Degradation CysGly CysGly GSH->CysGly Oxoproline Oxoproline GSH->Oxoproline MAPK MAPK ROS->MAPK Activates Proliferation Proliferation MAPK->Proliferation Promotes

The diagram above illustrates the proposed signaling pathway initiated by the catalytic activity of wild-type this compound and the utility of the inactive mutant as a negative control. Wild-type this compound degrades glutathione, leading to an increase in ROS, activation of the MAPK pathway, and ultimately, cell proliferation. The catalytically inactive this compound mutant is unable to degrade glutathione, thus blocking this downstream signaling cascade. This experimental design allows researchers to specifically attribute the observed cellular effects to the enzymatic function of this compound.

References

Comparative Analysis of ChaC2 Expression: A Tale of Two Roles in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential expression of Cation Transport Regulator Homolog 2 (ChaC2) in normal versus tumor tissues. This guide provides an objective comparison of this compound's dichotomous function in various cancers, supported by experimental data and detailed methodologies.

The expression of this compound, a member of the γ-glutamyl cyclotransferase family of enzymes involved in glutathione metabolism, exhibits a striking dichotomy in cancer. While emerging evidence highlights its role as a promoter of tumorigenesis in certain cancers, it acts as a tumor suppressor in others. This differential expression pattern underscores the context-dependent function of this compound and presents both opportunities and challenges for its potential as a therapeutic target and biomarker.

Unveiling the Dichotomy: this compound Expression Across Different Cancers

Current research indicates a clear divergence in this compound expression between different tumor types. In lung adenocarcinoma and breast cancer, this compound is significantly upregulated in tumor tissues compared to their normal counterparts. Conversely, in gastric and colorectal cancers, this compound expression is markedly downregulated in cancerous tissues.

This opposing expression pattern suggests that the cellular environment and the specific molecular landscape of each cancer type dictate the functional role of this compound.

Quantitative Overview of this compound Expression

The following table summarizes the expression trends of this compound in various cancers based on data from several studies, including analyses of The Cancer Genome Atlas (TCGA) and immunohistochemical staining.

Cancer TypeNormal Tissue ExpressionTumor Tissue ExpressionImpact on PrognosisSupporting Evidence
Lung Adenocarcinoma LowHighPoorRNA-seq, RT-qPCR, IHC[1]
Breast Cancer LowHighPoorTranscriptomic analysis[2]
Gastric Cancer HighLowFavorableTranscriptomic analysis
Colorectal Cancer HighLowFavorableSingle-cell sequencing[3]

The Pro-Tumorigenic Role of this compound in Lung Adenocarcinoma

In lung adenocarcinoma, elevated this compound expression is a harbinger of a poor prognosis. Mechanistic studies have revealed that this compound promotes tumor progression by modulating the cellular redox balance and activating a key signaling pathway.

This compound-Mediated Activation of the ROS-MAPK Signaling Pathway

This compound contributes to the proliferation and survival of lung adenocarcinoma cells by increasing the levels of reactive oxygen species (ROS). This is achieved through its enzymatic activity, which degrades glutathione (GSH), a major cellular antioxidant. The resulting increase in intracellular ROS activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth, differentiation, and survival. This sustained activation of the MAPK pathway ultimately drives the progression of lung adenocarcinoma.[1]

ChaC2_MAPK_Pathway This compound High this compound Expression GSH Glutathione (GSH) Degradation This compound->GSH ROS Increased Reactive Oxygen Species (ROS) GSH->ROS MAPK MAPK Pathway Activation ROS->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation Survival Tumor Cell Survival MAPK->Survival

This compound-ROS-MAPK Signaling Pathway in Lung Adenocarcinoma.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess this compound expression in normal and tumor tissues.

Experimental Workflow for Comparative Analysis

A typical workflow for comparing this compound expression involves tissue acquisition, processing, and analysis using molecular biology techniques.

Experimental_Workflow cluster_tissue Tissue Acquisition cluster_processing Sample Processing cluster_analysis Expression Analysis Normal Normal Tissue RNA_Extraction RNA Extraction Normal->RNA_Extraction Protein_Extraction Protein Extraction Normal->Protein_Extraction FFPE Formalin-Fixation Paraffin-Embedding Normal->FFPE Tumor Tumor Tissue Tumor->RNA_Extraction Tumor->Protein_Extraction Tumor->FFPE RNA_Seq RNA-Sequencing (TCGA/GEO) RNA_Extraction->RNA_Seq RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot IHC Immunohistochemistry (IHC) FFPE->IHC

General workflow for comparing gene expression in normal vs. tumor tissues.
Immunohistochemistry (IHC) Protocol for this compound

This protocol outlines the general steps for detecting this compound protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides through a series of graded ethanol solutions (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final rinse in distilled water.[4][5]

  • Antigen Retrieval:

    • To unmask the antigenic epitope, perform heat-induced antigen retrieval.

    • Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 10-20 minutes.

    • Allow the slides to cool to room temperature.[4]

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • To prevent non-specific antibody binding, incubate the slides in a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate the tissue sections with a primary antibody against this compound (e.g., a rabbit polyclonal antibody) diluted in blocking buffer.

    • Incubation is typically performed overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash the slides with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.

    • After another wash, apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Visualize the staining using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[4]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides through a graded series of ethanol and clear in xylene.

    • Mount the coverslip using a permanent mounting medium.[4]

Western Blot Protocol for this compound

This protocol describes the detection of this compound protein in cell or tissue lysates.

  • Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[7]

Conclusion and Future Directions

The differential expression of this compound in various cancers highlights its complex and context-dependent role in tumorigenesis. While its upregulation in lung and breast cancer suggests it as a potential therapeutic target in these malignancies, its downregulation in gastric and colorectal cancers indicates a tumor-suppressive function.

Further research is warranted to elucidate the precise molecular mechanisms that govern the differential expression and function of this compound in different cancer types. A deeper understanding of these mechanisms will be crucial for the development of targeted therapies that can either inhibit this compound in cancers where it is oncogenic or restore its expression in cancers where it acts as a tumor suppressor. The continued investigation into the multifaceted nature of this compound holds promise for advancing cancer diagnosis, prognosis, and treatment.

References

A Comparative Guide to ChaC1- and ChaC2-Induced Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic pathways initiated by ChaC1 and ChaC2, two homologous proteins with distinct roles in programmed cell death. Understanding their differential mechanisms is crucial for targeted therapeutic strategies in various diseases, including cancer and neurodegenerative disorders.

Introduction to ChaC1 and this compound

ChaC1 and this compound are members of the ChaC family of γ-glutamyl cyclotransferases, which are involved in the degradation of glutathione (GSH), a critical intracellular antioxidant.[1][2] While both proteins catabolize GSH, their regulatory mechanisms, catalytic efficiencies, and downstream signaling cascades for inducing apoptosis are markedly different. ChaC1 is a pro-apoptotic protein highly induced by endoplasmic reticulum (ER) stress, whereas this compound is often considered a tumor suppressor that can also trigger apoptosis and autophagy.[3][4]

Core Mechanisms of Apoptosis Induction

ChaC1: A Key Player in ER Stress-Induced Apoptosis

The apoptotic pathway induced by ChaC1 is intricately linked to the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.

  • Upstream Regulation : ChaC1 expression is significantly upregulated in response to ER stress-inducing agents.[5] Its transcription is primarily activated by the PERK-eIF2α-ATF4 signaling axis of the UPR.[3][6] Specifically, the transcription factor ATF4, in conjunction with ATF3, binds to the CHOP cascade to drive ChaC1 expression.[6][7] This activation is specific to the ATF4 pathway and is not responsive to other UPR branches like those mediated by XBP1 or ATF6.[3][7]

  • Molecular Action : As a γ-glutamyl cyclotransferase, ChaC1 catalyzes the degradation of GSH into 5-oxoproline and cysteinyl-glycine.[1][3] This action leads to a significant depletion of the intracellular GSH pool.[1][6]

  • Downstream Signaling : The depletion of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and heightened oxidative stress.[3] This oxidative stress is a primary trigger for the subsequent apoptotic events. The ChaC1-mediated pathway predominantly involves the activation of the caspase-independent AIF-PARP pathway.[7] This leads to nuclear translocation of Apoptosis-Inducing Factor (AIF) and cleavage of Poly(ADP-ribose) polymerase (PARP), which are hallmark events of this apoptotic cascade.[7] Notably, this pathway does not typically involve the activation of caspase-3.[7]

This compound: A Tumor Suppressor Linked to Mitochondrial Apoptosis

In contrast to the stress-inducible nature of ChaC1, this compound is often constitutively expressed and its downregulation is associated with cancers like gastric and colorectal cancer.[4] Its pro-apoptotic function is linked to the intrinsic, or mitochondrial, pathway of apoptosis.

  • Upstream Regulation and Function : While not induced by ER stress in the same manner as ChaC1, ectopic expression of this compound can initiate the UPR.[4][8] Functionally, this compound also degrades GSH, but with a 10 to 20-fold lower catalytic efficiency compared to ChaC1.[9][10]

  • Downstream Signaling : Overexpression of this compound triggers the UPR, leading to the upregulation of the pro-apoptotic transcription factor CHOP.[4][11] CHOP, in turn, modulates the balance of Bcl-2 family proteins by upregulating pro-apoptotic members like Bax and Bak, and downregulating the anti-apoptotic protein Bcl-2.[4][11] This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c and Smac into the cytoplasm.[4][11] The released cytochrome c then activates the caspase cascade, resulting in the activation of caspase-3 and subsequent execution of apoptosis.[4][11] Interestingly, this compound has also been shown to simultaneously induce autophagy.[4]

Quantitative Data Summary

FeatureChaC1This compoundReferences
Primary Induction Signal Endoplasmic Reticulum (ER) StressOften downregulated in cancer; functions as a tumor suppressor[3][4][5]
Transcriptional Regulation PERK-eIF2α-ATF4-ATF3-CHOP CascadeConstitutively expressed under normal conditions[3][7][9]
GSH Degradation Efficiency HighLow (10-20 fold lower than ChaC1)[9]
Primary Apoptotic Pathway Oxidative stress-mediated, Caspase-independentUPR-mediated, Mitochondrial (Intrinsic) Pathway[3][4][7]
Key Downstream Mediators ROS, AIF, PARPCHOP, Bax/Bak, Bcl-2, Cytochrome c, Caspase-3[4][7][11]
Caspase-3 Activation No significant activationYes[4][7]
Associated Cell Death Apoptosis, Ferroptosis, NecroptosisApoptosis, Autophagy[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of ChaC1- and this compound-induced apoptosis.

Western Blot Analysis for Apoptotic Proteins
  • Objective : To quantify the expression levels of key proteins in the apoptotic pathways.

  • Methodology :

    • Cells are cultured and treated with appropriate stimuli (e.g., tunicamycin for ER stress to induce ChaC1) or transfected with ChaC1/ChaC2 expression vectors.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., ChaC1, this compound, ATF4, CHOP, cleaved-PARP, AIF, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Objective : To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Methodology :

    • Cells are cultured on coverslips and subjected to experimental conditions.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100 in sodium citrate.

    • The TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) is added to the samples and incubated in a humidified chamber at 37°C for 1 hour, protected from light.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides, and apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

Measurement of Intracellular Glutathione (GSH)
  • Objective : To quantify the level of intracellular GSH depletion.

  • Methodology :

    • Cells are harvested and washed with cold PBS.

    • Intracellular GSH levels are measured using a commercially available GSH assay kit (e.g., based on the reaction of GSH with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored product, TNB).

    • The absorbance is measured at 412 nm, and GSH concentration is calculated based on a standard curve.

    • Results are normalized to the total protein content of the cell lysate.

Measurement of Reactive Oxygen Species (ROS)
  • Objective : To measure the level of intracellular ROS.

  • Methodology :

    • Cells are treated as required for the experiment.

    • Cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at 37°C for 30 minutes.

    • After incubation, cells are washed with PBS to remove excess probe.

    • The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Visualizations of Signaling Pathways and Workflows

ChaC1_Apoptotic_Pathway ER_Stress ER Stress (e.g., Tunicamycin) PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a P ATF4 ATF4 eIF2a->ATF4 P ATF3_CHOP ATF3-CHOP Cascade ATF4->ATF3_CHOP ChaC1 ChaC1 Expression ATF3_CHOP->ChaC1 GSH_Depletion GSH Depletion ChaC1->GSH_Depletion GSH Glutathione (GSH) GSH->GSH_Depletion ROS ROS ↑ GSH_Depletion->ROS AIF AIF Nuclear Translocation ROS->AIF PARP PARP Cleavage ROS->PARP Apoptosis Caspase-Independent Apoptosis AIF->Apoptosis PARP->Apoptosis

Caption: ChaC1-induced apoptotic pathway.

ChaC2_Apoptotic_Pathway This compound This compound Overexpression UPR Unfolded Protein Response (UPR) This compound->UPR CHOP CHOP ↑ UPR->CHOP Bcl2 Bcl-2 ↓ CHOP->Bcl2 Bax_Bak Bax/Bak ↑ CHOP->Bax_Bak Mito Mitochondria Bcl2->Mito Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Caspase-Dependent Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., HEK293, HCT116) Treatment Treatment / Transfection (Tunicamycin / ChaC1/ChaC2 vectors) Start->Treatment Harvest Cell Harvesting (24-48h post-treatment) Treatment->Harvest GSH_Assay GSH Quantification Harvest->GSH_Assay ROS_Assay ROS Measurement (DCFH-DA) Harvest->ROS_Assay WB_Assay Western Blot (Apoptotic markers) Harvest->WB_Assay TUNEL_Assay TUNEL Assay (DNA Fragmentation) Harvest->TUNEL_Assay

Caption: Comparative experimental workflow.

Conclusion

References

Decoding Specificity: A Comparative Guide to Antibodies for ChaC1 and ChaC2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the roles of ChaC1 and ChaC2 in cellular stress and disease, the specificity of the antibodies used is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies against ChaC1 and this compound, supported by experimental data and detailed protocols to ensure the accuracy and reliability of your research.

ChaC1 and this compound are homologous γ-glutamyl cyclotransferases that play crucial roles in glutathione metabolism and cellular stress responses. While sharing approximately 60% sequence identity, their expression patterns and enzymatic activities differ significantly, underscoring the need for highly specific antibodies to distinguish between these two proteins in experimental settings.

Performance Comparison of ChaC1 and this compound

A key differentiator between ChaC1 and this compound is their catalytic efficiency in degrading glutathione. Experimental data reveals that ChaC1 is a highly inducible and efficient enzyme, while this compound exhibits a constitutive and slower rate of activity. This functional distinction is critical when interpreting results from studies on cellular redox homeostasis and stress-induced apoptosis.

ParameterChaC1 (Human)This compound (Human)Reference
Expression Inducible (e.g., by ER stress)Constitutive[1]
Catalytic Efficiency High (10-20 fold higher than this compound)Low[2][3]
Km for glutathione 2.2 ± 0.4 mM3.7 ± 0.4 mM[2][3]
kcat 225.2 ± 15 min⁻¹15.9 ± 1.0 min⁻¹[2][3]

Evidence of Antibody Specificity: Lack of Cross-Reactivity

While direct comparative studies on antibody cross-reactivity are not extensively published, experimental evidence from Western blot analyses strongly indicates that specific antibodies can differentiate between ChaC1 and this compound. In studies where both proteins are examined in parallel, distinct bands corresponding to the expected molecular weights and differential expression patterns are observed, suggesting minimal to no cross-reactivity of the employed antibodies. For instance, under ER stress conditions, a significant induction of ChaC1 is detected by its specific antibody, while the levels of this compound, detected with its own specific antibody, remain unchanged[1].

Experimental Protocols

To ensure the validity of your findings, it is crucial to employ rigorous experimental protocols to verify the specificity of your antibodies.

Experimental Workflow for Assessing Antibody Cross-Reactivity

The following workflow can be used to systematically evaluate the potential cross-reactivity of anti-ChaC1 and anti-ChaC2 antibodies.

G cluster_0 Antibody Specificity Validation cluster_1 Western Blot Analysis cluster_2 Competitive ELISA cluster_3 Immunoprecipitation (IP) start Obtain anti-ChaC1 and anti-ChaC2 antibodies recombinant_proteins Express and purify recombinant ChaC1 and this compound proteins start->recombinant_proteins lysates Prepare cell lysates known to express endogenous ChaC1 and/or this compound start->lysates wb_lanes Lane 1: ChaC1 protein Lane 2: this compound protein Lane 3: Cell Lysate recombinant_proteins->wb_lanes elisa_coat Coat plate with ChaC1 protein recombinant_proteins->elisa_coat lysates->wb_lanes ip_lysate Use cell lysate expressing both lysates->ip_lysate wb_cha1 Blot 1: Probe with anti-ChaC1 Ab wb_lanes->wb_cha1 wb_cha2 Blot 2: Probe with anti-ChaC2 Ab wb_lanes->wb_cha2 end_wb1 end_wb1 wb_cha1->end_wb1 Expected: Signal only in Lane 1 & lysate end_wb2 end_wb2 wb_cha2->end_wb2 Expected: Signal only in Lane 2 & lysate elisa_compete Incubate with anti-ChaC1 Ab pre-incubated with increasing concentrations of this compound elisa_coat->elisa_compete end_elisa end_elisa elisa_compete->end_elisa Expected: No decrease in signal ip_cha1 IP with anti-ChaC1 Ab ip_wb ip_wb ip_cha1->ip_wb WB with anti-ChaC2 Ab ip_cha2 IP with anti-ChaC2 Ab ip_wb2 ip_wb2 ip_cha2->ip_wb2 WB with anti-ChaC1 Ab ip_lysate->ip_cha1 ip_lysate->ip_cha2 end_ip1 end_ip1 ip_wb->end_ip1 Expected: No band end_ip2 end_ip2 ip_wb2->end_ip2 Expected: No band

Caption: Workflow for validating the specificity of anti-ChaC1 and anti-ChaC2 antibodies.

Western Blotting Protocol for Specificity Testing

Objective: To determine if an antibody specifically recognizes its target protein without cross-reacting with the homologous protein.

Materials:

  • Recombinant ChaC1 and this compound proteins

  • Cell lysates (e.g., from cells treated with an ER stress inducer like tunicamycin to induce ChaC1 expression)

  • Primary antibodies (anti-ChaC1 and anti-ChaC2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate recombinant ChaC1, recombinant this compound, and cell lysates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ChaC1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: A specific antibody should only detect its target protein (e.g., anti-ChaC1 should only show a band for recombinant ChaC1 and the corresponding band in the cell lysate). The absence of a band for the homologous protein (e.g., no band for recombinant this compound when probing with anti-ChaC1) indicates a lack of cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To quantitatively assess the degree of cross-reactivity of an antibody with a homologous protein.

Materials:

  • Recombinant ChaC1 and this compound proteins

  • Primary antibody (e.g., anti-ChaC1)

  • Enzyme-conjugated secondary antibody

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of an ELISA plate with the target antigen (e.g., 1-10 µg/ml of ChaC1 in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate twice with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times.

  • Competition: In separate tubes, pre-incubate the primary antibody (e.g., anti-ChaC1) with increasing concentrations of the homologous protein (this compound) for 1-2 hours. Also, prepare a control with the primary antibody alone.

  • Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Analysis: If the antibody is specific, the presence of the homologous protein (this compound) should not significantly reduce the signal generated from the binding of the antibody to the coated target protein (ChaC1).

Immunoprecipitation (IP) Protocol for Specificity Confirmation

Objective: To confirm that the antibody only pulls down its specific target from a complex mixture.

Materials:

  • Cell lysate containing both ChaC1 and this compound

  • Primary antibodies (anti-ChaC1 and anti-ChaC2)

  • Protein A/G magnetic beads or agarose resin

  • IP lysis buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Pre-clearing (optional): Incubate the cell lysate with beads/resin alone to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ChaC1) for 1-4 hours or overnight at 4°C with gentle rotation.

  • Bead/Resin Incubation: Add the Protein A/G beads/resin and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads/resin and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads/resin by adding elution buffer and heating.

  • Analysis by Western Blot: Analyze the eluate by Western blotting, probing separate blots with the anti-ChaC1 and anti-ChaC2 antibodies.

  • Analysis: The eluate from the anti-ChaC1 IP should show a band when probed with the anti-ChaC1 antibody but not with the anti-ChaC2 antibody, confirming the specificity of the immunoprecipitation.

Signaling Pathways of ChaC1 and this compound

Understanding the distinct signaling pathways regulated by ChaC1 and this compound is crucial for designing experiments and interpreting results.

ChaC1 Signaling Pathway

ChaC1 expression is tightly regulated and induced by various cellular stressors, most notably endoplasmic reticulum (ER) stress, through the unfolded protein response (UPR). The primary upstream regulatory pathway involves the PERK-eIF2α-ATF4 axis. Downstream, ChaC1's degradation of glutathione leads to increased reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.

G cluster_0 ChaC1 Signaling Pathway stress ER Stress / Oxidative Stress perk PERK stress->perk eif2a eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 atf3 ATF3 atf4->atf3 chop CHOP atf4->chop chac1 ChaC1 atf3->chac1 chop->chac1 gsh Glutathione (GSH) chac1->gsh degrades ros Increased ROS gsh->ros apoptosis Apoptosis ros->apoptosis

Caption: The unfolded protein response (UPR) pathway leading to ChaC1 induction and apoptosis.

This compound Signaling Pathway

In contrast to ChaC1, this compound is constitutively expressed and involved in basal glutathione turnover. While its upstream regulation is less defined, it is implicated in pathways related to DNA replication and cell cycle control. Downstream, this compound's activity contributes to maintaining cellular redox balance and has been shown to influence the MAPK signaling pathway.

G cluster_0 This compound Signaling Pathway constitutive Constitutive Expression This compound This compound constitutive->this compound gsh Glutathione (GSH) This compound->gsh slow degradation mapk MAPK Pathway This compound->mapk activates redox Redox Homeostasis gsh->redox proliferation Cell Proliferation / Survival mapk->proliferation

Caption: The role of constitutively expressed this compound in maintaining redox homeostasis.

By utilizing highly specific antibodies and rigorous validation protocols, researchers can confidently dissect the individual contributions of ChaC1 and this compound to cellular physiology and disease, paving the way for the development of novel therapeutic strategies.

References

A Kinetic Comparison of ChaC2 with other γ-Glutamylcyclotransferases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective kinetic comparison of ChaC2 with other human γ-glutamylcyclotransferases, supported by experimental data. The information is presented to facilitate a clear understanding of the enzymatic properties of this compound in the context of cellular glutathione metabolism.

Introduction to γ-Glutamylcyclotransferases

γ-Glutamylcyclotransferases (GGCTs) are a family of enzymes that play a crucial role in glutathione (GSH) metabolism by catalyzing the cleavage of the γ-glutamyl bond of glutathione and other γ-glutamyl compounds. This reaction produces 5-oxoproline and a Cys-Gly dipeptide. In humans, this enzyme family includes the ChaC family (ChaC1 and this compound), γ-glutamylcyclotransferase (GGCT), and γ-glutamylamine cyclotransferase (GGACT). These enzymes differ in their substrate specificity, kinetic properties, and cellular roles, contributing to the complex regulation of glutathione homeostasis.

This compound is a cytosolic enzyme involved in the constitutive, or "housekeeping," degradation of glutathione.[1] In contrast, its paralog, ChaC1, is an inducible enzyme associated with stress responses and has a significantly higher catalytic efficiency.[1] Understanding the kinetic differences between this compound and other GGCTs is essential for elucidating its specific physiological functions and for the development of targeted therapeutic strategies.

Comparative Kinetic Data

The following table summarizes the available kinetic parameters for human this compound and other relevant γ-glutamylcyclotransferases. Direct comparison of catalytic efficiency is most accurate when the same substrate is used.

Enzyme FamilyEnzymeOrganismSubstrateKm (mM)kcat (min-1)VmaxCatalytic Efficiency (kcat/Km) (M-1min-1)Reference
ChaC Human this compoundHomo sapiensGlutathione3.7 ± 0.415.9 ± 1.0-4,297[2]
Mouse this compoundMus musculusGlutathione3.0 ± 0.47.6 ± 0.5-2,533[2]
Human ChaC1Homo sapiensGlutathione2.2 ± 0.4225.2 ± 15-102,364[2]
Mouse ChaC1Mus musculusGlutathione3.13 ± 0.40391 ± 3.1-124,920[2]
GGCT Human GGCTHomo sapiensγ-Glutamyl-L-alanine2.0-50.3 µmol/min/mgNot directly comparable[3]
GGACT Human GGACTHomo sapiensL-γ-Glutamyl-L-ε-lysine--2.7 ± 0.06 µmol/min/mgNot directly comparable
GGT Human GGT1Homo sapiensGlutathione0.0106 ± 0.0007--Not available
Human GGT5Homo sapiensGlutathione0.011--Not available

Substrate Specificity

A key differentiator among γ-glutamylcyclotransferases is their substrate specificity.

  • ChaC Family (ChaC1 and this compound): Both ChaC1 and this compound exhibit high specificity for reduced glutathione (GSH) . They show no significant activity towards oxidized glutathione (GSSG) or other γ-glutamyl amino acids.[2] This specificity underscores their dedicated role in cytosolic glutathione degradation.

  • γ-Glutamylcyclotransferase (GGCT): GGCT acts on a broader range of L-γ-glutamyl-α-amino acids .[3] Its primary role is in the catabolism of γ-glutamyl dipeptides.

  • γ-Glutamylamine Cyclotransferase (GGACT): GGACT is specific for L-γ-glutamyl-amines , such as L-γ-glutamyl-L-ε-lysine, which are products of transglutaminase activity. It is generally inactive towards L-γ-glutamyl-α-amino acids.

Experimental Protocols

The determination of the kinetic parameters for ChaC enzymes often employs a coupled enzyme assay. A commonly cited method is the Dug1p-coupled assay .

Dug1p-Coupled Assay for ChaC Activity

This assay measures the activity of ChaC enzymes by coupling the production of cysteinyl-glycine (Cys-Gly) to its cleavage by the Cys-Gly dipeptidase, Dug1p. The release of cysteine is then quantified.

Principle:

  • ChaC Reaction: this compound catalyzes the breakdown of glutathione into 5-oxoproline and Cys-Gly.

    • Glutathione → 5-oxoproline + Cys-Gly

  • Coupling Reaction: The Cys-Gly produced is a substrate for the yeast dipeptidase Dug1p, which cleaves it into cysteine and glycine.

    • Cys-Gly → Cysteine + Glycine

  • Detection: The liberated cysteine is detected colorimetrically using ninhydrin under acidic conditions. The amount of cysteine produced is proportional to the this compound activity.

Materials:

  • Purified this compound enzyme

  • Purified Dug1p enzyme

  • Glutathione (substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA) for reaction termination

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a saturating concentration of Dug1p, and varying concentrations of glutathione.

  • Initiation: Start the reaction by adding a known concentration of purified this compound enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding TCA.

  • Cysteine Quantification:

    • Add ninhydrin reagent to the reaction mixture.

    • Boil the samples to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Data Analysis: Generate a standard curve using known concentrations of cysteine. Use this curve to determine the concentration of cysteine produced in the enzymatic reactions. The initial reaction velocities are then calculated and used to determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Cellular Role

Constitutive Glutathione Degradation by this compound

This compound plays a fundamental role in the basal turnover of cytosolic glutathione, contributing to the maintenance of glutathione homeostasis.[4][1] This constitutive activity contrasts with the inducible nature of ChaC1, which is upregulated in response to cellular stress.

ChaC2_Pathway cluster_cytosol Cytosol cluster_stress Cellular Stress GSH Glutathione (GSH) This compound This compound (Constitutive) GSH->this compound Degradation GSH_stress Glutathione (GSH) Five_OP 5-Oxoproline This compound->Five_OP Cys_Gly Cys-Gly This compound->Cys_Gly Stress ER Stress, Oxidative Stress ChaC1 ChaC1 (Inducible) Stress->ChaC1 Upregulation GSH_stress->ChaC1 Rapid Degradation

Caption: Overview of this compound's role in constitutive glutathione degradation compared to the inducible action of ChaC1 under cellular stress.

Interplay between ChaC1 and this compound

Recent studies suggest a regulatory interplay between ChaC1 and this compound in maintaining glutathione homeostasis. This compound may compete with the more efficient ChaC1, thereby modulating the rate of glutathione degradation. This interaction is crucial for preventing excessive glutathione depletion under normal physiological conditions.

ChaC1_ChaC2_Interplay cluster_regulation Glutathione Homeostasis GSH Glutathione Pool This compound This compound (Basal Turnover) GSH->this compound Slow ChaC1 ChaC1 (Stress-induced) GSH->ChaC1 Fast This compound->ChaC1 Modulates Activity Downstream Downstream Effects (ROS, MAPK Pathway) This compound->Downstream Impacts ChaC1->Downstream Impacts Stress Cellular Stress Stress->ChaC1 Induces

References

Validating ChaC2 as a Therapeutic Target in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic targets in oncology is driven by the need for more effective and less toxic treatments. ChaC2, a member of the γ-glutamylcyclotransferase family, has emerged as a context-dependent player in cancer progression, presenting both opportunities and challenges for therapeutic intervention. This guide provides a comprehensive comparison of this compound as a therapeutic target against established alternatives in key cancer models, supported by experimental data and detailed methodologies.

The Dual Role of this compound in Cancer

This compound's primary function is the degradation of glutathione (GSH), a critical intracellular antioxidant.[1] This activity directly impacts the cellular redox balance, leading to divergent roles in different cancer types.

  • Oncogenic Role in Lung and Breast Cancer: In lung adenocarcinoma and breast cancer, elevated this compound expression is associated with poor prognosis.[2][3][4][5] By degrading GSH, this compound increases intracellular reactive oxygen species (ROS), which in turn can activate pro-survival signaling pathways like the MAPK pathway, promoting cell proliferation and inhibiting apoptosis.[2]

  • Tumor-Suppressive Role in Gastric and Colorectal Cancer: Conversely, in gastric and colorectal cancers, this compound is often downregulated.[6][7] Its expression in these cancers can induce apoptosis and autophagy, suggesting a tumor-suppressive function mediated through the unfolded protein response (UPR) pathway.[6][7]

This dual functionality underscores the importance of a nuanced, cancer-type-specific approach when considering this compound as a therapeutic target.

Comparative Analysis of this compound as a Therapeutic Target

The therapeutic landscape of lung and breast cancer is dominated by targeted therapies against well-defined oncogenic drivers. The following tables compare the rationale and available data for targeting this compound with these established strategies.

Non-Small Cell Lung Cancer (NSCLC)
Therapeutic TargetMechanism of ActionRepresentative DrugsReported Efficacy (Objective Response Rate - ORR)Rationale for Targeting this compound as an Alternative
This compound Inhibition of GSH degradation, leading to decreased ROS and MAPK pathway activation.[2]Juglone, Plumbagin (preclinical)[8][9]Data not yet available from clinical trials.Potential to overcome resistance to MAPK inhibitors; may be effective in tumors without known driver mutations.
EGFR Inhibition of epidermal growth factor receptor tyrosine kinase.Osimertinib, Gefitinib[10][11]76-83% (first-line Osimertinib)[10]This compound is downstream of redox signaling, which can be influenced by multiple receptor tyrosine kinases, potentially offering a broader impact.
ALK Inhibition of anaplastic lymphoma kinase fusion protein.Crizotinib, Alectinib[11]~60-80%Targeting this compound could be a strategy in ALK-negative tumors or as a combination therapy to enhance the efficacy of ALK inhibitors.
KRAS G12C Covalent inhibition of the mutated KRAS protein.Sotorasib, Adagrasib[10]37-43%[10]This compound-mediated ROS modulation could be a parallel pathway to target in KRAS-mutant cancers, which are known to have altered redox states.
Breast Cancer
Therapeutic TargetMechanism of ActionRepresentative DrugsReported Efficacy (Progression-Free Survival - PFS)Rationale for Targeting this compound as an Alternative
This compound Inhibition of GSH degradation, leading to reduced proliferation.[12]Juglone, Plumbagin (preclinical)[8][9]Data not yet available from clinical trials.May be particularly effective in subtypes with high oxidative stress; potential to synergize with chemotherapy.
HER2 Monoclonal antibody against human epidermal growth factor receptor 2.Trastuzumab, Pertuzumab[13]Significant improvement in invasive disease-free survival.[13]Targeting this compound could be a novel approach for HER2-negative tumors or in cases of resistance to HER2-targeted therapies.
CDK4/6 Inhibition of cyclin-dependent kinases 4 and 6, blocking cell cycle progression.Palbociclib, Ribociclib, AbemaciclibMedian PFS of ~25-30 months in combination with endocrine therapy.This compound's role in proliferation suggests that its inhibition could be an alternative strategy to induce cell cycle arrest.
PI3K/AKT/mTOR Inhibition of key components of the PI3K signaling pathway.Alpelisib, EverolimusMedian PFS of ~11 months for Alpelisib in PIK3CA-mutant, HR+, HER2- breast cancer.As this compound influences MAPK signaling, there may be crosstalk with the PI3K pathway, suggesting that targeting this compound could have broader effects.

Experimental Protocols

Detailed methodologies are crucial for the validation of novel therapeutic targets. Below are protocols for key experiments used to assess the function of this compound in cancer models.

Cell Proliferation Assay (CCK-8/MTT)

This assay measures cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., PC9 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of a this compound inhibitor (or vehicle control) or use cells with this compound overexpression/knockdown.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT reagent to each well.[3]

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan for MTT) using a microplate reader.[3]

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for inhibitors.

In Vivo Xenograft Tumor Model

This model assesses the effect of targeting this compound on tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells engineered to overexpress or have knocked down this compound. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Injection: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.

  • Treatment (for inhibitor studies): Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer the this compound inhibitor or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved Caspase-3).[2]

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., this compound, phospho-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key signaling pathway influenced by this compound and a typical experimental workflow for its validation.

ChaC2_Signaling_Pathway cluster_cell Cancer Cell cluster_mapk MAPK Pathway This compound This compound GSH Glutathione (GSH) This compound->GSH Degradation ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralization Ras Ras ROS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotion

Caption: this compound-mediated degradation of GSH leads to increased ROS and activation of the MAPK pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_lines Cancer Cell Lines (e.g., Lung, Breast) modification Genetic Modification (Overexpression/Knockdown of this compound) or Inhibitor Treatment cell_lines->modification proliferation_assay Cell Proliferation Assay (CCK-8/MTT) modification->proliferation_assay western_blot Western Blot (MAPK Pathway Analysis) modification->western_blot xenograft Xenograft Model in Immunodeficient Mice modification->xenograft proliferation_assay->xenograft Proceed if in vitro results are promising tumor_growth Monitor Tumor Growth xenograft->tumor_growth ihc Immunohistochemistry (Ki67, Cleaved Caspase-3) tumor_growth->ihc

Caption: A typical workflow for validating this compound as a therapeutic target in cancer models.

Conclusion

The validation of this compound as a therapeutic target is an ongoing area of research with significant potential. Its context-dependent role, acting as an oncogene in some cancers and a tumor suppressor in others, necessitates careful consideration of the specific cancer type and its underlying biology. While direct comparisons with established targeted therapies are still emerging, the unique mechanism of this compound, centered on the modulation of cellular redox homeostasis, offers a novel avenue for therapeutic intervention. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and potential of targeting this compound in cancer treatment.

References

Safety Operating Guide

Proper Handling and Disposal of ChaC2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of the protein ChaC2 (ChaC glutathione specific gamma-glutamylcyclotransferase 2). As this compound is a protein and not a hazardous chemical, its disposal follows standard laboratory protocols for biological materials. This guide will help ensure safe laboratory practices and proper disposal, aligning with institutional and regulatory guidelines.

Understanding this compound

This compound is a cytosolic enzyme involved in the metabolism of glutathione (GSH).[1][2][3] It catalyzes the degradation of GSH into 5-oxoproline and cysteinylglycine.[2][4] Unlike its more efficient homolog, ChaC1, which is induced by cellular stress, this compound is constitutively expressed and is thought to be involved in the basal turnover of cytosolic glutathione.[1][3]

Quantitative Data on Human this compound

For researchers working with this compound, understanding its kinetic properties is crucial. The following table summarizes key quantitative data for human this compound in comparison to human ChaC1.

ParameterHuman this compoundHuman ChaC1Unit
Km (for glutathione)3.7 ± 0.42.2 ± 0.4mM
kcat15.9 ± 1.0225.2 ± 15min-1
Catalytic Efficiency (kcat/Km)~10-20 fold lower than ChaC1--

Data sourced from Kumar et al., 2017.[1][3]

Procedural Guidance for this compound Disposal

As a protein, this compound itself is not classified as a hazardous chemical. However, the proper disposal procedure depends on the form of the protein (e.g., purified, in solution, within genetically modified organisms) and any potential contaminants. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Step 1: Inactivation

Before disposal, it is best practice to inactivate any residual enzymatic activity. This can be achieved through several methods:

  • Heat Inactivation: Autoclaving is the most effective method for inactivating and sterilizing biological materials.

  • Chemical Inactivation: Treatment with a 10% bleach solution or a suitable laboratory disinfectant for at least 30 minutes.

Step 2: Waste Stream Segregation

Proper segregation of waste is critical for safety and compliance.

  • Non-Hazardous Biological Waste: If the this compound protein is in a simple buffer solution (e.g., PBS, Tris) and has been inactivated, it can typically be disposed of down the drain with copious amounts of water, subject to local regulations.

  • Biohazardous Waste: If the this compound was expressed in and purified from biohazardous organisms (e.g., certain strains of E. coli), or is in a solution containing hazardous materials (e.g., certain preservatives like sodium azide[5]), it must be disposed of as biohazardous waste. This waste should be collected in a designated, leak-proof, and clearly labeled biohazard container.

  • Solid Waste: Solid waste contaminated with this compound, such as gels, pipette tips, and gloves, should be placed in a biohazard bag and then into a biohazard waste container.

Step 3: Final Disposal
  • Autoclaving: All waste designated as biohazardous must be autoclaved before being removed from the laboratory for final disposal by a certified waste management company.

  • Documentation: Maintain a log of all disposed biological materials as required by your institution.

Experimental Protocols

General Protocol for Recombinant this compound Expression and Purification

The following is a generalized workflow for the expression and purification of this compound in a laboratory setting, based on methodologies described in the literature.[6]

experimental_workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification cloning This compound Gene Amplification (PCR) ligation Ligation into Expression Vector cloning->ligation transformation Transformation into E. coli ligation->transformation culture Culture E. coli transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification by Centrifugation lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography dialysis Dialysis and Concentration chromatography->dialysis final_product final_product dialysis->final_product Purified this compound Protein ChaC2_pathway GSH Glutathione (GSH) This compound This compound Enzyme GSH->this compound Substrate homeostasis Glutathione Homeostasis GSH->homeostasis products 5-oxoproline + Cysteinylglycine This compound->products Catalyzes Degradation products->homeostasis cellular_processes Cellular Processes (e.g., Redox Balance, Proliferation) homeostasis->cellular_processes

References

Essential Safety and Operational Guide for Handling ChaC2 Protein

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on ChaC2: It is crucial to understand that "this compound" refers to the ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2 protein, a biological macromolecule. It is not a hazardous chemical compound in the traditional sense. Therefore, the personal protective equipment (PPE) and handling procedures are based on standard laboratory practices for working with non-hazardous biological materials, focusing on preventing contamination of the sample and protecting the researcher from potential biohazards if the protein is expressed in or derived from a biohazardous source.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the this compound protein. The following procedural steps and recommendations are designed to ensure safe handling and disposal, thereby building a foundation of trust and safety in your laboratory operations.

Personal Protective Equipment (PPE) for Handling this compound Protein

The selection of appropriate PPE is paramount for safe laboratory practice. For handling purified this compound protein, the primary goals of PPE are to protect the researcher from exposure to the protein solution and to prevent contamination of the protein sample.

Summary of Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving the this compound protein.

Laboratory ActivityMinimum PPE RequiredAdditional PPE for Increased Risk
Buffer and Solution Preparation Lab coat, safety glasses, nitrile glovesNot generally required
Protein Sample Aliquoting and Transfer Lab coat, safety glasses, nitrile glovesFace shield if there is a splash risk
Running Electrophoresis Gels Lab coat, safety glasses, nitrile glovesThermal gloves when handling hot plates
Operating Laboratory Equipment (e.g., centrifuges, spectrophotometers) Lab coat, safety glasses, nitrile glovesHearing protection for noisy equipment
Cleaning and Disinfection of Work Area Lab coat, safety glasses, nitrile glovesChemical-resistant gloves for cleaning agents

Experimental Protocol: General Handling of Purified this compound Protein

This protocol outlines the basic steps for safely handling purified this compound protein in a laboratory setting.

Materials:

  • Purified this compound protein solution

  • Appropriate buffer solutions

  • Pipettes and sterile, filtered pipette tips

  • Microcentrifuge tubes or other appropriate storage vials

  • Personal Protective Equipment (see table above)

  • Disinfectant (e.g., 70% ethanol)

  • Biohazard waste container

Procedure:

  • Preparation: Before handling the protein, ensure your work area is clean and disinfected. Put on all required PPE, including a lab coat, safety glasses, and nitrile gloves.[1][2]

  • Thawing: If the this compound protein is frozen, thaw it on ice to maintain its stability.[3] Avoid repeated freeze-thaw cycles, which can degrade the protein.[4]

  • Handling: Use sterile, filtered pipette tips to handle the protein solution to prevent contamination.[1] When transferring the protein, do so slowly and carefully to avoid creating aerosols or splashes.

  • Storage: Store the this compound protein at the recommended temperature, typically -20°C or -80°C for long-term storage, in small aliquots to minimize freeze-thaw cycles.[4] For short-term storage, 4°C may be acceptable.[4]

  • Spill Cleanup: In the event of a small spill, absorb the liquid with an appropriate absorbent material. Clean the area with a suitable disinfectant. For larger spills, follow your institution's specific spill response procedures.

  • End of Work: After handling the protein, wipe down your work area with a disinfectant. Dispose of all contaminated materials in the appropriate waste stream.[5] Remove your gloves and lab coat, and wash your hands thoroughly.[1]

Operational Plan: Disposal of this compound Protein Waste

Proper disposal of biological waste is essential to maintain a safe laboratory environment and comply with regulations.

Disposal of Liquid Waste:

  • Small quantities of this compound protein solutions can typically be disposed of down the sanitary sewer, followed by flushing with a large volume of water.[6] However, always adhere to your local and institutional regulations for biological waste disposal.[7]

  • If the protein solution contains other hazardous materials (e.g., certain buffers, inhibitors), it must be disposed of as chemical waste.[8]

Disposal of Solid Waste:

  • All solid waste that has come into contact with the this compound protein solution, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in a designated biohazard waste container.[5][9]

  • These containers are typically autoclaved to decontaminate the materials before final disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with biological materials like the this compound protein.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound Protein assess_splash Potential for Splash or Aerosol? start->assess_splash base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves assess_splash->base_ppe No splash_ppe Additional PPE: - Face Shield assess_splash->splash_ppe Yes assess_hazard Is the protein in a hazardous buffer? chem_ppe Additional PPE: - Chemical Resistant  Gloves/Apron assess_hazard->chem_ppe Yes proceed Proceed with Experiment assess_hazard->proceed No base_ppe->assess_hazard splash_ppe->base_ppe chem_ppe->proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.